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  • Product: (1R,2R)-2-fluorocyclopentan-1-ol
  • CAS: 13378-44-4

Core Science & Biosynthesis

Foundational

Conformational Dynamics and Stereoelectronic Profiling of (1R,2R)-2-Fluorocyclopentan-1-ol: A Technical Guide for Rational Drug Design

Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds is a foundational tactic in medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. (1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds is a foundational tactic in medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. (1R,2R)-2-fluorocyclopentan-1-ol (the trans isomer of 2-fluorocyclopentanol) represents a highly nuanced structural motif. Unlike rigid six-membered rings, the five-membered cyclopentane ring possesses high conformational flexibility, rapidly interconverting via pseudorotation.

This whitepaper provides an in-depth analysis of the conformational equilibria of (1R,2R)-2-fluorocyclopentan-1-ol, dissecting the stereoelectronic forces—specifically electrostatic repulsion and hyperconjugation—that govern its 3D architecture.

The Conformational Landscape: Pseudorotation and the Trans Dichotomy

Cyclopentane derivatives do not adopt a single, static conformation. Instead, they undergo continuous pseudorotation between Envelope ( Cs​ ) and Half-Chair ( C2​ ) states to relieve torsional strain (Pitzer strain).

In the (1R,2R) configuration, the hydroxyl (-OH) and fluoro (-F) substituents are strictly trans to one another. Within the pseudorotation cycle, this trans relationship manifests in two primary low-energy conformational families:

  • The Diaxial-like (a,a) Conformer : Both the -OH and -F groups occupy pseudo-axial positions, projecting nearly perpendicular to the average plane of the ring.

  • The Diequatorial-like (e,e) Conformer : Both groups occupy pseudo-equatorial positions, projecting outward near the plane of the ring, resulting in a gauche relationship between the highly electronegative heteroatoms.

ConformationalEquilibrium A (1R,2R)-2-Fluorocyclopentan-1-ol Trans-Isomer B Diaxial (a,a) Conformer Substituents Anti-periplanar Favored in Vacuum A->B C Diequatorial (e,e) Conformer Substituents Gauche Favored in Solution (~55%) A->C B->C Pseudorotation (Solvent Dependent)

Fig 1. Environmental influence on the conformational equilibrium of (1R,2R)-2-fluorocyclopentan-1-ol.

Stereoelectronic Drivers & Causality

The conformational preference of (1R,2R)-2-fluorocyclopentan-1-ol is highly dependent on the dielectric constant of its environment. The causality behind this behavior is rooted in a delicate balance of stereoelectronic effects .

The Electrostatic Repulsion Paradigm (Gas Phase)

In the gas phase or non-polar environments, the diequatorial (e,e) conformer forces the highly electronegative fluorine and oxygen atoms into close spatial proximity (gauche arrangement). The resulting parallel alignment of the C-F and C-O bond dipoles generates severe electrostatic repulsion . To minimize this destabilizing force, the molecule preferentially adopts the diaxial (a,a) conformation, where the dipoles are oriented anti-periplanar to one another.

Solvent Screening and Hyperconjugation (Solution Phase)

When introduced into a polar solvent, the dielectric medium effectively screens the dipole-dipole repulsion. Experimental 3JHH​ NMR coupling constants reveal that in solution, the equilibrium shifts to favor the diequatorial (e,e) conformer (approximately 55% population) .

With electrostatic repulsion mitigated, stabilizing orbital interactions dictate the preferred geometry. Natural Bond Orbital (NBO) analysis demonstrates that the (e,e) conformer is stabilized by hyperconjugation—specifically the donation of electron density from bonding orbitals into adjacent anti-bonding orbitals (e.g., σC−H​→σC−F∗​ and σC−H​→σC−O∗​ ).

The Myth of the Intramolecular Hydrogen Bond

In six-membered rings like trans-2-fluorocyclohexanol, the diequatorial conformation is overwhelmingly favored (>95%) due to a strong, stabilizing intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F).

Crucially, this is not the case for the five-membered cyclopentane ring. NBO second-order perturbation analysis of (1R,2R)-2-fluorocyclopentan-1-ol reveals an absence of significant OH···F hydrogen bonding interactions . The geometric constraints of the five-membered ring prevent the optimal orbital overlap required for hydrogen bond formation. Therefore, the stabilization of the (e,e) conformer in solution is driven entirely by solvent-mediated dipole screening and hyperconjugative framework interactions, not hydrogen bonding.

Quantitative Data Presentation

The following tables summarize the thermodynamic and stereoelectronic parameters that define the conformational state of (1R,2R)-2-fluorocyclopentan-1-ol.

Table 1: Conformational Distribution across Environments

EnvironmentDielectric Constant ( ϵ )Dominant Conformer(e,e) Population (%)Primary Driving Force
Gas Phase / Vacuum1.00Diaxial (a,a)< 40%Minimization of Dipole Repulsion
Carbon Tetrachloride ( CCl4​ )2.24Diequatorial (e,e)~ 55%Partial Dipole Screening
Acetonitrile ( CD3​CN )35.6Diequatorial (e,e)~ 55%Hyperconjugation ( σ→σ∗ )

Table 2: Key Stabilizing Orbital Interactions in the (e,e) Conformer (NBO Analysis)

Donor OrbitalAcceptor OrbitalInteraction TypeStereoelectronic Effect
σC−H​ σC−F∗​ HyperconjugationGauche Effect Stabilization
σC−H​ σC−O∗​ HyperconjugationAnomeric-like Stabilization
LP(F)​ σO−H∗​ Hydrogen BondingNegligible / Not Observed

Validated Experimental & Computational Workflows

To accurately determine the conformational equilibrium of functionalized cyclopentanes, researchers must employ a self-validating system combining empirical NMR spectroscopy with ab initio quantum mechanics.

Workflow Step1 1. NMR Spectroscopy Acquire 1D 1H & 19F Spectra Extract ³J_HH Coupling Constants Step4 4. Conformer Deconvolution Solve Time-Averaged Equation: J_obs = x(J_ee) + (1-x)(J_aa) Step1->Step4 Step2 2. DFT Optimization Optimize (a,a) and (e,e) Geometries (B3LYP/aug-cc-pVTZ + PCM Solvation) Step3 3. NBO Analysis Calculate 2nd-Order Perturbation Energies Quantify Hyperconjugation Step2->Step3 Step3->Step4

Fig 2. Integrated experimental and computational workflow for conformational deconvolution.

Protocol A: NMR-Based Conformational Deconvolution
  • Sample Preparation: Dissolve high-purity (1R,2R)-2-fluorocyclopentan-1-ol in a series of deuterated solvents with varying polarities (e.g., CCl4​ , CDCl3​ , CD3​CN ) to a standard concentration of 0.05 M. Use TMS as an internal reference.

  • Spectral Acquisition: Acquire 1D 1H and 19F NMR spectra at 298 K using a high-field spectrometer ( 500 MHz). Ensure a high digital resolution (< 0.05 Hz/point) by zero-filling to accurately resolve fine scalar couplings.

  • Signal Extraction: Identify the signals for the protons attached to C1 (bearing -OH) and C2 (bearing -F). Extract the vicinal proton-proton coupling constants ( 3JH1H2​ ).

  • Population Calculation: Because pseudorotation is fast on the NMR timescale, the observed coupling constant ( Jobs​ ) is a population-weighted average of the individual conformers. Use the equation Jobs​=xee​Jee​+(1−xee​)Jaa​ (where Jee​ and Jaa​ are theoretically derived pure conformer couplings) to solve for xee​ , the molar fraction of the diequatorial conformer.

Protocol B: Computational Stereoelectronic Profiling
  • Conformational Search: Perform a Potential Energy Surface (PES) scan along the cyclopentane pseudorotation phase angle to identify the local minima corresponding to the (a,a) and (e,e) envelope/half-chair conformations.

  • Geometry Optimization: Optimize the identified minima using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level. Perform the optimization twice: once in the gas phase, and once using an implicit solvation model (e.g., Polarizable Continuum Model, PCM) matching the experimental NMR solvents.

  • Frequency Analysis: Execute a vibrational frequency calculation to confirm that the optimized geometries are true minima (exhibiting zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

  • Natural Bond Orbital (NBO) Analysis: Run NBO analysis on the optimized wavefunctions. Extract the second-order perturbation energies ( E(2) ) to quantify the strength of hyperconjugative interactions and confirm the absence of LP(F)​→σO−H∗​ orbital overlap.

References

  • Tormena, C. F., dos Santos, F. P., Cunha Neto, A., Rittner, R., Yoshinaga, F., & Temistocles, J. C. T. (2007). Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol. The Journal of Physical Chemistry A, 111(2), 295-298. URL:[Link]

Exploratory

The Stereoelectronic Gauche Effect in Vicinal Fluorocyclopentanols: A Technical Guide for Rational Drug Design

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry. In vicinal fluorocyclopentanols, the interplay between steric repulsion and stereoelec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry. In vicinal fluorocyclopentanols, the interplay between steric repulsion and stereoelectronic attraction dictates the three-dimensional conformation of the five-membered ring. This guide explores the causality behind the gauche effect in these systems, detailing how hyperconjugation and solvent-mediated electrostatic shielding drive conformational equilibria. For drug development professionals, mastering these dynamics enables the precise tuning of lipophilicity, pKa, and receptor-binding geometries.

Mechanistic Foundations of the Gauche Effect

The "gauche effect" describes the counterintuitive preference of certain vicinal electronegative substituents (such as fluorine and hydroxyl groups) to adopt a staggered, gauche conformation (dihedral angle ~60°) rather than the sterically less hindered anti conformation (~180°)[1].

In the highly flexible cyclopentane ring, which rapidly interconverts between envelope ( Cs​ ) and half-chair ( C2​ ) conformations via pseudorotation, the introduction of vicinal F and OH groups restricts this conformational flux[2]. The preference for the gauche orientation (typically manifesting as the diequatorial conformer in trans-1,2-disubstituted rings) is driven by two primary stereoelectronic forces:

  • Hyperconjugation: The most significant stabilizing factor is the antiperiplanar delocalization of electron density from the adjacent σC−H​ bonding orbitals into the highly polarized, low-lying σC−F∗​ and σC−O∗​ antibonding orbitals ( σC−H​→σC−F∗​ and σC−H​→σC−O∗​ )[1]. This orbital overlap is maximized only in the gauche conformation.

  • Charge-Dipole and Electrostatic Interactions: The highly electronegative fluorine atom creates a strong local dipole. While dipole-dipole repulsion destabilizes the gauche conformer in a vacuum, solvation heavily mitigates this penalty, allowing hyperconjugation to dominate[2].

G N1 Vicinal Fluorocyclopentanol (F-C-C-OH) N2 Hyperconjugation (σC-H → σ*C-F) N1->N2 Stabilizing Orbital Overlap N3 Electrostatic Repulsion (Dipole-Dipole) N1->N3 Destabilizing Force N5 Solution Phase (Diequatorial / Gauche Favored) N2->N5 Dominates with Solvent Screening N4 Gas Phase (Diaxial / Anti Favored) N3->N4 Dominates in Vacuum

Figure 1: Stereoelectronic and environmental factors governing the gauche effect.

Conformational Dynamics: Gas Phase vs. Solution Phase

The causality of the conformational equilibrium in trans-2-fluorocyclopentanol is highly dependent on the dielectric constant of the environment. Natural Bond Orbital (NBO) analyses and experimental 3JHH​ coupling constants reveal a stark phase-dependent inversion of stability[2].

In the gas phase, the unshielded electrostatic repulsion between the highly electronegative fluorine and oxygen atoms forces the molecule into a diaxial (anti) conformation to minimize dipole alignment[2]. However, in solution (e.g., DMSO, CHCl3​ ), the solvent's dielectric field attenuates this electrostatic repulsion. Consequently, the hyperconjugative stabilization ( σC−H​→σC−F∗​ ) takes precedence, shifting the equilibrium to favor the diequatorial (gauche) conformer[2].

Quantitative Conformational Equilibria

The table below summarizes the conformational distribution of trans-2-halocyclopentanols in solution, derived from theoretical calculations and experimental NMR data[2][3].

CompoundPhase / SolventDiequatorial (Gauche) %Diaxial (Anti) %Dominant Driving Force
trans-2-FluorocyclopentanolGas Phase (Calculated)~45%~55% Electrostatic Repulsion
trans-2-FluorocyclopentanolSolution ( CHCl3​ / DMSO)~55% ~45%Hyperconjugation (Gauche Effect)
trans-2-ChlorocyclopentanolSolution ( CHCl3​ / DMSO)~60% ~40%Reduced Electrostatic Repulsion
trans-2-BromocyclopentanolSolution ( CHCl3​ / DMSO)~60% ~40%Steric / Dispersive Forces

Note: The diequatorial preference is slightly lower for fluorine (55%) compared to chlorine (60%) due to fluorine's higher electronegativity, which maintains a residual dipole-dipole repulsion even in solution[2][3].

Experimental Workflows & Self-Validating Protocols

To leverage vicinal fluorocyclopentanols in drug discovery, researchers must be able to synthesize enantiomerically pure building blocks and accurately validate their 3D conformations. Below are two field-proven protocols.

Protocol A: Enzymatic Deracemization of trans-2-Fluorocyclopentanols

Because chemical synthesis often yields racemic mixtures of cis and trans isomers, enzymatic kinetic resolution is the gold standard for isolating enantiopure fluorohydrins[4][5]. This protocol acts as a self-validating system: the stereoselectivity of the enzyme is inherently linked to the spatial arrangement dictated by the gauche effect.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic trans-2-fluorocyclopentanol (10 mmol) in an anhydrous organic solvent (e.g., diisopropyl ether or hexane).

  • Acyl Donor Addition: Add 3 equivalents of vinyl acetate. The enol leaving group tautomerizes to acetaldehyde, rendering the transesterification irreversible.

  • Enzyme Introduction: Add Pseudomonas cepacia lipase (PCL) or Burkholderia cepacia lipase (BCL) (approx. 50 mg/mmol substrate)[4][5].

  • Incubation & Monitoring: Stir the suspension at 30°C. Monitor the reaction via chiral GC or HPLC until exactly 50% conversion is reached (typically 24-48 hours).

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (1S,2S)-fluorohydrin from the esterified (1R,2R)-acetate using silica gel flash chromatography (eluent: hexane/ethyl acetate gradient).

  • Validation (Mosher's Method): Derivatize the isolated alcohol with (R)- and (S)-MTPA chloride. Analyze via 1H and 19F NMR. The chemical shift differences ( ΔδSR ) will confirm the absolute configuration and validate an enantiomeric excess (ee) > 98%[4].

G S1 Racemic trans-2-Fluorocyclopentanol S2 Lipase-Catalyzed Transesterification (Vinyl Acetate, Organic Solvent) S1->S2 S3 (1R,2R)-Acetate (Esterified) S2->S3 Enantioselective Acylation S4 (1S,2S)-Fluorohydrin (Unreacted) S2->S4 Kinetic Resolution S5 Mosher's Acid Derivatization & NMR Analysis S3->S5 S4->S5 S6 Self-Validation: ee > 98% Absolute Config Confirmed S5->S6 Rigorous Validation

Figure 2: Workflow for the enzymatic deracemization and validation of fluorocyclopentanols.

Protocol B: NMR-Based Conformational Analysis

To empirically prove the gauche effect in your synthesized compound, 3JHH​ and 3JHF​ coupling constants must be extracted and compared against theoretical NBO models[2].

  • Sample Preparation: Prepare a 0.05 M solution of the enantiopure trans-2-fluorocyclopentanol in CDCl3​ and DMSO- d6​ to compare solvent effects.

  • Data Acquisition: Acquire 1D 1H , 1D 19F , and 2D NOESY/HOESY spectra at 298 K using a high-field NMR spectrometer (≥ 500 MHz).

  • Spectral Deconvolution: Extract the vicinal coupling constants ( 3JH1−H2​ , 3JH−F​ ).

  • Causality Analysis: In a purely diaxial (anti) conformation, the 3JH1−H2​ coupling between the axial protons would be large (~9-11 Hz). An observed time-averaged 3JH1−H2​ of ~4-6 Hz indicates a rapid equilibrium heavily biased toward the diequatorial (gauche) conformer, validating the stereoelectronic gauche effect[2][3].

Applications in Medicinal Chemistry

Understanding the gauche effect in vicinal fluorocyclopentanols is not merely an academic exercise; it is a powerful tool for rational drug design:

  • Conformational Locking: By strategically placing a fluorine atom adjacent to a hydroxyl-bearing carbon, medicinal chemists can "lock" the flexible cyclopentane ring into a specific envelope conformation[1][6]. This reduces the entropic penalty upon target binding, significantly increasing receptor affinity.

  • Modulation of Hydrogen Bonding: The strongly electron-withdrawing fluorine atom lowers the pKa of the vicinal hydroxyl group, making it a stronger hydrogen-bond donor[1]. Simultaneously, the gauche orientation ensures that the F and OH vectors are aligned optimally to interact with specific polar pockets in the target protein.

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism. Placing fluorine vicinal to an alcohol protects the adjacent C-H bonds from unwanted hydroxylation while maintaining the desired 3D pharmacophore.

References

  • Electronic interactions and their influence on the conformational stability of trans-2-halocyclopentanol. nih.gov. Available at: [Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool. nih.gov. Available at:[Link]

  • Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol. acs.org. Available at:[Link]

  • Enzymatic preparation of (1S,2R)- and (1R,2S)-stereoisomers of 2-halocycloalkanols. researchgate.net. Available at:[Link]

  • Synthesis of Optically Active Vicinal Fluorohydrins by Lipase-Catalyzed Deracemization. acs.org. Available at:[Link]

  • Fluorinated Rings: Conformation and Application. researchgate.net. Available at:[Link]

Sources

Foundational

Unraveling the Intramolecular OH···F Hydrogen Bond in (1R,2R)-2-Fluorocyclopentan-1-ol: A Conformational and Stereoelectronic Analysis

Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among these scaffolds, vicinal fluorohydrins present a unique stereoelectronic landscape. This technical guide provides an in-depth analysis of (1R,2R)-2-fluorocyclopentan-1-ol—the trans-isomer—focusing on its conformational dynamics and the highly debated nature of its intramolecular hydrogen bond (IMHB). By integrating quantum chemical theory with self-validating experimental protocols, we establish a robust framework for exploiting these subtle electrostatic interactions in rational drug design.

The Stereochemical and Electronic Paradigm

(1R,2R)-2-fluorocyclopentan-1-ol exists in a dynamic equilibrium between two primary conformations: pseudo-diaxial and pseudo-diequatorial. In the pseudo-diequatorial state, the spatial proximity of the hydroxyl donor and the fluorine acceptor theoretically facilitates an intramolecular hydrogen bond.

However, the fluorine atom is a highly electronegative but exceptionally poor hydrogen-bond acceptor. Quantum chemical analyses, specifically Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) calculations, reveal that the OH···F interaction in vicinal fluorohydrins often lacks a Bond Critical Point (BCP) between the F and H atoms[1]. Furthermore, the charge transfer from the fluorine lone pair to the antibonding σOH∗​ orbital is remarkably weak (typically 2.2 to 4.2 kJ/mol), contrasting sharply with the stronger, classical hydrogen bonds seen in 1,3-fluorohydrins[1]. Consequently, the IMHB in (1R,2R)-2-fluorocyclopentan-1-ol is best classified as a weak electrostatic stabilization rather than a classical, covalent-like hydrogen bond.

Despite its weakness, this electrostatic interaction, combined with the hyperconjugative gauche effect, is sufficient to influence the conformational landscape. Experimental 3JHH​ coupling constants and theoretical calculations demonstrate that the diequatorial conformer predominates slightly, comprising approximately 55% of the equilibrium population[2][3].

ConformationalEquilibrium A (1R,2R)-2-Fluorocyclopentan-1-ol (trans-isomer) B Pseudo-Diaxial Conformer (~45% Population) A->B  Equilibrium   C Pseudo-Diequatorial Conformer (~55% Population) A->C  Equilibrium   D Minimized Dipole Repulsion No IMHB Possible B->D  Drives   E Gauche Effect Stabilization Weak OH···F Electrostatic Interaction C->E  Drives  

Conformational dynamics of (1R,2R)-2-fluorocyclopentan-1-ol driven by stereoelectronic effects.

Quantitative Stereoelectronic Data

To effectively utilize this scaffold in drug discovery, researchers must understand the precise energetic and spatial parameters of the conformers. The table below summarizes the key quantitative data extracted from combined spectroscopic and in silico models.

ParameterPseudo-Diaxial ConformerPseudo-Diequatorial ConformerAnalytical Method
Equilibrium Population ~45%~55% 3JHH​ NMR Coupling[3]
OH···F Distance (Å) > 3.0 (No interaction)~2.3 - 2.5DFT Optimization
Charge Transfer ( σOH∗​ ) ~0 kJ/mol2.2 – 4.2 kJ/molNBO Analysis[1]
Bond Critical Point (BCP) AbsentAbsentAIM Analysis[1]
IMHB Classification NoneWeak ElectrostaticSpectroscopic & In Silico

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Synthesis and Deracemization

Causality: Enzymatic kinetic resolution is chosen over traditional chiral chromatography due to its scalability and absolute stereocontrol. It ensures that residual enantiomers (which possess identical scalar couplings but opposite optical rotations) do not convolute downstream biological or spectroscopic assays.

  • Epoxide Ring-Opening: React cyclopentene oxide with a nucleophilic fluoride source (e.g., HF-pyridine complex) in dichloromethane at 0 °C to yield racemic trans-2-fluorocyclopentanol.

  • Enzymatic Acylation: Suspend the racemate in an organic solvent (e.g., hexane) with vinyl acetate (acyl donor) and a stereoselective lipase (e.g., Candida antarctica lipase B). The enzyme selectively acetylates the (1S,2S)-enantiomer[4].

  • Chromatographic Isolation: Separate the unreacted target (1R,2R)-2-fluorocyclopentan-1-ol from the (1S,2S)-acetate using silica gel flash chromatography (eluent: hexane/ethyl acetate).

  • Validation Check: Confirm the enantiomeric excess (ee > 98%) via chiral stationary phase HPLC.

Protocol 2: NMR-Based Stereoelectronic Validation

Causality: Strictly non-polar, aprotic solvents must be used. Protic or highly polar solvents will engage in intermolecular hydrogen bonding with the hydroxyl group, outcompeting and masking the weak intramolecular OH···F electrostatic interaction.

  • Sample Preparation: Dissolve 10 mg of the purified (1R,2R)-2-fluorocyclopentan-1-ol in 0.5 mL of strictly anhydrous, deuterated dichloromethane ( CD2​Cl2​ ).

  • Variable-Temperature NMR: Acquire 1H and 19F NMR spectra from 298 K down to 223 K. Lowering the temperature slows the rate of conformational exchange between the diaxial and diequatorial states, sharpening the signals for precise integration.

  • Coupling Constant Extraction: Measure the 3JHH​ coupling constants of the ring protons. Compare these experimental values against DFT-calculated values for pure conformers to calculate the exact 45:55 diaxial/diequatorial ratio[2][3].

  • Through-Space Detection (Validation): Perform a 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. The detection of a 1hJFH​ scalar coupling serves as a direct, self-validating indicator of the through-space IMHB[5][6].

ExperimentalWorkflow S1 1. Epoxide Ring-Opening (Racemic trans-Synthesis) S2 2. Enzymatic Deracemization (Lipase + Vinyl Acetate) S1->S2  Racemate   S3 3. Chromatographic Separation (Isolation of 1R,2R enantiomer) S2->S3  Kinetic Resolution   S4 4. Variable-Temp NMR (Extract 3JHH & 1hJFH) S3->S4  Pure Enantiomer   S5 5. DFT & NBO Analysis (Validation of Charge Transfer) S4->S5  Coupling Data  

End-to-end workflow for the synthesis and stereoelectronic validation of the fluorohydrin.

Conclusion & Implications for Drug Development

Understanding the precise nature of the OH···F interaction in (1R,2R)-2-fluorocyclopentan-1-ol is critical for rational drug design. Because the IMHB is a weak electrostatic stabilization rather than a strong covalent-like bond, the hydroxyl group remains highly bioavailable to act as a hydrogen bond donor to target kinase hinge regions or receptor pockets. Simultaneously, the 55% preference for the diequatorial conformation provides a predictable vector for the fluorine atom, which can be leveraged to displace high-energy water molecules in the binding site or enhance the metabolic stability of the alicyclic ring.

References

  • Conformations of Five‐Membered Rings - ResearchGate. 2

  • Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol | The Journal of Physical Chemistry A - ACS Publications. 3

  • An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols - PMC.1

  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed. 5

  • (PDF) Intramolecular Hydrogen Bond Involving Organic Fluorine in the Derivatives of Hydrazides: An NMR Investigation substantiated by DFT based theoretical calculations - ResearchGate. 6

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization - Arkivoc. 4

Sources

Exploratory

Thermodynamic stability of trans-2-fluorocyclopentan-1-ol isomers

An In-depth Technical Guide to the Thermodynamic Stability of trans-2-fluorocyclopentan-1-ol Isomers Executive Summary The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of trans-2-fluorocyclopentan-1-ol Isomers

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The conformational preferences of these fluorinated scaffolds are dictated by a subtle interplay of non-covalent interactions, which in turn governs their pharmacological profiles. This technical guide provides a detailed examination of the thermodynamic stability of the diastereomeric conformers of trans-2-fluorocyclopentan-1-ol, a representative fluorohydrin motif. We dissect the critical roles of intramolecular hydrogen bonding, the gauche effect, and solvent polarity in establishing conformational equilibrium. By integrating data from advanced spectroscopic and computational methodologies, this document offers researchers and drug development professionals a validated framework for understanding and predicting the behavior of fluorinated alicyclic systems.

Introduction: The Fluorine Factor in Alicyclic Scaffolds

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—make it a powerful tool in medicinal chemistry.[3] When incorporated into cyclic systems like cyclopentane, fluorine can enforce specific conformations that may be beneficial for receptor binding.[1] The cyclopentane ring itself is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry).[4][5] Substitution breaks this degeneracy, creating distinct energy minima.

For 1,2-disubstituted cyclopentanes like trans-2-fluorocyclopentan-1-ol, the relative orientation of the substituents (pseudo-axial or pseudo-equatorial) defines the thermodynamic stability. The core of this analysis lies in understanding the intramolecular forces that favor one conformer over another.

The Conformational Landscape of trans-2-fluorocyclopentan-1-ol

The "trans" configuration of 2-fluorocyclopentan-1-ol refers to the hydroxyl and fluorine groups being on opposite sides of the cyclopentane ring. This arrangement can exist in two principal chair-like conformations in dynamic equilibrium: one where the substituents adopt pseudo-diequatorial (eq,eq) orientations and another where they are in pseudo-diaxial (ax,ax) orientations. The thermodynamic stability is determined by the balance of several competing intramolecular interactions.

dot

Caption: Fig. 1: Conformational equilibrium in trans-2-fluorocyclopentan-1-ol.

The Role of Intramolecular Hydrogen Bonding (O-H···F)

The formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the fluorine atom is a primary stabilizing force.[6][7] This interaction is geometrically feasible only in the diaxial-like conformer, where the O-H and C-F bonds can come into close proximity. While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the entropic advantage of an intramolecular interaction makes the O-H···F bond significant, particularly in non-polar solvents.[8] The strength of this bond can be experimentally detected and quantified using techniques like NMR and IR spectroscopy.

The Gauche Effect

In systems with adjacent electronegative substituents, such as the F-C-C-O dihedral moiety in 2-fluorocyclopentan-1-ol, the gauche conformation is often more stable than the anti conformation.[9] This phenomenon, known as the gauche effect, is attributed to stabilizing hyperconjugation, specifically the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[9][10] This orbital overlap is maximized in a gauche arrangement (dihedral angle ~60°), which corresponds to the diaxial-like conformer, providing additional stabilization. The anti-periplanar arrangement, found in the diequatorial-like conformer, lacks this specific stabilizing interaction.

Steric and Dipolar Considerations

Counteracting these stabilizing forces in the diaxial conformer is steric strain. 1,3-diaxial interactions between the substituents and axial hydrogen atoms can be destabilizing. Generally, bulky substituents prefer equatorial positions to minimize this steric clash.[4] Furthermore, the alignment of the C-F and C-O bond dipoles influences stability. In the diaxial conformer, these dipoles are nearly anti-parallel, which can be electrostatically favorable, whereas in the diequatorial conformer, the gauche arrangement of dipoles leads to repulsion.

The Influence of Solvent

The conformational equilibrium is highly sensitive to the solvent environment.[9]

  • Apolar Solvents (e.g., CCl₄, CDCl₃): These solvents cannot compete for hydrogen bonding. Consequently, the intramolecular O-H···F hydrogen bond is at its strongest, significantly stabilizing the diaxial-like conformer.[11]

  • Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are strong hydrogen bond donors and acceptors. They solvate the hydroxyl group effectively, disrupting the intramolecular hydrogen bond and favoring the more polar diequatorial-like conformer where the OH group is more accessible for intermolecular interactions.[12][13]

  • Polar, Aprotic Solvents (e.g., DMSO-d₆): These solvents are strong hydrogen bond acceptors and will compete with the fluorine atom for the hydroxyl proton, shifting the equilibrium away from the intramolecularly hydrogen-bonded diaxial conformer.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is required for a definitive analysis of thermodynamic stability.

dot

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Data Synthesis NMR NMR Spectroscopy (³J_HH, ¹hJ_OF) Model Thermodynamic Stability Model NMR->Model Conformer Populations IR IR Spectroscopy (ν_OH analysis) IR->Model H-Bonding Evidence DFT DFT Calculations (Geometry Optimization, ΔE) DFT->Model Relative Energies QTAIM QTAIM Analysis (Bond Critical Points) QTAIM->DFT Validate H-Bond caption Fig. 2: Integrated workflow for conformational analysis.

Caption: Fig. 2: Integrated workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for studying conformational equilibria in solution.[14]

Protocol 3.1.1: ³J(H,H) Coupling Constant Analysis

  • Causality: The magnitude of the three-bond proton-proton coupling constant (³J_HH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring the coupling constants of the protons on C1 and C2, one can deduce the predominant conformation.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of trans-2-fluorocyclopentan-1-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for apolar, DMSO-d₆ for polar aprotic).

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at 298 K. A spectrometer of at least 400 MHz is recommended.

    • Analysis: Measure the coupling constants for H1 and H2. A large ³J(H1,H2) value (typically 8-10 Hz) indicates a pseudo-diaxial relationship, while a small value (2-4 Hz) indicates a pseudo-diequatorial relationship.[15] The observed coupling constant is a population-weighted average of the constants for the individual conformers.

Protocol 3.1.2: ¹hJ(O-H,F) Coupling Constant Analysis

  • Causality: The observation of a through-space scalar coupling between the hydroxyl proton and the fluorine atom (¹hJ_OF) is direct and unambiguous evidence of an intramolecular hydrogen bond.[8][16] The magnitude of this coupling correlates with the strength and population of the H-bonded conformer.

  • Procedure:

    • Sample Preparation: Prepare a sample as in 3.1.1, ensuring the solvent is rigorously dried to prevent intermolecular proton exchange that would obscure the OH signal.

    • Data Acquisition: Acquire both a standard ¹H NMR spectrum and a ¹H{¹⁹F} decoupled spectrum.

    • Analysis: In the coupled spectrum, the OH signal will appear as a doublet if a ¹hJ_OF coupling exists. The signal will collapse into a singlet in the decoupled spectrum. Coupling constants can range from 1 to 7 Hz, with larger values indicating a stronger interaction.[8]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the geometries and relative energies of the different conformers in the gas phase.[17]

Protocol 3.2.1: Conformer Energy Calculation

  • Causality: By computationally modeling the different possible conformers, their relative potential energies can be calculated, predicting the most thermodynamically stable isomer.

  • Procedure:

    • Structure Generation: Build the initial 3D structures for the diequatorial-like and diaxial-like conformers of trans-2-fluorocyclopentan-1-ol.

    • Geometry Optimization: Perform full geometry optimizations for each conformer using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. This level of theory has proven reliable for organofluorine compounds.[18]

    • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE).

    • Energy Comparison: Compare the ZPVE-corrected electronic energies (ΔE) or Gibbs free energies (ΔG) of the conformers. The conformer with the lower energy is predicted to be the more stable.

Synthesized Findings and Data Summary

The combined application of these methods reveals a clear picture of the thermodynamic landscape. In apolar solvents, the diaxial-like conformer of trans-2-fluorocyclopentan-1-ol is significantly stabilized and is the major component at equilibrium. This is driven by the favorable O-H···F intramolecular hydrogen bond and the gauche effect, which together overcome the inherent steric preference for equatorial substituents. As solvent polarity and hydrogen bonding capacity increase, the equilibrium shifts towards the diequatorial-like conformer.

Table 1: Representative Energy and NMR Data

ParameterDiequatorial-like ConformerDiaxial-like ConformerCausality
Calculated ΔE (gas phase) +1.5 to +3.0 kcal/mol0 kcal/mol (Reference) IMHB and Gauche Effect Stabilization
³J(H1,H2) (Typical) ~3 Hz~9 HzKarplus Relationship
¹hJ(O-H,F) (in CDCl₃) Not Observed2 - 5 HzPresence of IMHB
ν(O-H) IR (in CCl₄) ~3630 cm⁻¹ (Free)~3590 cm⁻¹ (H-Bonded)H-Bonding Lowers Frequency

Note: Values are illustrative and depend on the specific level of theory and experimental conditions.

Implications for Drug Design

Understanding the conformational preferences of fluorinated motifs is critical for rational drug design.

  • Receptor Binding: A molecule's 3D shape is paramount for its interaction with a biological target. Stabilizing a specific conformation that mimics the bioactive conformation can lead to a significant increase in potency. The diaxial conformer of trans-2-fluorocyclopentan-1-ol presents a very different topographic profile to a receptor than the diequatorial form.

  • Modulating Physicochemical Properties: The conformational equilibrium affects the molecule's overall dipole moment and the exposure of its hydrogen-bonding groups to the solvent. This influences crucial properties like solubility, membrane permeability, and metabolic stability. For instance, an intramolecularly hydrogen-bonded conformer is effectively more lipophilic as its polar groups are masked.[1]

  • Predictive Modeling: By understanding the underlying physical organic principles, medicinal chemists can better predict the conformational behavior of novel, more complex fluorinated drug candidates, accelerating the design-make-test-analyze cycle.

Conclusion

The thermodynamic stability of trans-2-fluorocyclopentan-1-ol isomers is governed by a finely tuned balance of competing non-covalent forces. In non-polar environments, the synergistic effects of an intramolecular O-H···F hydrogen bond and a stabilizing F-C-C-O gauche interaction make the pseudo-diaxial conformer the dominant species, despite general steric preferences for equatorial substituents. This preference is attenuated and can be reversed in polar, hydrogen-bonding solvents. A comprehensive analysis, leveraging both advanced NMR spectroscopy and high-level computational chemistry, is essential to accurately characterize this equilibrium. These insights are not merely academic; they provide a foundational understanding that empowers scientists in the rational design of next-generation fluorinated therapeutics.

References

  • Bultinck, P., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PubMed.
  • Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton.
  • Briggs, C. R., et al. (n.d.). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. University of St Andrews Research Portal.
  • Koppel, I., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ResearchGate.
  • Linclau, B., et al. (n.d.). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. PMC.
  • Novak, I., et al. (2015). Energy decomposition analysis of gauche preference in 2-haloethanol, 2-haloethylamine (halogen = F, Cl), their protonated forms. Semantic Scholar.
  • Srivastava, N., et al. (n.d.). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. RSC Publishing.
  • Koppel, I., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PubMed.
  • Abraham, R.J., et al. (n.d.). Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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  • NotEvans. (2015). How can the gauche-effect be explained?. Chemistry Stack Exchange.
  • Hunter, C.A. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PMC.
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  • Hill, R.K., et al. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate.
  • Celebre, G., et al. (2014). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed.
  • Cavallo, G., et al. (n.d.). Hydrogen bonding vs. halogen bonding: the solvent decides. RSC Publishing.
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  • Sadek, O., et al. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry - ACS Publications.
  • Pitzer, K.S., & Donath, W.E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. World Scientific Publishing.
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  • Abraham, R.J., et al. (n.d.). Conformational analysis. Part 35. NMR, solvation and theoretical investigation of rotational isomerism in methyl fluoroacetate and methyl difluoroacetate. ResearchGate.
  • Williams, T.T., et al. (2024). Influence of Halogen…Solvent Hydrogen Bonding on Gold Nanocluster Photoluminescence. NSF PAR.
  • Gabathuler, L., et al. (2021). Solvent Effects in Halogen and Hydrogen Bonding Mediated Electrochemical Anion Sensing in Aqueous Solution and at Interfaces. PMC.
  • Clayden, J., et al. (n.d.). Conformational Analysis. University of Manchester.
  • Adams, W.J., et al. (n.d.). Structure, equilibrium conformation, and pseudorotation in cyclopentane. An electron diffraction study. Journal of the American Chemical Society.
  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • Sojka, M., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
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  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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  • ResearchGate. (n.d.). Conformational preference of fluorocyclopentane.
  • Abraham, R.J., et al. (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Foundational

(1R,2R)-2-fluorocyclopentan-1-ol CAS number and chemical identifiers

An In-Depth Technical Guide to (1R,2R)-2-Fluorocyclopentan-1-ol: A Chiral Building Block for Advanced Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of (1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R,2R)-2-Fluorocyclopentan-1-ol: A Chiral Building Block for Advanced Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (1R,2R)-2-fluorocyclopentan-1-ol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and strategic applications, underscoring the significance of organofluorine chemistry in modern medicinal science.

Core Chemical Identity and Descriptors

(1R,2R)-2-Fluorocyclopentan-1-ol is a chiral organic compound featuring a five-membered cyclopentane ring. The defining characteristic of this molecule is the trans configuration of the hydroxyl (-OH) and fluorine (-F) substituents on adjacent carbons, with the absolute stereochemistry specified as (1R,2R). This precise spatial arrangement is critical for its utility in asymmetric synthesis, where it can impart chirality to new, more complex molecules. The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this highly valuable in drug design.[1][2][3]

Below is a summary of the key chemical identifiers for (1R,2R)-2-fluorocyclopentan-1-ol.

IdentifierValueSource
CAS Number 13378-44-4PubChem[4]
IUPAC Name (1R,2R)-2-fluorocyclopentan-1-olPubChem[4]
Molecular Formula C₅H₉FOPubChem[4]
Molecular Weight 104.12 g/mol PubChem[4]
Canonical SMILES C1CF">C@HOPubChem[4]
InChI InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1PubChem[4]
InChIKey BDIRIPRHYULGQH-RFZPGFLSSA-NPubChem[4]
Synonyms trans-(1R,2R)-2-fluorocyclopentan-1-ol, (1R,2R)-2-fluorocyclopentanolPubChem[4]

Stereoselective Synthesis: Enzymatic Kinetic Resolution

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For (1R,2R)-2-fluorocyclopentan-1-ol, one of the most elegant and efficient methods is through the enzymatic kinetic resolution of a racemic mixture of trans-2-fluorocyclopentan-1-ol.[5]

Causality and Rationale

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, in this case, a lipase. Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification. When presented with a racemic mixture of alcohols and an acyl donor (like vinyl acetate), the lipase will preferentially acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer (as the alcohol).

Burkholderia cepacia lipase (BCL) has demonstrated excellent enantioselectivity for this specific transformation.[5] The selection of this enzyme is based on its known ability to resolve a wide range of secondary alcohols with high efficiency. The process is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the resulting ester and the remaining alcohol.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Starting Materials cluster_1 Reaction Products (at ~50% Conversion) cluster_2 Isolated Products racemate Racemic trans-2-fluorocyclopentan-1-ol (1R,2R)- and (1S,2S)- enantiomers process Enzymatic Acylation (Kinetic Resolution) racemate->process reagents Burkholderia cepacia Lipase (BCL) + Vinyl Acetate (Acyl Donor) + Organic Solvent (MTBE) reagents->process ester (1S,2S)-2-Fluorocyclopentyl acetate (Fast-reacting enantiomer) process->ester alcohol (1R,2R)-2-Fluorocyclopentan-1-ol (Unreacted enantiomer, high ee) process->alcohol separation Column Chromatography ester->separation alcohol->separation final_ester Pure (1S,2S)-Acetate separation->final_ester Product 1 final_alcohol Pure (1R,2R)-Alcohol separation->final_alcohol Product 2

Caption: Workflow of enzymatic kinetic resolution.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for lipase-catalyzed resolutions.[5][6]

  • Reaction Setup: In a clean, dry flask, dissolve racemic trans-2-fluorocyclopentan-1-ol (1.0 eq) in a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • Addition of Reagents: Add vinyl acetate (3.0 eq) to the solution to act as the acylating agent.

  • Enzyme Introduction: Add Burkholderia cepacia lipase (BCL, typically 0.1 eq by weight relative to the substrate).

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored closely using an appropriate analytical technique (e.g., GC or ¹H NMR) until approximately 50% conversion of the starting alcohol is achieved. This is crucial for maximizing the enantiomeric excess of both products.

  • Workup: Once the target conversion is reached, filter off the lipase. Wash the enzyme with a small amount of the solvent and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure. This will yield a crude mixture containing the unreacted (1R,2R)-2-fluorocyclopentan-1-ol and the newly formed (1S,2S)-2-fluorocyclopentyl acetate.

  • Purification: Separate the alcohol from the acetate using column chromatography on silica gel. The difference in polarity between the alcohol and the ester allows for effective separation.

  • Characterization: Confirm the identity and determine the optical purity (enantiomeric excess) of the isolated (1R,2R)-2-fluorocyclopentan-1-ol using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.

Physicochemical and Spectroscopic Properties

Understanding the properties of (1R,2R)-2-fluorocyclopentan-1-ol is essential for its application in synthesis.

Computed Physicochemical Data

The following properties have been computed and are available through public databases.

PropertyValueSource
XLogP3 0.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 1PubChem[4]
Exact Mass 104.063743068 DaPubChem[4]
Topological Polar Surface Area 20.2 ŲPubChem[4]
Spectroscopic Data (for trans-2-fluorocyclopentan-1-ol)

The following NMR data corresponds to the racemic mixture. The spectrum for a single enantiomer in an achiral solvent would be identical.

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25–1.35 (m, 2H, CH₂), 1.5–1.70 (m, 5H, CH₂CH₂), 2.0–2.1 (m, 1H, CH₂), 2.4 (br, 1 H, OH), 3.78 (d, 1H, J = 5, CHOH), 4.69 (dd, JH,F = 40 Hz, J = 3 Hz, 1H, CHF).[6]

  • ¹³C NMR (125.74 MHz, CDCl₃): δ 20.90, 22.00, 28.50, 30.10, 70.0, 92.87.[6]

The large coupling constant (JH,F = 40 Hz) in the ¹H NMR spectrum is characteristic of geminal H-F coupling and is a key indicator of the fluorine's presence on the carbon backbone.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine can block sites of metabolic degradation, modulate pKa, and increase binding affinity through favorable electrostatic interactions.

(1R,2R)-2-fluorocyclopentan-1-ol serves as a valuable chiral building block for synthesizing complex fluorinated molecules. Its defined stereochemistry is critical, as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect.[7]

Hypothetical Synthetic Application

This chiral synthon can be used to construct the core of various biologically active agents, such as carbocyclic nucleoside analogues, which are important antiviral and anticancer drugs.[7][8] The cyclopentane ring mimics the furanose sugar of natural nucleosides but offers greater metabolic stability.

Caption: Use as a chiral building block in synthesis.

Safety and Handling

Proper handling of (1R,2R)-2-fluorocyclopentan-1-ol is imperative to ensure laboratory safety.

GHS Hazard Identification

Based on depositor-supplied information, the compound is associated with the following hazards:

  • H227: Combustible liquid.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Safety Protocols
  • Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or Viton rubber gloves, a lab coat, and chemical safety goggles.

  • Handling: Keep away from heat, sparks, and open flames.[10][11] Use non-sparking tools and ensure containers are bonded and grounded during transfer to prevent static discharge.[9] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids. Keep containers tightly closed and upright.[9]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

    • In all cases of exposure, seek medical attention.[10]

Conclusion

(1R,2R)-2-Fluorocyclopentan-1-ol is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, combined with the unique properties imparted by the fluorine atom, makes it an exemplary chiral building block for the synthesis of next-generation therapeutics. The robust and scalable synthesis via enzymatic resolution ensures its accessibility for research and development. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this molecule to advance the frontiers of drug discovery.

References

  • Gáti, T., et al. (2015). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2015(6), 263-277. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15261630, (1R,2R)-2-Fluorocyclopentan-1-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89091375, (1R)-2-fluorocyclopent-2-en-1-ol. Retrieved from [Link].

  • Gáti, T., et al. (2015). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. ResearchGate. Available at: [Link]

  • Lee, K., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 345-358. Available at: [Link]

  • Airgas. (2016, August 25). SAFETY DATA SHEET - Cyclopentane. Retrieved from [Link]

  • BenchChem. (2025). (1R,2R)-2-methoxycyclopentan-1-ol CAS number and chemical identifiers.
  • Singh, S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 44. Available at: [Link]

  • Mykhailiuk, P. K. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Ojima, I. (2021). Pharmaceutical applications of organofluorine compounds. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis.
  • BenchChem. (2025). An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry.
  • Mykhailiuk, P. K. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Perfluorocyclopentane. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (1R,2R)-2-fluorocyclopentan-1-ol

Introduction: The Strategic Role of Fluorinated Cyclopentanes in Medicinal Chemistry The introduction of fluorine into molecular scaffolds is a cornerstone strategy in modern drug discovery.[1][2][3] Fluorine's unique pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Cyclopentanes in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone strategy in modern drug discovery.[1][2][3] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Specifically, fluorinated alicyclic rings, such as the cyclopentane core, are highly sought-after building blocks.[1][4] The rigid, three-dimensional structure of the cyclopentane ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

This application note provides a detailed protocol for the stereoselective ring-opening of cyclopentene oxide to synthesize (1R,2R)-2-fluorocyclopentan-1-ol, a valuable chiral intermediate. The synthesis of vicinal fluorohydrins from epoxides is a fundamental transformation that provides direct access to these important motifs.[5] This protocol focuses on the use of an amine-hydrogen fluoride complex, a reagent class known for its efficacy and improved handling safety compared to anhydrous hydrogen fluoride.[6][7] The methodology described herein is designed to be robust, reproducible, and scalable for applications in pharmaceutical research and development.

Mechanistic Rationale: Achieving Stereocontrol

The synthesis of the target trans-fluorohydrin relies on the nucleophilic ring-opening of an epoxide. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

Key Mechanistic Steps:

  • Epoxide Activation: The reaction is typically initiated by the protonation of the epoxide oxygen by a hydrogen fluoride molecule from the amine-HF complex (e.g., Triethylamine trihydrofluoride, Et₃N·3HF). This activation increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack: The fluoride ion (F⁻), delivered from the Et₃N·3HF complex, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the activated epoxide ring.[6]

  • Stereochemistry: The SN2 attack occurs from the backside relative to the epoxide C-O bond. This leads to a complete inversion of stereochemistry at the carbon atom being attacked. For a meso-epoxide like cyclopentene oxide, this results in the formation of a trans product exclusively. The attack on either carbon of the symmetric cyclopentene oxide leads to the same racemic mixture of (1R,2R) and (1S,2S) enantiomers. To obtain the specific (1R,2R) enantiomer, an enantioselective catalytic system or enzymatic resolution would be required.[8][9][10] This protocol describes the racemic synthesis, from which the desired enantiomer can be resolved.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Cyclopentene_Oxide Cyclopentene Oxide Activation Step 1: Epoxide Activation (Protonation of Oxygen) Cyclopentene_Oxide->Activation Electrophile Fluoride_Source Et₃N·3HF (Fluoride Source) Fluoride_Source->Activation H⁺ Source Attack Step 2: SN2 Attack (Backside attack by F⁻) Fluoride_Source->Attack F⁻ Nucleophile Activation->Attack Activated Epoxide Product_Formation Step 3: Product Formation (trans-Fluorohydrin) Attack->Product_Formation Inversion of Stereochemistry Final_Product (±)-trans-2-Fluorocyclopentan-1-ol ((1R,2R) and (1S,2S) enantiomers) Product_Formation->Final_Product Final Output

Detailed Experimental Protocol

This protocol details the synthesis of racemic (±)-trans-2-fluorocyclopentan-1-ol. Subsequent chiral resolution would be required to isolate the (1R,2R) enantiomer.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopentene oxide>98%Sigma-AldrichStore under inert gas.
Triethylamine trihydrofluoride (Et₃N·3HF)>98%BenchChemHighly Corrosive & Toxic. Handle with extreme care.[6]
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificStore over molecular sieves.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor workup.
Brine (Saturated aq. NaCl)Reagent GradeVWRFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateACS GradeVWRFor chromatography.
HexanesACS GradeVWRFor chromatography.
Equipment
  • Round-bottom flask (Teflon-coated stir bar)

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for column chromatography

  • Separatory funnel

Reaction Parameters
ParameterValueRationale
Cyclopentene oxide1.0 eqLimiting reagent.
Et₃N·3HF1.5 eqExcess ensures complete reaction.
SolventDichloromethane (DCM)Good solubility for reactants, relatively inert.
Temperature0 °C to Room Temp.Initial cooling controls potential exotherm.
Reaction Time12-24 hoursAllows for complete conversion. Monitored by TLC.
Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add cyclopentene oxide (1.0 eq) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0 °C using an ice-water bath. Causality: This initial cooling is crucial to manage any exothermic reaction upon addition of the fluoride reagent, preventing runaway reactions and potential side products.

  • Reagent Addition:

    • Slowly add triethylamine trihydrofluoride (1.5 eq) to the stirred solution via a syringe or addition funnel over 15-20 minutes. Extreme Caution: Et₃N·3HF is corrosive and releases HF upon contact with moisture. Perform this step in a certified chemical fume hood.[11]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the mixture stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, being more polar, will have a lower Rf value than the starting epoxide.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Trustworthiness: This step neutralizes the excess acidic HF reagent, making the mixture safe to handle and preventing acid-catalyzed side reactions during extraction.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 3:1 Hexanes:Ethyl Acetate.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield (±)-trans-2-fluorocyclopentan-1-ol as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and stereochemistry via coupling constants.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (104.12 g/mol ).[12]

Experimental Workflow Diagram

G Setup 1. Reaction Setup - Add Cyclopentene Oxide & DCM - Cool to 0°C Addition 2. Reagent Addition - Add Et₃N·3HF slowly - Warm to Room Temp Setup->Addition Monitor 3. Reaction Monitoring - Stir for 12-24h - Check by TLC Addition->Monitor Workup 4. Workup & Extraction - Quench with NaHCO₃ - Wash with Brine Monitor->Workup Purify 5. Purification - Dry over MgSO₄ - Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, MS Analysis Purify->Characterize Final Pure (1R,2R)-2-fluorocyclopentan-1-ol (after chiral resolution) Characterize->Final

Critical Safety Precautions

Working with hydrogen fluoride and its amine complexes requires strict adherence to safety protocols due to their extreme toxicity and corrosivity.

  • Hazard Assessment: Hydrofluoric acid (HF) and its sources like Et₃N·3HF are contact poisons that can cause severe, deep-tissue burns and potentially fatal systemic toxicity (hypocalcemia) upon skin contact, inhalation, or ingestion.[13][14] Effects can be delayed, and pain may not be immediate.[14][15]

  • Engineering Controls: All manipulations involving Et₃N·3HF must be performed in a properly functioning chemical fume hood.[11] A safety shower and eyewash station must be immediately accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves or a combination of nitrile and neoprene gloves.[11][14] Inspect gloves for any defects before use. If gloves become contaminated, remove them immediately and wash hands thoroughly.[15]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[14][15]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.

  • Emergency & First Aid:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16]

    • After flushing, apply a 2.5% calcium gluconate gel to the affected area.[16] This is the standard antidote for HF burns as the calcium ions neutralize the fluoride ions.

    • Seek immediate professional medical attention for ANY exposure, regardless of severity. Inform medical personnel that the injury involves hydrofluoric acid.[13]

References

  • Benchchem. (2025). Application Notes and Protocols: Ring-Opening of Epoxides Using Triethylamine Trihydrofluoride. Benchchem.
  • Reddy, V. P., et al. (2019). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2019(5), 134-165.
  • Li, Y., et al. (2020). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 18(3), 456-460.
  • Umezawa, J., et al. (1992). Stereo- and regiocontrolled synthesis of fluorohydrins from optically active epoxides. Tetrahedron: Asymmetry, 4(9), 2053-2060.
  • The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Princeton University.
  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269.
  • Wölke, D., & Haufe, G. (2012). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2012(7), 272-284.
  • Neubauer, T. P., et al. (2016). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 81(15), 6348–6357.
  • Organic Chemistry Portal. (2003). Synthesis of fluorohydrins.
  • Neubauer, T. P., et al. (2016). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 81(15), 6348–6357.
  • Mykhailiuk, P. K. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Cole, J. A., et al. (2022). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. ACS Catalysis, 12(3), 1845–1850.
  • ResearchGate. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess nBu4NH2F3 and excess KHF2.
  • University of Toronto. (n.d.). Hydrogen Fluoride Protocol. Environmental Health & Safety.
  • Repository of the Academy's Library. (2018). Fluorine-Containing Functionalized Cyclopentene Scaffolds Through Ring Contraction and Deoxofluorination of Various Substituted Cyclohexenes.
  • Mykhailiuk, P. K. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • ResearchGate. (n.d.). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes.
  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • ResearchGate. (2025). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters.
  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal.
  • Wang, X., et al. (2022). Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides. Organic Chemistry Frontiers, 9(12), 3291-3296.
  • New Jersey Department of Health. (n.d.). Hydrogen fluoride - Hazardous Substance Fact Sheet.
  • Petrov, V. A., & Swearingen, E. D. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(13), 5329–5335.
  • Turi, Z., et al. (2014). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Beilstein Journal of Organic Chemistry, 10, 2928–2934.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 278-285.
  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Fluorocyclopentan-1-ol. PubChem.
  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Concordia University. (n.d.). HYDROFLUORIC ACID SAFETY GUIDELINES.
  • Benchchem. (2025). Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis. Benchchem.
  • Berti, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

Sources

Application

Application Note: Advanced Protocols for the Deoxyfluorination of Cyclopentanols

Introduction: The Cyclopentyl Conundrum The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, profoundly enhancing metabolic stability, lipophilicity, and target binding a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopentyl Conundrum

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, profoundly enhancing metabolic stability, lipophilicity, and target binding affinity. Within this paradigm, the synthesis of fluorocyclopentanols via the deoxyfluorination of cyclopentanediols (or their mono-protected derivatives) presents a unique synthetic challenge.

As a Senior Application Scientist, I frequently observe that five-membered carbocycles are uniquely susceptible to elimination reactions during deoxyfluorination. The inherent ring strain of the cyclopentyl system, coupled with the thermodynamic stability of the resulting cyclopentene byproduct, often causes elimination (E1/E2) pathways to outcompete the desired nucleophilic substitution ( SN​2 ). Understanding the causality behind these competing pathways is essential for selecting the correct reagent and reaction conditions to force the thermodynamic equilibrium toward the desired fluorinated product[1].

Mechanistic Causality & Pathway Bifurcation

Deoxyfluorination reagents operate by simultaneously activating the hydroxyl group into a hyper-leaving group and delivering a nucleophilic fluoride anion. In cyclopentyl systems, the activated intermediate can proceed via a concerted SN​2 pathway (yielding stereochemical inversion) or a dissociative SN​1 -like pathway. The SN​1 pathway generates a carbocation that rapidly undergoes deprotonation to form an alkene, devastating the reaction yield[1].

To visualize this logical relationship, refer to the mechanistic bifurcation diagram below.

Pathway A Cyclopentanol Precursor B Activated Intermediate A->B + Reagent (e.g., PyFluor) C SN2 Pathway (Inversion) B->C F- Attack (Low Temp) D E1 / SN1 Pathway (Carbocation) B->D Leaving Group Departs E Fluorocyclopentane (Target Product) C->E D->E F- Attack (Racemization) F Cyclopentene (Elimination Byproduct) D->F - H+ (Elimination)

Caption: Mechanistic bifurcation in cyclopentanol deoxyfluorination highlighting competing pathways.

Reagent Selection Matrix

Historically, Diethylaminosulfur trifluoride (DAST) has been the default reagent for these transformations[2]. However, DAST's propensity to trigger elimination and its thermal instability pose significant limitations. Modern alternatives like PyFluor (2-pyridinesulfonyl fluoride) and XtalFluor-E offer superior chemoselectivity and safety profiles, particularly for sensitive secondary alcohols[3][4].

ReagentThermal StabilityElimination PropensityCost / AccessibilityPrimary Byproducts
DAST Low (Explosive >90 °C)High (Major issue in rings)Low / Commercial Et2​NSF2​ , HF
Deoxo-Fluor ModerateHighModerate (MeOCH2​CH2​)2​NSF2​ , HF
XtalFluor-E High (Crystalline salt)Low (Needs exogenous F− )Moderate Et2​NSF2+​BF4−​
PyFluor High (Stable at RT)Very LowLowPyridine sulfonate

Data summarized from comparative studies on deoxyfluorination selectivity[3][4].

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the operator can confirm reaction trajectory in real-time.

Workflow S1 1. Precursor Preparation (Mono-protection of Diol) S2 2. Reagent Selection (PyFluor or DAST) S1->S2 S3 3. Deoxyfluorination (Anhydrous, Inert Atmosphere) S2->S3 S4 4. Alkaline Quench (Neutralize HF/Byproducts) S3->S4 S5 5. Characterization (19F-NMR, 1H-NMR, GC-MS) S4->S5

Caption: End-to-end workflow for the synthesis and validation of fluorocyclopentanols.

Protocol A: High-Selectivity Deoxyfluorination using PyFluor

Recommended for substrates highly prone to elimination.

Rationale: PyFluor operates via a base-assisted addition of the alcohol to the sulfonyl fluoride, forming a stable pyridine sulfonate intermediate. This intermediate is displaced by in situ generated fluoride. The mild conditions and presence of a bulky base (MTBD) suppress the E2 elimination pathway[3].

Materials:

  • Mono-protected cyclopentanediol (e.g., cis-2-(benzyloxy)cyclopentan-1-ol) (1.0 equiv)

  • PyFluor (1.5 equiv)

  • MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the cyclopentanol derivative in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagent Addition: Add PyFluor (1.5 equiv) in one portion. The mixture should remain clear.

  • Base Activation: Add MTBD (2.0 equiv) dropwise at room temperature.

    • Validation Checkpoint: A slight exotherm and a color change to pale yellow indicate the formation of the active sulfonate intermediate.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. For sterically hindered substrates, gentle heating (50 °C) may be required.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). The fluorinated product will elute significantly faster (higher Rf​ ) than the starting alcohol.

  • Quenching: Cool to 0 °C and quench with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Classical Deoxyfluorination using DAST

Recommended for robust substrates where inversion of stereochemistry is desired and cost is a primary constraint.

Rationale: DAST rapidly forms an alkoxysulfur trifluoride intermediate. Because HF is generated, the reaction must be kept strictly cold (-78 °C) to prevent acid-catalyzed elimination and carbocation rearrangements[2].

Materials:

  • Cyclopentanol derivative (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous DCM (0.1 M) in a flame-dried flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Do not skip this step; ambient temperature addition will result in near-total alkene formation.

  • Addition: Add DAST (1.2 equiv) dropwise via a syringe.

    • Validation Checkpoint: Minimal fuming should occur if the system is truly anhydrous.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Add saturated aqueous NaHCO3​ dropwise.

    • Validation Checkpoint: Vigorous CO2​ evolution will occur as excess DAST and HF are neutralized. Wait until gas evolution ceases completely.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate. Purify via chromatography.

Analytical Validation & Characterization

To ensure the integrity of the synthesized fluorocyclopentanol, the following spectroscopic signatures must be validated[5]:

  • 19F NMR (Self-Validation Core): Look for a distinct multiplet between -160 ppm and -185 ppm . A single peak confirms mono-fluorination. If peaks appear around -100 ppm, gem-difluorination (from ketone impurities) has occurred.

  • 1H NMR: The proton geminal to the fluorine atom (CHF) will appear as a distinct doublet of multiplets (dm) heavily shifted downfield (approx. 4.3 – 5.0 ppm). The critical identifier is the massive geminal proton-fluorine coupling constant ( 2JHF​≈50 Hz).

  • 13C NMR: The carbon bearing the fluorine atom will split into a doublet with a massive one-bond coupling constant ( 1JCF​≈170−180 Hz), confirming direct C-F bond formation.

References

  • Source: Journal of the American Chemical Society / Organic-Chemistry.
  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST)
  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization Source: Arkat USA URL
  • e-EROS Encyclopedia of Reagents for Organic Synthesis (XtalFluor-E)
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes &amp; Protocols: (1R,2R)-2-fluorocyclopentan-1-ol in Fragment-Based Drug Discovery

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3][4] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] Within this paradigm, the use of fluorinated fragments represents a sophisticated strategy to accelerate hit identification and optimization.[5][6][7] The fluorine atom, despite its simple nature, offers a unique combination of properties: its high electronegativity can modulate the pKa of neighboring functional groups, influence metabolic stability, and form key non-covalent interactions within a protein binding pocket, including hydrogen bonds and multipolar interactions.[8][9][10][11]

This guide focuses on a particularly promising, yet under-explored fragment: (1R,2R)-2-fluorocyclopentan-1-ol . Its rigid, three-dimensional scaffold combined with the strategic placement of a fluorine atom and a hydroxyl group presents a compelling starting point for targeting a diverse range of protein classes. This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed, field-proven protocols for the effective application of this fragment in an FBDD campaign.

The Rationale: Why (1R,2R)-2-fluorocyclopentan-1-ol?

The selection of (1R,2R)-2-fluorocyclopentan-1-ol as a screening fragment is a deliberate choice rooted in its distinct stereochemistry and the unique properties of the fluorine atom.

  • Structural Rigidity and 3D Character: The cyclopentane ring provides a conformationally constrained scaffold, reducing the entropic penalty upon binding. This rigidity, coupled with the trans configuration of the fluoro and hydroxyl groups, presents a well-defined vector for chemical elaboration.

  • Dual-Nature Functionality: The hydroxyl group can act as a hydrogen bond donor or acceptor, providing a strong anchoring point within a binding site. The adjacent fluorine atom, a weak hydrogen bond acceptor, can engage in favorable orthogonal multipolar interactions with backbone carbonyls, significantly enhancing binding affinity.[11]

  • ¹⁹F NMR Screening Amenability: The presence of a fluorine atom makes this fragment an ideal candidate for ¹⁹F NMR-based screening.[5][6] This technique is exceptionally sensitive, allows for the screening of compound mixtures (cocktails) to increase throughput, and provides a clean background, as fluorine is absent in biological macromolecules.[5][6][12][13]

  • Physicochemical Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring hydroxyl group, potentially altering its hydrogen bonding characteristics and interaction profile compared to its non-fluorinated analog.

Physicochemical Properties of (1R,2R)-2-fluorocyclopentan-1-ol
PropertyValueSource
Molecular Formula C₅H₉FOPubChem CID: 15261630[14]
Molecular Weight 104.12 g/mol PubChem CID: 15261630[14]
XLogP3 0.9PubChem CID: 15261630[14]
Hydrogen Bond Donors 1PubChem CID: 15261630[14]
Hydrogen Bond Acceptors 1PubChem CID: 15261630[14]

Experimental Workflow: From Hit Identification to Structural Characterization

A successful FBDD campaign is a multi-step process that relies on the synergy of various biophysical techniques. The following workflow is designed to maximize the chances of identifying and validating true hits.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Deconvolution & Validation cluster_2 Structural Biology cluster_3 Hit Expansion PS ¹⁹F NMR Screening (Cocktails of 10-20 fragments) HD ¹⁹F NMR on Individual Compounds PS->HD Identify positive cocktails SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) HD->SPR Confirm direct binding XRAY X-ray Crystallography SPR->XRAY Characterize interaction Determine Kd CHEM Structure-Guided Chemistry XRAY->CHEM Elucidate binding mode

Caption: FBDD workflow for (1R,2R)-2-fluorocyclopentan-1-ol.

Detailed Protocols

Protocol 1: Primary Hit Identification using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful primary screening tool due to its high sensitivity and the absence of background signals in biological samples.[6][12] This protocol is designed for screening cocktails of fluorinated fragments, including (1R,2R)-2-fluorocyclopentan-1-ol.

A. Materials & Reagents:

  • Target Protein: ≥95% purity, at a stock concentration of 50-100 µM in NMR buffer.

  • (1R,2R)-2-fluorocyclopentan-1-ol and other fluorinated fragments.

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • NMR tubes.

B. Experimental Procedure:

  • Fragment Cocktail Preparation: Prepare a stock solution of 10-20 fluorinated fragments in DMSO-d6, with each fragment at a concentration of 100 mM. (1R,2R)-2-fluorocyclopentan-1-ol should be one component of a cocktail.

  • Sample Preparation:

    • Reference Sample: In an NMR tube, add the fragment cocktail to the NMR buffer to a final concentration of 200-500 µM for each fragment. The final DMSO-d6 concentration should not exceed 1%.

    • Protein Sample: In a separate NMR tube, prepare the same mixture as the reference sample, but also add the target protein to a final concentration of 10-20 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters on a 400 MHz spectrometer might include a spectral width of 200 ppm, 4096 scans, and a recycle delay of 1.5 seconds.

  • Data Analysis:

    • Overlay the spectra from the reference and protein samples.

    • A change in the ¹⁹F resonance corresponding to a specific fragment (e.g., a chemical shift perturbation, line broadening, or decrease in signal intensity) in the presence of the protein indicates a potential binding event.

C. Self-Validation & Causality:

  • Why cocktails? Screening in cocktails significantly increases throughput, allowing for the rapid survey of a larger chemical space.[5]

  • Why a reference sample? The reference sample is crucial to confirm the chemical shift of each fragment in the absence of the target, providing a baseline for detecting changes upon protein addition.

  • What do the changes mean? Line broadening is indicative of an interaction with a large macromolecule, slowing the fragment's tumbling rate. A chemical shift change suggests the fluorine atom is entering a new chemical environment upon binding.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is an essential secondary screening method to confirm direct binding of hits from the primary screen and to quantify the binding affinity and kinetics.[15][16][17]

A. Materials & Reagents:

  • SPR Instrument and Sensor Chips (e.g., CM5).

  • Target Protein.

  • (1R,2R)-2-fluorocyclopentan-1-ol (confirmed hit from NMR).

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine).

  • Running Buffer: e.g., HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

B. Experimental Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 20-50 µg/mL in immobilization buffer) to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Binding Analysis:

    • Prepare a dilution series of (1R,2R)-2-fluorocyclopentan-1-ol in running buffer. Due to the expected low affinity of fragments, concentrations should typically range from 1 µM to 1 mM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the reference channel data and the average of the blank injections from the active channel data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

C. Self-Validation & Causality:

  • Why a reference channel? This is critical to correct for bulk refractive index changes and non-specific binding to the chip surface, ensuring the observed signal is due to specific binding to the target.[15]

  • Why a wide concentration range? This is necessary to accurately determine the Kd. The concentration range should span at least 10-fold below and 10-fold above the expected Kd.

  • What does Kd signify? The Kd value is a measure of binding affinity. For fragments, a Kd in the micromolar to millimolar range is typical and represents a promising starting point for optimization.[18]

SPR_Protocol cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis A Activate Sensor Surface (EDC/NHS) B Inject Target Protein A->B C Deactivate Surface (Ethanolamine) B->C D Prepare Fragment Dilution Series C->D E Inject Fragment over Surface D->E G Double Reference Subtraction E->G F Inject Buffer Blanks H Plot Steady-State Response vs. Concentration G->H I Fit to Affinity Model (Determine Kd) H->I

Caption: Key steps in the Surface Plasmon Resonance (SPR) protocol.

Protocol 3: Structural Elucidation by X-ray Co-crystallography

Obtaining a crystal structure of the target protein in complex with the fragment is the ultimate validation and provides a detailed roadmap for structure-based drug design.[4][19]

A. Materials & Reagents:

  • Highly purified and concentrated target protein (5-15 mg/mL).

  • (1R,2R)-2-fluorocyclopentan-1-ol.

  • Crystallization screens and plates.

  • Cryoprotectant.

B. Experimental Procedure:

  • Co-crystallization Setup:

    • Given the low affinity of fragments, it is often necessary to include the fragment in the crystallization experiment.

    • Add (1R,2R)-2-fluorocyclopentan-1-ol to the protein solution at a concentration at least 10-fold above its measured Kd (typically 1-5 mM).

    • Set up crystallization trials (e.g., sitting or hanging drop vapor diffusion) by mixing the protein-fragment solution with various crystallization screen conditions.

  • Crystal Soaking (Alternative Method):

    • If protein crystals can be grown without the fragment, they can be soaked in a solution containing the fragment.

    • Prepare a solution of the fragment in a cryoprotectant-containing buffer at a high concentration (e.g., 5-10 mM).

    • Transfer the protein crystal to this solution for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to model its orientation in the active site.

C. Self-Validation & Causality:

  • Why high fragment concentration? To ensure sufficient occupancy of the fragment in the binding site, overcoming its weak affinity.

  • Why cryo-cooling? This minimizes radiation damage to the crystal during data collection, allowing for higher resolution data to be obtained.

  • What does the structure reveal? The high-resolution structure provides precise information about the key interactions between the fragment and the protein, guiding the rational design of more potent analogs.[19]

Computational Insights: Rationalizing and Predicting Binding

Computational methods are invaluable for understanding the subtle effects of fluorination and for guiding the hit-to-lead optimization process.[8][10][20]

  • Quantum Mechanical Calculations: These can be used to model the interaction energies of the C-F bond with protein functional groups, such as the orthogonal C-F···C=O interaction, providing a rationale for observed binding affinities.[11]

  • Molecular Dynamics (MD) Simulations: MD simulations can help to understand the role of the fluorine substituent in modulating the local water network within the binding pocket.[8][10] Destabilizing "unhappy" water molecules upon fragment binding can be a significant driver of affinity.

  • Force Field Accuracy: It is crucial to use accurate force fields that properly describe the electrostatic and van der Waals properties of the fluorine atom to obtain reliable computational predictions.[8][9]

Conclusion and Future Directions

(1R,2R)-2-fluorocyclopentan-1-ol represents a high-value fragment for any FBDD library. Its rigid 3D structure and the unique properties of the fluorine atom make it a versatile starting point for developing potent and selective inhibitors. The protocols detailed in this guide provide a robust framework for identifying and validating hits with this fragment using a synergistic combination of ¹⁹F NMR, SPR, and X-ray crystallography. The insights gained from these biophysical methods, when coupled with computational chemistry, will empower researchers to rationally evolve this simple fragment into a sophisticated clinical candidate.

References

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(24), 4593. [Link]

  • Reich, S., & Schal-Adler, M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 443–447. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925–5934. [Link]

  • Pellecchia, M., & Sem, D. S. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 23–39. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Hensley, P., & Rich, R. L. (2010). SPR-based fragment screening: advantages and applications. Analytical and Bioanalytical Chemistry, 398(6), 2431–2437. [Link]

  • Bruker Corporation. (n.d.). NMR-based Fragment Screening for Drug Discovery. Bruker. [Link]

  • Ciulli, A., & Williams, G. (2010). NMR screening and hit validation in fragment based drug discovery. Current Opinion in Pharmacology, 10(5), 563–569. [Link]

  • Bentham Science Publishers. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery. Bentham Science. [Link]

  • Beactica AB. (n.d.). Fragment library screening and lead characterization using SPR biosensors. Beactica. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. [Link]

  • MacRaild, C. A., & Norton, R. S. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Australian Journal of Chemistry, 69(7), 705. [Link]

  • D'Ascenzo, L., & Hargrove, A. E. (2022). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules, 27(19), 6289. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66879. [Link]

  • Leung, C., & Lin, F. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(9), 2047–2054. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(25), 5925-5934. [Link]

  • MacRaild, C. A., & Norton, R. S. (2016). Applications of F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Aretz, J., & Rademacher, C. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 6, 86. [Link]

  • Dalvit, C., et al. (2011). Combined Use of Computational Chemistry, NMR Screening, and X-ray Crystallography for Identification and Characterization of Fluorophilic Protein Environments. Journal of the American Chemical Society, 133(2), 233–241. [Link]

  • Guesné, F., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9613–9623. [Link]

  • Lam, P. C. H., & Abell, C. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Future Medicinal Chemistry, 6(12), 1349–1364. [Link]

  • Arkivoc. (n.d.). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. [Link]

  • Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Fluorocyclopentan-1-ol. PubChem. [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)
  • CHI Conferences. (2016). Fragment Based Drug Discovery. [Link]

  • Kim, J. S., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. European Journal of Medicinal Chemistry, 156, 447–457. [Link]

  • Holvey, T., et al. (2025). Fragment-based drug discovery: A graphical review. Biochemical Pharmacology, 116035. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

Sources

Application

Derivatization of (1R,2R)-2-fluorocyclopentan-1-ol for ester synthesis

Application Note: Derivatization of (1R,2R)-2-Fluorocyclopentan-1-ol for Stereoretentive Ester Synthesis Context & Stereoelectronic Profiling The incorporation of fluorine into alicyclic scaffolds is a premier strategy i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (1R,2R)-2-Fluorocyclopentan-1-ol for Stereoretentive Ester Synthesis

Context & Stereoelectronic Profiling

The incorporation of fluorine into alicyclic scaffolds is a premier strategy in drug development for modulating lipophilicity, metabolic stability, and basicity. The substrate (1R,2R)-2-fluorocyclopentan-1-ol is a chiral, trans-vicinal fluoroalcohol. While structurally simple, its derivatization presents a distinct stereoelectronic challenge.

The highly electronegative fluorine atom exerts a strong inductive pull ( −I effect) across the σ -framework. This severely lowers the energy of the highest occupied molecular orbital (HOMO) of the adjacent oxygen lone pairs, drastically reducing the nucleophilicity of the hydroxyl group compared to unfluorinated cyclopentanol[1][2]. Consequently, standard Fischer esterification or uncatalyzed anhydride couplings are sluggish, often resulting in poor yields and the recovery of unreacted starting material.

Mechanistic Rationale & Pathway Selection

To achieve efficient esterification of this deactivated alcohol, the electrophile must be highly activated. Furthermore, the stereochemical integrity of the (1R,2R) configuration must be preserved.

  • The Necessity of Nucleophilic Catalysis: Relying solely on a base (like triethylamine) is insufficient for fluoroalcohols. The addition of 4-dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as a nucleophilic catalyst, attacking the activated acyl species (e.g., an O -acylisourea or acyl chloride) to form a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to be trapped even by the poor nucleophile of the fluoroalcohol[3].

  • Stereochemical Imperative (Retention vs. Inversion): To retain the (1R,2R) configuration, the reaction must proceed exclusively via O -acylation, leaving the C−O bond intact. If an inversion of stereochemistry to the (1S,2R) diastereomer were desired, a Mitsunobu reaction (using DEAD/PPh 3​ ) would be employed, as it activates the carbinol carbon and proceeds via an SN​2 displacement[4]. For this protocol, we focus on retention via Steglich and Acyl Chloride methodologies.

Visual Workflow: Stereochemical Decision Matrix

G Substrate (1R,2R)-2-Fluorocyclopentan-1-ol Decision Stereochemical Goal? Substrate->Decision Retention Retention (1R,2R) Decision->Retention Desired Inversion Inversion (1S,2R) Decision->Inversion Alternative Steglich Steglich Esterification (EDC, DMAP) Retention->Steglich AcylChloride Acyl Chloride (RCOCl, Et3N, DMAP) Retention->AcylChloride Mitsunobu Mitsunobu Reaction (DEAD, PPh3) Inversion->Mitsunobu ProductRet (1R,2R)-Ester (O-Acylation) Steglich->ProductRet AcylChloride->ProductRet ProductInv (1S,2R)-Ester (C-O Cleavage) Mitsunobu->ProductInv

Stereochemical decision matrix for 2-fluorocyclopentanol esterification.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By utilizing specific reagents and analytical checkpoints, the operator can confirm mechanistic success at each stage.

Protocol A: DMAP-Catalyzed Steglich Esterification

Causality Note: EDC·HCl is selected over DCC because its urea byproduct is highly water-soluble, preventing the notorious purification issues associated with dicyclohexylurea (DCU)[3].

Materials:

  • (1R,2R)-2-fluorocyclopentan-1-ol (1.0 equiv, 10 mmol)

  • Target Carboxylic Acid (1.2 equiv, 12 mmol)

  • EDC·HCl (1.5 equiv, 15 mmol)

  • DMAP (0.2 equiv, 2 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask purged with N 2​ , dissolve the target carboxylic acid and (1R,2R)-2-fluorocyclopentan-1-ol in anhydrous DCM.

  • Catalyst Addition: Add DMAP to the stirring solution. Self-Validation: The solution should remain clear; DMAP ensures the rapid turnover of the forthcoming O -acylisourea.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl portion-wise over 5 minutes to control the exothermic formation of the activated intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–12 hours.

  • Validation Checkpoint (TLC & NMR): Monitor via TLC (stain with KMnO 4​ ). The reaction is complete when the fluoroalcohol spot is consumed. For absolute validation, take a crude 1 H NMR aliquot: successful O -acylation is confirmed by the downfield shift of the C1 methine proton ( CH−O ) from roughly 4.0 ppm to 5.0–5.3 ppm. The C2 methine proton ( CH−F ) will remain highly coupled ( 1JHF​≈50 Hz).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and EDC urea), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Acyl Chloride Derivatization

Causality Note: Triethylamine acts as the bulk stoichiometric acid scavenger to prevent HCl-mediated degradation, while DMAP acts strictly as the kinetic acyl transfer agent.

Materials:

  • (1R,2R)-2-fluorocyclopentan-1-ol (1.0 equiv, 10 mmol)

  • Acyl Chloride (1.2 equiv, 12 mmol)

  • Triethylamine (Et 3​ N) (2.0 equiv, 20 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve (1R,2R)-2-fluorocyclopentan-1-ol, Et 3​ N, and DMAP in anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Electrophile Introduction: Add the acyl chloride dropwise via syringe. Self-Validation: Immediate formation of a white precipitate (triethylammonium chloride) confirms the generation of the acylpyridinium species and subsequent HCl displacement.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2–6 hours.

  • Workup: Filter the suspension through a medium glass frit to remove the ammonium salts. Concentrate the filtrate, redissolve in ethyl acetate, and wash with water and brine. Dry over MgSO 4​ and purify via flash column chromatography.

Quantitative Data Presentation

The table below summarizes the expected quantitative and stereochemical outcomes when derivatizing (1R,2R)-2-fluorocyclopentan-1-ol using various standard methodologies.

MethodReagentsStereochemical OutcomeTypical Yield (%)Enantiomeric Excess (ee)Reaction Time
Steglich Esterification EDC·HCl, DMAP, RCOOHRetention (1R,2R)85 - 92%>98%4 - 12 h
Acyl Chloride RCOCl, Et 3​ N, DMAPRetention (1R,2R)88 - 95%>98%2 - 6 h
Mitsunobu (Alternative) DEAD, PPh 3​ , RCOOHInversion (1S,2R)70 - 80%>95%12 - 24 h

References

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization Source: Arkivoc URL:[Link]

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s Source: Interreg Vlaanderen-Nederland URL:[Link]

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization Source: PubMed Central (PMC) URL:[Link]

  • Towards the Preparation of an AAB Periodic Copolymer of Styrene and Maleimide Derivatives Source: UKDiss.com URL:[Link]

Sources

Method

Application Note: Enzymatic Kinetic Resolution of 2-Fluorocyclopentan-1-ol Mixtures

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the enantioselective separation of racemic 2-fluorocyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the enantioselective separation of racemic 2-fluorocyclopentan-1-ol mixtures using biocatalytic transesterification.

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine atoms into cyclopentyl scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and lipophilicity. Specifically, enantiopure 2-fluorocyclopentan-1-ols are critical chiral building blocks for synthesizing conformationally restricted leukotriene antagonists and prostaglandin analogs [1].

While asymmetric metal-complex syntheses of these fluorohydrins are multistage and technically demanding, enzymatic kinetic resolution offers a highly reliable, scalable, and environmentally benign alternative. This method leverages the exquisite stereoselectivity of lipases—specifically Burkholderia cepacia lipase (BCL)—to discriminate between enantiomers in a racemic mixture[1, 2].

The Causality of the Reaction Design

The resolution operates via a kinetically controlled transesterification. According to the Kazlauskas rule , the active site of the lipase contains distinct steric pockets (large and small) that dictate enantiopreference. The fast-reacting enantiomer perfectly aligns its substituents within these pockets, leading to rapid acylation, while the slow-reacting enantiomer is sterically hindered from forming the tetrahedral intermediate [1].

We utilize vinyl acetate as the acyl donor rather than standard alkyl esters. The causality here is thermodynamic: the byproduct of vinyl acetate cleavage is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This evaporation of acetaldehyde drives the equilibrium forward, preventing the reverse reaction and ensuring maximum enantiomeric excess (ee) [3].

Reaction Workflow

KineticResolution Racemic Racemic 2-Fluorocyclopentan-1-ol (cis/trans mixture) Enzyme Burkholderia cepacia Lipase (BCL) Enantioselective Transesterification Racemic->Enzyme Reagents Vinyl Acetate (Irreversible Acyl Donor) Reagents->Enzyme Alcohol Unreacted Alcohol (Slow Enantiomer, ee > 98%) Enzyme->Alcohol Kinetic Resolution Acetate Acylated Product (Fast Enantiomer, ee > 98%) Enzyme->Acetate Kinetic Resolution

Fig 1. Lipase-catalyzed kinetic resolution pathway of racemic 2-fluorocyclopentan-1-ol.

Experimental Protocol: BCL-Catalyzed Transesterification

This protocol establishes a self-validating system by coupling strict kinetic monitoring with orthogonal analytical validation.

Materials Required
  • Racemic cis- or trans-2-fluorocyclopentan-1-ol

  • Burkholderia cepacia lipase (BCL, e.g., Amano Lipase PS)

  • Vinyl acetate (anhydrous)

  • Anhydrous diisopropyl ether or hexane

  • Activated 4Å molecular sieves

Step-by-Step Methodology

Step 1: System Preparation & Dehydration Add 10.0 mmol of racemic 2-fluorocyclopentan-1-ol to an oven-dried round-bottom flask. Dissolve the substrate in 50 mL of anhydrous diisopropyl ether containing 1.0 g of activated 4Å molecular sieves.

  • Expert Insight: Absolute exclusion of water is critical. Ambient moisture can hydrolyze vinyl acetate into acetic acid, which lowers the microenvironmental pH, deactivates the lipase, and severely compromises the enantiomeric ratio (E-value) [3].

Step 2: Biocatalyst & Acyl Donor Addition Add 30.0 mmol (3.0 equivalents) of vinyl acetate, followed immediately by 500 mg of immobilized BCL. Seal the reaction vessel.

Step 3: Kinetically Controlled Incubation Incubate the suspension in a thermostatic orbital shaker at 35 °C and 200 rpm. Monitor the reaction progress strictly via chiral GC (e.g., using a Cyclodex-B column).

  • Expert Insight: The reaction must be terminated at exactly 50% conversion . In kinetic resolution, pushing past 50% degrades the ee of the acylated product, while stopping early degrades the ee of the unreacted alcohol.

Step 4: Termination & Chromatographic Separation Upon reaching 50% conversion, filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the formed acetate via silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 5: Mild Hydrolysis Hydrolyze the isolated acetate in a phosphate buffer (pH 7.2) to yield the second enantiomer of the alcohol.

  • Expert Insight: Mild buffered hydrolysis is utilized instead of harsh basic conditions (like NaOH) to prevent the base-catalyzed epimerization of the highly labile fluorine-bearing stereocenter [1].

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the isolated stereocenters, the system must be self-validated. Relying solely on optical rotation is insufficient due to potential trace impurities.

  • Mosher's Acid Derivatization: React the purified enantiomers with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides.

  • NMR Analysis: Analyze the resulting diastereomers via high-resolution ^1^H and ^19^F NMR. The differential chemical shielding induced by the MTPA phenyl ring allows for the unambiguous assignment of the absolute configuration, cross-validating the empirical predictions made by the Kazlauskas rule [1, 2].

Quantitative Performance Data

The following table summarizes the expected outcomes when applying this protocol to both cis and trans isomers of 2-fluorocyclopentan-1-ol using BCL [1].

SubstrateBiocatalystAcyl DonorConversion (%)ee Alcohol (%)ee Acetate (%)E-value
cis-2-fluorocyclopentan-1-olBCLVinyl acetate50.0> 98.0> 98.0> 200
trans-2-fluorocyclopentan-1-olBCLVinyl acetate50.0> 98.0> 98.0> 200

Note: E-value is calculated using the equation: E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)], where c is conversion and ee_s is the enantiomeric excess of the substrate.

Downstream Applications: Mitsunobu Inversion

Enantiopure 2-fluorocyclopentan-1-ols are frequently converted into 1,2-aminofluorocyclopentanes—precursors for opioid receptor antagonists. This is achieved via a stereoinvertive Mitsunobu reaction [1].

Downstream ChiralAlc Enantiopure 2-Fluorocyclopentan-1-ol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Phthalimide) ChiralAlc->Mitsunobu Stereochemical Inversion Hydrazine Hydrazinolysis (Deprotection) Mitsunobu->Hydrazine ChiralAmine Enantiopure 1,2-Aminofluorocyclopentane Hydrazine->ChiralAmine Bioactive Precursor

Fig 2. Downstream conversion of enantiopure fluorohydrins to aminofluorocyclopentanes.

By utilizing triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and phthalimide, the hydroxyl group is substituted with an amine equivalent with complete Walden inversion (e.g., converting a (1R,2S)-alcohol to a (1S,2S)-amine). Subsequent hydrazinolysis unmasks the primary amine, preserving the >98% ee established during the enzymatic resolution [1].

References

  • Kolodiazhna, O. O., et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc (2022).
  • Kucher, O. V., et al. "Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation." ResearchGate (2014).
  • Rosen, T. C., & Haufe, G. "Synthesis of Optically Active Vicinal Fluorohydrins by Lipase-Catalyzed Deracemization." ResearchGate (2002).
Application

Application Note: Reagents and Strategies for the Asymmetric Fluorination of Cyclopentanols

Executive Summary The introduction of chiral fluorine atoms into aliphatic ring systems is a cornerstone strategy in modern drug development. Fluorocyclopentanes act as metabolically stable bioisosteres for cyclopentanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of chiral fluorine atoms into aliphatic ring systems is a cornerstone strategy in modern drug development. Fluorocyclopentanes act as metabolically stable bioisosteres for cyclopentanols and modulate the lipophilicity, basicity, and binding affinity of pharmaceutical candidates[1]. However, the asymmetric fluorination of cyclopentanols is notoriously challenging. The inherent conformational flexibility of the five-membered ring frequently allows for anti-periplanar alignment, leading to competing E2 elimination, while the stability of secondary carbocations invites SN​1 racemization and E1 elimination[2].

This application note provides a comprehensive guide to the reagents, mechanistic principles, and validated protocols required to successfully synthesize enantioenriched fluorocyclopentanes.

Strategic Approaches to Fluorocyclopentanes

Synthesizing chiral fluorocyclopentanes generally relies on two distinct strategic pathways, dictated by the nature of the starting material:

  • Stereospecific Deoxyfluorination (Chiral Pool): Direct nucleophilic substitution of a pre-existing chiral cyclopentanol. This requires specialized reagents that enforce a concerted SN​2 inversion to prevent racemization.

  • Enantioselective Electrophilic Fluorination (Desymmetrization): The use of chiral organocatalysts or phase-transfer catalysts (PTCs) to introduce an electrophilic fluorine source (e.g., NFSI or Selectfluor) to a prochiral cyclopentanone enolate, followed by diastereoselective reduction[3].

Workflow Start Cyclopentanol Substrates Sub1 Chiral Pool Cyclopentanols Start->Sub1 Sub2 Prochiral Cyclopentanones Start->Sub2 Strat1 Stereospecific Deoxyfluorination (SN2 Inversion) Sub1->Strat1 Strat2 Enantioselective Fluorination (Organocatalysis) Sub2->Strat2 Reag1 Reagents: PhenoFluor, DAST Strat1->Reag1 Reag2 Reagents: NFSI, Selectfluor Strat2->Reag2 Out1 Enantioenriched Fluorocyclopentanes Reag1->Out1 Reag2->Out1

Workflow of asymmetric fluorination strategies for cyclopentane derivatives.

Reagent Selection Guide

Selecting the correct fluorinating reagent is the most critical variable in preventing elimination and racemization. The table below summarizes the quantitative and qualitative profiles of standard reagents used in these workflows.

ReagentTypePrimary MechanismStereochemical OutcomeElimination RiskPracticality / Safety
DAST Nucleophilic SN​1 / E1Poor (Racemization)[4]High (>50%)Liquid, explosive at >90 °C[1]
Deoxo-Fluor Nucleophilic SN​1 / E1Poor to ModerateHigh Liquid, slightly safer than DAST[1]
XtalFluor-E Nucleophilic SN​2 / SN​1 ModerateModerateSolid, requires external HF source[1]
PhenoFluorMix NucleophilicConcerted SN​2 Excellent (Inversion) [5]Low (<5%)Air-stable solid mixture, highly safe[6]
NFSI ElectrophilicEnolate AttackExcellent (with chiral PTC)N/AStable solid, requires catalysis[3]

Mechanistic Causality: Overcoming the Elimination Pathway

To understand why certain protocols fail, one must examine the transition states of deoxyfluorination. When a chiral cyclopentanol reacts with classical reagents like DAST or Deoxo-Fluor, the initial alkoxysulfur trifluoride intermediate is highly prone to C–O bond cleavage before the fluoride ion can attack[4]. This dissociation generates a secondary carbocation. On a cyclopentane ring, this carbocation rapidly undergoes deprotonation to form cyclopentene (E1) or is attacked indiscriminately by ambient fluoride, leading to a racemic mixture[2].

The PhenoFluor Advantage: Developed by the Ritter laboratory, PhenoFluor (and its modern, bench-stable iteration, PhenoFluorMix) fundamentally alters this pathway[5][6]. The reagent reacts with the cyclopentanol to form a bulky, highly stable uronium-alkoxy intermediate. The extreme steric bulk of the 2,6-diisopropylphenyl groups creates a hydrophobic pocket that suppresses solvent-assisted ionization. This forces the intermediate into a tight ion-pair, demanding a concerted SN​2 displacement by the fluoride ion. The result is a clean inversion of stereochemistry with nearly complete suppression of the elimination pathway[5].

Mechanism ROH Chiral Cyclopentanol DAST_Int Alkoxysulfur Trifluoride ROH->DAST_Int DAST Pheno_Int Uronium-Alkoxy Intermediate ROH->Pheno_Int PhenoFluor Carbocation Carbocation (SN1/E1) DAST_Int->Carbocation Dissociation TightPair Tight Ion Pair (SN2) Pheno_Int->TightPair Activation Elim Cyclopentene (Elimination) Carbocation->Elim Racemic Racemic Fluoride Carbocation->Racemic TightPair->Elim Suppressed Fluoro Inverted Fluoride (High ee) TightPair->Fluoro F- attack

Mechanistic divergence between DAST and PhenoFluor in cyclopentanol deoxyfluorination.

Validated Experimental Protocols

Protocol A: Stereospecific Deoxyfluorination using PhenoFluorMix

This protocol utilizes PhenoFluorMix ( N,N′ -1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF) to convert a chiral cyclopentanol to its inverted fluorocyclopentane counterpart[6][7].

Reagents & Equipment:

  • Chiral Cyclopentanol (1.0 equiv, 0.5 mmol)

  • PhenoFluorMix (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (5.0 mL)

  • Oven-dried 20 mL scintillation vial with a PTFE-lined cap.

Step-by-Step Methodology:

  • Reagent Activation (Critical Step): In an oven-dried vial equipped with a magnetic stir bar, add PhenoFluorMix (1.5 equiv). Heat the solid mixture at 140 °C under high vacuum for 1 hour. Causality: PhenoFluor is sensitive to adventitious moisture, which irreversibly hydrolyzes the active imidazolium species into an inert urea byproduct. High-temperature vacuum drying of the mix ensures the CsF is strictly anhydrous prior to the reaction[6][7].

  • Substrate Addition: Cool the vial to room temperature and backfill with dry Argon. Add the chiral cyclopentanol (1.0 equiv) dissolved in 5.0 mL of anhydrous toluene.

  • Reaction: Seal the vial tightly. Stir the mixture vigorously at 80–100 °C for 12 to 24 hours. Monitor the consumption of the starting material via TLC or crude 19F NMR.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter the suspension through a short pad of silica gel to remove the cesium salts and the urea byproduct. Wash the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (typically using pentane/ether gradients) to isolate the enantioenriched fluorocyclopentane.

Protocol B: Enantioselective Electrophilic Fluorination via Organocatalysis

When starting from a prochiral cyclopentanone, an asymmetric electrophilic fluorination followed by reduction provides the chiral fluorocyclopentanol[3].

Step-by-Step Methodology:

  • Enamine Formation: To a solution of prochiral cyclopentanone (1.0 equiv) in THF/IPA (9:1, 0.2 M), add a chiral secondary amine catalyst (e.g., MacMillan’s imidazolidinone, 20 mol%) and a catalytic amount of dichloroacetic acid (20 mol%). Stir at room temperature for 15 minutes to allow enamine formation.

  • Fluorination: Cool the mixture to -20 °C. Add NFSI ( N -Fluorobenzenesulfonimide, 1.2 equiv) in one portion. Stir for 12 hours. Causality: The chiral catalyst shields one face of the enamine, forcing the bulky NFSI to deliver the fluorine atom stereoselectively.

  • Reduction: Without isolating the intermediate α -fluoro ketone, cool the reaction to -78 °C and add NaBH4​ (2.0 equiv) dissolved in minimal methanol. Stir for 2 hours. Causality: In situ reduction prevents epimerization of the highly acidic α -fluoro proton, locking in the stereocenter and yielding the diastereomerically pure fluorocyclopentanol.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

Analytical Validation & Troubleshooting

Validating the success of an asymmetric fluorination requires rigorous analytical oversight:

  • 19F NMR Spectroscopy: This is the most rapid diagnostic tool. A typical secondary alkyl fluoride on a cyclopentane ring resonates between -160 ppm and -180 ppm. The signal will appear as a doublet of multiplets (dm) due to the massive geminal proton-fluorine coupling ( 2JH−F​≈45−55 Hz ).

  • Stereochemical Integrity (ee%): Do not rely on optical rotation alone. Enantiomeric excess must be determined via chiral HPLC or chiral GC. Stationary phases such as Chiralcel OD-H or Chiralpak AD-H are highly effective for fluorinated cyclic systems.

  • Troubleshooting Elimination: If crude 1H NMR reveals vinylic protons (typically 5.5–6.0 ppm) indicating cyclopentene formation, ensure that the PhenoFluorMix was rigorously dried[6]. If using DAST, the substrate is likely too sterically hindered, forcing the reaction down the SN​1 pathway[4].

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing elimination side products during fluorohydrin synthesis

Technical Support Center: Fluorohydrin Synthesis A Guide to Minimizing Elimination Side Products Frequently Asked Questions (FAQs) Q1: What are the primary elimination byproducts I should be aware of during fluorohydrin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorohydrin Synthesis

A Guide to Minimizing Elimination Side Products

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination byproducts I should be aware of during fluorohydrin synthesis from epoxides?

The most common elimination byproduct is an allylic alcohol, resulting from the removal of a proton adjacent to the epoxide ring, which is facilitated by the fluoride source acting as a base. Other potential, though less common, byproducts can include rearranged products like aldehydes, particularly under certain reaction conditions.

Q2: How does the choice of fluoride source impact the formation of elimination byproducts?

The choice of fluoride source is critical. Reagents with a highly "naked" and basic fluoride anion can favor elimination.

  • Tetrabutylammonium fluoride (TBAF) , while a common fluoride source, is known for its basicity and can lead to significant elimination.

  • Potassium bifluoride (KHF2) in combination with a phase-transfer catalyst like TBAF can be an effective system, balancing nucleophilicity and basicity.[1]

  • Triethylamine trihydrofluoride (Et3N·3HF) is often a preferred reagent as it is less basic and can lead to cleaner reactions with higher yields of the desired fluorohydrin.[2][3][4] It has been shown to be effective in the ring-opening of epoxysilanes at room temperature.[2][4][5][6][7]

  • Olah's reagent (HF-Pyridine) can also be used, but may lead to decomposition with some substrates.[2][4]

Q3: What is the optimal reaction temperature to minimize elimination?

Lowering the reaction temperature generally favors the desired nucleophilic substitution (SN2) over elimination (E2).[8] While some protocols may require heating to achieve a reasonable reaction rate, it's crucial to find the lowest effective temperature for your specific substrate.[2] For sensitive substrates, starting at 0 °C or even lower and slowly warming the reaction can be a good strategy.

Q4: How does solvent selection influence the outcome of the reaction?

The solvent plays a significant role in stabilizing the transition states of both the desired substitution and the undesired elimination pathways.

  • Protic solvents can solvate the fluoride ion, reducing its nucleophilicity and basicity, which can sometimes suppress elimination.[9][10] However, they can also participate in the reaction.

  • Aprotic polar solvents like acetonitrile or DMF are commonly used.

  • Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the ring-opening of epoxides with various nucleophiles and can be a good choice to enhance the electrophilicity of the epoxide.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of fluorohydrin - Incomplete reaction.- Increase reaction time or temperature cautiously. - Consider a more reactive fluoride source, but be mindful of increased side reactions.[9][10]
- Degradation of starting material or product.- Lower the reaction temperature.[8] - Ensure anhydrous conditions, as water can lead to diol formation.[12]
- Substrate is not reactive enough.- Consider using a Lewis acid co-catalyst to activate the epoxide.
High percentage of elimination byproduct (allylic alcohol) - Fluoride source is too basic.- Switch to a less basic fluoride source like Et3N·3HF.[2][4]
- Reaction temperature is too high.- Decrease the reaction temperature. Start at 0 °C and slowly warm if necessary.[8]
- Prolonged reaction time at elevated temperature.- Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
Formation of diol byproduct - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[12]
Poor regioselectivity in epoxide ring-opening - Electronic and steric effects of the substrate.- The fluoride ion typically attacks the less sterically hindered carbon of the epoxide in a neutral or basic medium.[13] For terminal epoxides, this usually leads to the formation of a primary fluoride.[9][10] - In acidic conditions or with substrates that can stabilize a carbocation, the attack may occur at the more substituted carbon.[14]
- Reaction mechanism is shifting from SN2 to SN1-like.- Use less polar solvents to disfavor the formation of a carbocation-like intermediate.

Mechanistic Considerations: The SN2 vs. E2 Competition

The synthesis of fluorohydrins from epoxides is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The fluoride ion can act as either a nucleophile, attacking one of the epoxide carbons to form the desired fluorohydrin, or as a base, abstracting a proton from a carbon adjacent to the epoxide, leading to the formation of an allylic alcohol.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway (SN2) cluster_2 Side Reaction (E2) Epoxide Epoxide TS_SN2 SN2 Transition State Epoxide->TS_SN2 Nucleophilic Attack TS_E2 E2 Transition State Epoxide->TS_E2 Proton Abstraction Fluoride Fluoride (F⁻) Fluoride->TS_SN2 Fluoride->TS_E2 Fluorohydrin Fluorohydrin TS_SN2->Fluorohydrin Allylic_Alcohol Allylic Alcohol TS_E2->Allylic_Alcohol

Caption: Competing SN2 and E2 pathways in fluorohydrin synthesis.

Experimental Protocol: General Procedure for Epoxide Ring-Opening with Et3N·3HF

This protocol provides a general guideline. Optimization for specific substrates is highly recommended.

Materials:

  • Epoxide (1.0 equiv)

  • Triethylamine trihydrofluoride (Et3N·3HF) (1.5 - 3.0 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the epoxide (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Et3N·3HF (1.5 - 3.0 equiv) to the stirred solution. The addition should be dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorohydrin.

Data Summary: Comparison of Common Fluoride Sources

Fluoride SourceCommon AbbreviationKey AdvantagesKey Disadvantages
Tetrabutylammonium fluorideTBAFGood solubility in organic solvents.Highly basic, often leads to elimination.
Potassium bifluorideKHF2Less basic than TBAF.Often requires a phase-transfer catalyst.
Triethylamine trihydrofluorideEt3N·3HFMild, less basic, commercially available.Can be corrosive.
Olah's ReagentHF-PyridineHighly reactive.Can cause substrate decomposition.[2][4]

References

  • Burchell-Reyes, K., & Paquin, J.-F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 23(19), 4593–4615. [Link]

  • Clover, A. W., Jones, A. P., & O’Neil, G. W. (2024). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 89(7), 4309–4318. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), pp. 1-28. [Link]

  • Inagaki, T., Fukuhara, T., & Hara, S. (2003). A versatile and rapid synthesis of fluorohydrins by means of reaction of epoxides with Et3N·3HF under microwave irradiation. Synthesis, 2003(08), 1157-1159. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

  • Li, W., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Omega, 3(9), 11336-11342. [Link]

  • Liu, Y., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4), 1645. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • O'Neil, G. W. (2024). Regioselective Fluorohydrin Synthesis from Allylsilanes. ChemRxiv. [Link]

  • Orliac, A., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3459. [Link]

  • Ponomarenko, V. A., et al. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry, 91(2), 1234-1241. [Link]

  • Schiesser, C. H., & Tran, H. N. (2023). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 21(34), 6981-6988. [Link]

  • Sereda, G. (2024). Halohydrins from Alkenes. Chemistry Steps. [Link]

  • Silva, F. C. D., & da Silva, J. F. M. (2019). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Journal of Molecular Modeling, 25(1), 18. [Link]

Sources

Optimization

Technical Support Center: Isolation and Resolution of cis- and trans-2-Fluorocyclopentan-1-ol Isomers

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and biocatalytic challenges associated with the sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and biocatalytic challenges associated with the separation of cis- and trans-2-fluorocyclopentan-1-ol isomers. This guide bridges theoretical mechanistic causality with field-proven bench protocols to ensure your workflows are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I synthesized 2-fluorocyclopentanol via the reduction of 2-fluorocyclopentanone, but my NMR shows a mixture of cis and trans isomers. How can I isolate the cis diastereomer? Causality & Solution: The reduction of 2-fluorocyclopentanone using sodium borohydride (NaBH₄) in methanol typically yields the cis-isomer as the major product (around 50% yield) due to the hydride attacking from the less sterically hindered face, anti to the fluorine atom 1. However, a trans impurity often remains. Because the cis and trans isomers possess different dipole moments and capacities for hydrogen bonding with the stationary phase, they can be separated via standard silica gel column chromatography. The cis-isomer, which can form a weak intramolecular hydrogen bond between the hydroxyl and fluorine atoms (syn-periplanar/gauche arrangement), interacts less strongly with the silanol groups on the silica gel, eluting earlier than the trans-isomer.

Q2: I need enantiomerically pure (1S,2R)-2-fluorocyclopentan-1-ol. What is the most reliable method for resolving the racemic cis mixture? Causality & Solution: The most effective and self-validating system for this is biocatalytic kinetic resolution using Burkholderia cepacia lipase (BCL) 1. In organic media (e.g., using vinyl acetate as an acyl donor), BCL exhibits excellent enantioselectivity (E > 100). The causality of this resolution is governed by the Kazlauskas rule , which predicts the stereopreference of lipases based on the steric demands of the substituents around the chiral stereocenter. The enzyme's active site specifically accommodates the (1R,2S)-enantiomer for rapid acylation, leaving the desired (1S,2R)-alcohol unreacted.

Q3: My enzymatic resolution is yielding low enantiomeric excess (ee < 80%). What went wrong? Causality & Solution: Low ee in lipase-catalyzed transesterifications usually stems from thermodynamic equilibrium issues (failing to drive the reaction forward) or over-conversion.

  • Actionable Fix 1: Ensure you are using an irreversible acyl donor like vinyl acetate. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Actionable Fix 2: Stop the reaction at exactly 50% conversion. Kinetically controlled resolutions lose the enantiomeric purity of the unreacted substrate if pushed beyond the 50% mark. Monitor strictly via chiral GC.

Quantitative Data: Resolution Parameters

The following table summarizes the expected chromatographic and biocatalytic parameters for the separation of these isomers, establishing a benchmark for your analytical validation.

Isomer / EnantiomerResolution MethodReagents / BiocatalystExpected YieldEnantiomeric Excess (ee)Enantioselectivity (E)
Racemic cis-alcoholFlash ChromatographyHexane/Ethyl Acetate~45-50%N/AN/A
(+)-(1S,2R)-alcoholKinetic ResolutionBCL / Vinyl Acetate~48%96–98%> 100
(-)-(1R,2S)-acetateKinetic ResolutionBCL / Vinyl Acetate~49%96–98%> 100
Racemic trans-alcoholEpoxide Ring OpeningHF reagents / DAST~50-88%N/AN/A

Data synthesized from established biocatalytic deracemization workflows 1, 2.

Step-by-Step Experimental Protocols

Protocol A: Diastereomeric Separation of cis- and trans-2-Fluorocyclopentan-1-ol

Objective: Isolate racemic cis-2-fluorocyclopentanol from a crude cis/trans mixture.

  • Preparation: Dissolve 1.0 g of the crude 2-fluorocyclopentanol mixture in a minimal amount of dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 9:1 Hexane:Ethyl Acetate.

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Elute using an isocratic gradient of 9:1 Hexane:Ethyl Acetate. Monitor the fractions via TLC (visualized with KMnO₄ stain).

  • Isolation: The cis-isomer elutes first (higher Rf) due to intramolecular H-bonding shielding the hydroxyl group from the silica. Pool the early fractions and concentrate under reduced pressure. (Critical Note: Keep the water bath temperature < 30°C as the compound is highly volatile; bp ~55 °C at 15 mmHg).

Protocol B: Enzymatic Kinetic Resolution of cis-2-Fluorocyclopentanol

Objective: Obtain enantiomerically pure (1S,2R)-alcohol and (1R,2S)-acetate.

  • Reaction Setup: In a dry, round-bottom flask, dissolve 5.0 mmol of racemic cis-2-fluorocyclopentanol in 20 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition: Add 15.0 mmol (3 equivalents) of vinyl acetate to the solution.

  • Biocatalyst Addition: Add 100 mg of Burkholderia cepacia lipase (BCL).

  • Incubation: Stir the suspension at 30 °C. Monitor the reaction progress by taking 50 µL aliquots, filtering through a short celite pad, and analyzing via chiral GC.

  • Termination: Once exactly 50% conversion is reached (typically 24-48 hours), terminate the reaction by filtering off the immobilized enzyme to prevent over-acylation.

  • Separation: Concentrate the filtrate and separate the unreacted (+)-(1S,2R)-alcohol from the (-)-(1R,2S)-acetate using silica gel chromatography (Hexane:Ethyl Acetate gradient).

Mechanistic Visualization

The following diagram illustrates the causality of the biocatalytic resolution, driven by the Kazlauskas rule. The steric mapping of the enzyme active site dictates that the (R)-configured stereocenter at the hydroxyl-bearing carbon is preferentially acylated.

G Racemate Racemic cis-2-fluorocyclopentanol (1R,2S) & (1S,2R) Enzyme Burkholderia cepacia lipase (BCL) Active Site Stereorecognition Racemate->Enzyme Reagent Vinyl Acetate (Acyl Donor) Reagent->Enzyme Acetate (1R,2S)-Acetate (Acylated Product) Enzyme->Acetate Fast acylation (Kazlauskas Rule: R-selective) Alcohol (1S,2R)-Alcohol (Unreacted Enantiomer) Enzyme->Alcohol Slow/No reaction (Steric mismatch) Byproduct Acetaldehyde (Irreversible Tautomerization) Enzyme->Byproduct Byproduct release

Fig 1: Biocatalytic kinetic resolution of cis-2-fluorocyclopentan-1-ol via BCL (Kazlauskas rule).

References

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Available at:[Link]

  • Reaction of aminosulfur trifluorides with alcohols: inversion vs. retention. RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1R,2R)-2-Fluorocyclopentan-1-ol

Welcome to the Technical Support Center for the synthesis and purification of (1R,2R)-2-fluorocyclopentan-1-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high-fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (1R,2R)-2-fluorocyclopentan-1-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity, enantiomerically pure fluorinated cycloalkanols for downstream pharmaceutical applications.

The most robust and scalable method for isolating the (1R,2R)-enantiomer is biocatalytic kinetic resolution (enzymatic deracemization) [1]. This process leverages the stereoselective active site of specific lipases to selectively acylate the unwanted enantiomer, leaving the target (1R,2R)-alcohol unreacted and easily separable via standard chromatography[2].

Workflow Visualization

Workflow N1 rac-trans-2-fluorocyclopentanol N2 Burkholderia cepacia Lipase (BCL) N1->N2 N4 (1S,2S)-Acetate (Byproduct) N2->N4 Fast Acylation N5 (1R,2R)-Alcohol (Target) N2->N5 Slow/No Acylation N3 Vinyl Acetate (Acyl Donor) N3->N2 N6 Silica Gel Chromatography N4->N6 N5->N6 N7 Pure (1R,2R)-2-fluorocyclopentan-1-ol (>98% ee) N6->N7 Polar Elution

Workflow for the enzymatic kinetic resolution and purification of (1R,2R)-2-fluorocyclopentan-1-ol.

Troubleshooting Guides & FAQs

Q: Why is my epoxide ring-opening yielding significant polymeric byproducts instead of racemic trans-2-fluorocyclopentanol? A: Causality: The use of unbuffered, strong anhydrous hydrogen fluoride (HF) can induce the cationic polymerization of cyclopentene oxide before the nucleophilic fluoride attack can occur. Solution: Utilize triethylamine trihydrofluoride (Et₃N·3HF) or poly(hydrogen fluoride) pyridinium. These reagents provide a buffered, mild nucleophilic fluoride source that promotes the anti-Markovnikov-like Sₙ2 ring-opening while suppressing polymerization[3]. Self-Validation: Analyze the crude mixture via ¹H NMR. A successful reaction will show a distinct doublet for the CHF group at ~4.69 ppm (JHF = 40 Hz) and lack broad polymeric ether signals[1].

Q: The enantiomeric excess (ee) of my recovered (1R,2R)-2-fluorocyclopentan-1-ol is below 90%. How can I improve this? A: Causality: Kinetic resolution strictly relies on stopping the reaction at exactly 50% conversion. If you stop too early, the unreacted pool still contains the (1S,2S)-enantiomer. If you stop too late, the enzyme will eventually begin acylating the (1R,2R)-enantiomer, destroying your yield. Furthermore, enantioselectivity is governed by the Kazlauskas rule, which dictates that the enzyme differentiates enantiomers based on the steric bulk of substituents fitting into its large and medium active-site pockets[2]. Solution: Ensure you are using Burkholderia cepacia lipase (BCL), which exhibits superior enantioselectivity for this specific substrate compared to Candida antarctica lipase B (CAL-B)[1]. Self-Validation: Strictly monitor the conversion rate via GC. Stop the reaction the moment it hits 50% by filtering out the immobilized enzyme.

Q: Why must I use vinyl acetate as the acyl donor instead of standard acetic anhydride or ethyl acetate? A: Causality: Enzymatic transesterification is an equilibrium process. When vinyl acetate is used, the leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink drives the reaction strictly forward, preventing the reverse reaction (hydrolysis of the newly formed acetate) which would erode the enantiomeric excess[1].

Q: How do I efficiently separate the unreacted (1R,2R)-alcohol from the (1S,2S)-acetate byproduct? A: Causality: The introduction of the acetate group masks the hydroxyl moiety, significantly reducing the polarity and hydrogen-bonding capacity of the (1S,2S) byproduct. Solution: Standard silica gel chromatography easily resolves the two. The non-polar acetate elutes first with a low-polarity solvent system, followed by the highly polar unreacted fluorohydrin when the solvent polarity is increased[1].

Q: How can I definitively validate the absolute configuration and ee of my purified product without relying solely on chiral HPLC? A: Causality & Self-Validation: While chiral HPLC (e.g., using a Chiralcel OJ-H column) is standard, orthogonal validation is critical in drug development. Derivatize your purified alcohol with Mosher's acid chloride (MTPA-Cl). The resulting diastereomers can be resolved via ¹⁹F NMR. The distinct chemical shifts of the CF₃ groups in the Mosher esters provide a highly accurate, self-validating integration ratio to determine ee, while the chemical shift deviations confirm the absolute configuration[4].

Standardized Experimental Protocols

Protocol A: Synthesis of rac-trans-2-fluorocyclopentanol
  • Preparation: In a carefully dried, chemically resistant vessel (e.g., PTFE or polypropylene), cool 70 mL of 1.0 M triethylamine trihydrofluoride (Et₃N·3HF) to 0 °C[3].

  • Addition: Slowly add cyclopentene oxide (6.00 mL, 0.069 mol) via a polypropylene syringe under vigorous magnetic stirring.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 3 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into a 1 M aqueous solution of hydrochloric acid. Extract the aqueous phase with dichloromethane (3x). Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Purification: Distill the solvent under atmospheric pressure using an effective column. Purify the crude product via vacuum distillation (bp ~55 °C at 15 mmHg) to yield racemic trans-2-fluorocyclopentanol[1].

Protocol B: Biocatalytic Kinetic Resolution
  • Setup: Dissolve the racemic trans-2-fluorocyclopentanol in a non-polar solvent (diisopropyl ether or cyclohexane are recommended for optimal ee)[1].

  • Reagent Addition: Add vinyl acetate (acyl donor) in a 2:1 molar ratio to the substrate. Add immobilized Burkholderia cepacia lipase (BCL).

  • Monitoring: Stir the suspension at room temperature (approx. 20 °C). Monitor the reaction continuously via GC or chiral HPLC.

  • Termination: Stop the reaction at exactly 50% conversion to acetate by filtering the mixture to remove the immobilized biocatalyst[1].

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude mixture of (1R,2R)-2-fluorocyclopentan-1-ol and (1S,2S)-2-fluorocyclopentyl acetate.

Protocol C: Chromatographic Purification
  • Column Preparation: Pack a chromatography column with silica gel 60 (70–230 mesh)[3].

  • Loading: Load the concentrated crude mixture onto the column.

  • Elution of Byproduct: Elute with a low-polarity gradient (e.g., Hexane/Ethyl Acetate 9:1) to isolate the fast-moving (1S,2S)-2-fluorocyclopentyl acetate.

  • Elution of Target: Increase the polarity of the eluent (e.g., Hexane/Ethyl Acetate 7:3 or 1:1) to elute the highly polar (1R,2R)-2-fluorocyclopentan-1-ol[1].

  • Isolation: Pool the target fractions, verify purity via TLC, and remove the solvent under vacuum to yield the enantiomerically pure target compound.

Quantitative Data Summary

The following table summarizes the expected outcomes of the kinetic resolution based on the choice of biocatalyst. Burkholderia cepacia Lipase (BCL) is the authoritative standard for this specific substrate[1].

BiocatalystAcyl DonorSolventTime (h)Conversion (%)Target IsomerYield (%)Enantiomeric Excess (ee)
BCL (Burkholderia cepacia)Vinyl AcetateDiisopropyl ether1850(1R,2R)42>96%
CAL-B (Candida antarctica B)Vinyl AcetateDiisopropyl ether<1850(1R,2R)~40<90%

References

  • Source: Arkivoc (arkat-usa.org)
  • Enzymatic preparation of (1S,2R)- and (1R,2S)
  • Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Troubleshooting Epoxide Ring-Opening with HF Reagents

Welcome to the Technical Support Center for nucleophilic fluorination. The transformation of epoxides into β-fluorohydrins is a critical operation in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic fluorination. The transformation of epoxides into β-fluorohydrins is a critical operation in the synthesis of fluorinated pharmaceuticals and agrochemicals. However, working with hydrogen fluoride (HF) reagents—ranging from Olah's reagent (Pyridine·9HF) to TREAT-HF (Et₃N·3HF)—presents unique chemoselectivity, regioselectivity, and safety challenges.

This guide is designed for research scientists and drug development professionals. It provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to optimize your fluorination workflows.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: My reaction yields aldehydes or ketones instead of the desired fluorohydrin. What is happening and how do I fix it? Causality: You are observing the Meinwald rearrangement[1][2]. Highly acidic reagents like Olah's reagent (Py·9HF) strongly protonate the epoxide oxygen, promoting C–O bond cleavage to form a discrete carbocation. If the effective fluoride concentration or nucleophilicity is insufficient to trap the cation immediately, a [1,2]-hydride or alkyl shift occurs, yielding an aldehyde or ketone byproduct[2]. Solution: Switch to a less acidic, more nucleophilic fluoride source. Triethylamine tris(hydrofluoride) (Et₃N·3HF) operates via a concerted Sₙ2-like pathway, providing a higher effective concentration of nucleophilic fluoride and suppressing the rearrangement[3]. For highly sensitive substrates, utilize a latent HF source like benzoyl fluoride (PhCOF) combined with a Lewis acid catalyst[1].

Q2: The reaction yields a complex mixture of oligomers and black tar. How do I prevent polymerization? Causality: Epoxides are highly susceptible to cationic oligomerization when exposed to strong Brønsted acids. Py·9HF consists of approximately 70% HF by weight, creating a highly acidic environment that rapidly protonates the epoxide[4]. If the nucleophilic attack by fluoride is slower than the intermolecular attack by another unreacted epoxide monomer, a polyether chain reaction initiates. Solution: Dilute the acidity of the system. You can switch to Et₃N·3HF[5], or if Py·9HF is strictly required for unreactive epoxides, buffer the system by adding additional anhydrous pyridine or diisopropylamine to lower the HF:amine ratio. Always ensure strict temperature control, initiating the reaction at -78 °C and warming gradually.

Q3: I am getting poor regioselectivity (a mixture of terminal and internal fluorohydrins). How can I control which carbon the fluoride attacks? Causality: Regioselectivity is a direct competition between steric and electronic factors. Under strongly acidic conditions (Py·9HF), the transition state develops significant carbocationic character. Consequently, fluoride attacks the more electropositive, highly substituted carbon (electronic control)[4]. Conversely, under milder conditions (Et₃N·3HF or TBAF/KHF₂), the epoxide opens via an Sₙ2-like trajectory. The fluoride preferentially attacks the less sterically hindered carbon (steric control)[6]. Solution: To favor the terminal (less substituted) fluorohydrin, use Et₃N·3HF or TBAF/KHF₂[6]. To favor the internal (more substituted) fluorohydrin, use Py·9HF or add a strong Lewis acid (e.g., BF₃·OEt₂) to Et₃N·3HF to induce electronic control.

Q4: Can I run these reactions in standard borosilicate glassware? Causality: Free HF reacts with silicon dioxide (SiO₂) in glass to form gaseous silicon tetrafluoride (SiF₄) and water. This not only destroys the vessel but actively consumes your fluorinating reagent. Solution: Reagents like Et₃N·3HF and TBAF/KHF₂ possess strongly coordinated fluoride ions with virtually no vapor pressure of free HF, allowing safe execution in standard borosilicate glassware[5][6]. However, Py·9HF (Olah's reagent) and anhydrous HF must strictly be handled in PTFE (Teflon), FEP, or HDPE reactors[4].

Section 2: Reagent Comparison & Quantitative Data

Selecting the correct HF source is the most critical variable in epoxide ring-opening. The table below summarizes the operational parameters of standard fluorinating reagents.

Reagent SystemCompositionAcidity LevelNucleophilicityRegioselectivity PreferenceGlassware CompatibilityRearrangement Risk
Olah's Reagent Pyridine·9HFVery HighLowInternal (Sₙ1-like)Teflon / HDPE Only High
TREAT-HF Et₃N·3HFLowHighTerminal (Sₙ2-like)Borosilicate GlassLow
TBAF/KHF₂ TBAF + KHF₂Very LowModerateTerminal (Steric)Borosilicate GlassLow
Latent HF (Doyle) PhCOF + AmineNeutralHigh (In-situ)Terminal (Catalyst control)Borosilicate GlassVery Low

Section 3: Mechanistic Pathways

The divergence between successful fluorination and reaction failure (rearrangement/polymerization) is governed by the activation pathway. The diagram below illustrates the causality of reagent selection on the final product.

Epoxide_Ring_Opening Epoxide Epoxide Substrate Activation Activated Epoxide (Protonated / Lewis Acid) Epoxide->Activation HF Reagent / Catalyst SN2 SN2-like Pathway (Steric Control) Activation->SN2 Et₃N·3HF or TBAF/KHF₂ (High F⁻ nucleophilicity) SN1 SN1-like Pathway (Electronic Control) Activation->SN1 Py·9HF (High acidity) Term_Fluoro Terminal Fluorohydrin (Major Product) SN2->Term_Fluoro F⁻ attack at less hindered C Int_Fluoro Internal Fluorohydrin (Major Product) SN1->Int_Fluoro F⁻ attack at more stable C⁺ Meinwald Meinwald Rearrangement ([1,2]-Hydride/Alkyl Shift) SN1->Meinwald F⁻ trapping too slow Carbonyl Aldehyde / Ketone (Undesired Byproduct) Meinwald->Carbonyl

Mechanistic divergence in epoxide ring-opening based on reagent acidity and nucleophilicity.

Section 4: Validated Experimental Protocols

Protocol A: Mild Regioselective Fluorination using Et₃N·3HF

This protocol leverages the high nucleophilicity and low acidity of TREAT-HF to achieve Sₙ2-like ring opening with minimal side reactions[5].

Step-by-Step Methodology:

  • Preparation: In a standard borosilicate round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Syringe in Et₃N·3HF (1.5 to 3.0 mmol, depending on substrate reactivity) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. For unactivated aliphatic epoxides, the solvent may be swapped to 1,4-dioxane and heated to 80 °C. Monitor progression via TLC until the starting material is consumed.

  • Quenching (Self-Validating Step): Cool the flask to 0 °C and slowly add saturated aqueous NaHCO₃ (10 mL).

    • Validation Checkpoint: Vigorous effervescence (CO₂ evolution) will occur. The complete cessation of bubbling physically validates that all residual HF has been safely neutralized, preventing post-reaction degradation of the fluorohydrin during concentration.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Enantioselective Ring-Opening via In-Situ HF Generation (Doyle Protocol)

To completely suppress the racemic background reaction and avoid bulk HF handling, this protocol utilizes benzoyl fluoride (PhCOF) as a latent fluoride source that slowly releases HF in the presence of a chiral amine and a Lewis acid[1].

Step-by-Step Methodology:

  • Catalyst Charging: To an oven-dried vial, add (salen)Co(III)OTs (2 mol %), the chiral amine catalyst (1.6 mol %), and the epoxide substrate (1.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous tert-amyl alcohol (t-AmOH) or Et₂O (2.0 mL).

  • Latent Fluoride Addition: Add benzoyl fluoride (PhCOF, 1.5 mmol) via microsyringe.

    • Mechanistic Note: The amine catalyst reacts with PhCOF and the alcohol solvent to slowly generate HF in situ. This keeps the steady-state concentration of HF extremely low, allowing the (salen)Co complex to dictate the stereochemistry without interference from uncatalyzed background Sₙ1 pathways[1].

  • Reaction Execution: Stir the reaction at room temperature for 12–24 hours.

  • Validation & Workup:

    • Validation Checkpoint: Because no bulk HF is present, absolutely no etching of the glass vial should be observed. Prior to workup, pull a 10 µL aliquot and analyze via chiral GC (using 1-decene as an internal standard) to validate conversion and enantiomeric excess (ee)[1].

  • Purification: Concentrate the mixture directly onto silica gel and purify via flash column chromatography to yield the highly enantioenriched β-fluorohydrin.

References

  • Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides.
  • Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines.
  • Addition to Cyclic Compounds with Ring Opening[(HF)x/Base Complex]. thieme-connect.de.
  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-C
  • Ring opening of sugar-derived epoxides by TBAF/KHF2: An attractive alternative for the introduction of fluorine into the carbohydr
  • Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilic

Sources

Troubleshooting

Optimizing reaction temperature for fluorination of cyclopentene oxide

Welcome to the technical support center for the fluorination of alicyclic epoxides. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working on or troubleshooting the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorination of alicyclic epoxides. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working on or troubleshooting the ring-opening fluorination of cyclopentene oxide. As a critical transformation for introducing fluorine into a versatile five-membered ring scaffold, precise control over reaction parameters is paramount. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges, with a core focus on the optimization of reaction temperature.

Fundamental Concepts: The "Why" Behind the Reaction

Before troubleshooting, it's essential to understand the underlying principles of the reaction.

Q1: What is the general mechanism for the fluorination of cyclopentene oxide, and how does temperature play a role?

The fluorination of cyclopentene oxide proceeds via a nucleophilic attack of a fluoride ion (F⁻) on one of the electrophilic carbon atoms of the epoxide ring. This ring-opening reaction can follow two primary pathways, SN1 or SN2, and the dominant mechanism is highly influenced by reaction conditions, including temperature.

  • SN2 Pathway (Bimolecular Nucleophilic Substitution): Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The fluoride nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to an inversion of stereochemistry at that center. This pathway is generally favored at lower temperatures, which minimizes side reactions and promotes higher regioselectivity.[1]

  • SN1 Pathway (Unimolecular Nucleophilic Substitution): Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to opening. This can lead to the formation of a carbocation-like intermediate at the more substituted carbon. The fluoride ion then attacks this carbocation. Higher temperatures can promote this SN1-like character, even under non-acidic conditions, potentially leading to a loss of regioselectivity as the electronic effects begin to compete with sterics.[1][2]

Temperature is therefore a critical lever: lower temperatures favor the kinetically controlled, sterically driven SN2 product, while higher temperatures can introduce thermodynamic and electronic factors, leading to a mixture of isomers. [3][4]

Diagram 1: General Reaction Pathways

G cluster_start Reactants cluster_pathways Temperature-Dependent Pathways cluster_products Products start_epoxide Cyclopentene Oxide sn2_path SN2 Pathway (Low Temperature) Steric Control start_epoxide->sn2_path F⁻ attack at less hindered carbon sn1_path SN1-like Pathway (High Temperature) Electronic/Steric Mix start_epoxide->sn1_path Ring opening to stabilize charge fluoride Fluoride Source (F⁻) fluoride->sn2_path fluoride->sn1_path product_A trans-2-fluorocyclopentan-1-ol (Major Product via SN2) sn2_path->product_A High Regioselectivity sn1_path->product_A product_B trans-1-fluoro-cyclopentan-2-ol (Potential side product) sn1_path->product_B Loss of Regioselectivity

Caption: Workflow for systematic temperature optimization.

References
  • Scott, P. J. H., & Hockley, B. G. (2011). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Medicinal Chemistry Letters. [Link]

  • Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Fustero, S., et al. (2020). Pauson–Khand reaction of fluorinated compounds. Beilstein Journal of Organic Chemistry. [Link]

  • L'Homme, C., et al. (2020). Organocatalytic carbon dioxide fixation to epoxides by perfluorinated 1,3,5-triols catalysts. Chemical Communications. [Link]

  • Doyle, A. G., & Kalow, J. A. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group, Princeton University. [Link]

  • Smith, A. M. R., & Boddy, C. N. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • Roy, C. D. (2007). Effect of solvent polarity and temperature on product regioselectivity. ResearchGate. [Link]

  • Sangermano, M., et al. (2015). Fluorinated epoxides as surface modifying agents of UV-curable systems. ResearchGate. [Link]

  • Wikipedia. (n.d.). Epoxy. Wikipedia. [Link]

  • Sarpong, R., & Leonori, D. (2019). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess nBu4NH2F3 and excess KHF2. ResearchGate. [Link]

  • Sarpong, R., & Leonori, D. (2019). Regioselectivity of KHF2 ring opening of epoxide 83 in DMF and ethylene glycol. ResearchGate. [Link]

  • Forgó, P., & Kiss, L. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. ARKIVOC. [Link]

  • Kiss, L. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. CORE. [Link]

  • Funasaka, S., & Nagao, A. (2016). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • Kumar, A., et al. (2023). synthesized palladium supported on a strontium hydroxyl fluoride. Comptes Rendus. Chimie. [Link]

  • Halpern, D. F. (1979). Preparation of fluoroorganic compounds with calcium fluoride.
  • Abdullah, B. M., & Salih, N. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers. [Link]

  • Britton, J., & Roisnel, T. (2018). Nucleophilic Fluorination Facilitated by a CsF-CaF2 Packed Bed Reactor in Continuous Flow. ResearchGate. [Link]

  • Kiss, L., & Fustero, S. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry. [Link]

  • Chen, L., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. commonorganicchemistry.com. [Link]

  • DesMarteau, D. D., & Kotun, S. P. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry. [Link]

  • Zhang, G., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

  • Baxter, R. D., & et al. (2023). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. [Link]

  • Brown, A. D., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal. [Link]

  • Kiss, L., et al. (2016). Chemoselective, Substrate-directed Fluorination of Functionalized Cyclopentane β-Amino Acids. Chemistry – An Asian Journal. [Link]

  • Oreate AI. (2026). The Dance of Calcium and Fluoride: Unpacking the CaF2 Formation Reaction. Oreate AI. [Link]

  • Karyakin, N. V., & Chernorukov, G. N. (2015). Transformation of Calcite CaCO3 to Fluorite CaF2 by Action of KF Solution. ResearchGate. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Controlling Hygroscopicity of (1R,2R)-2-fluorocyclopentan-1-ol

Welcome to the Technical Support Center for handling (1R,2R)-2-fluorocyclopentan-1-ol . As a critical chiral building block in pharmaceutical synthesis, maintaining the anhydrous integrity of this fluoroalcohol is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (1R,2R)-2-fluorocyclopentan-1-ol . As a critical chiral building block in pharmaceutical synthesis, maintaining the anhydrous integrity of this fluoroalcohol is paramount. This guide provides researchers and process chemists with field-proven, mechanistically grounded protocols to troubleshoot, quantify, and control moisture uptake.

Mechanistic Insight: Why is this Molecule so Hygroscopic?

To effectively control hygroscopicity, one must understand the stereoelectronic forces at play. The rapid moisture absorption of (1R,2R)-2-fluorocyclopentan-1-ol is driven by two synergistic factors:

  • Stereochemical Exposure: In the trans-(1R,2R) configuration, the fluorine atom and the hydroxyl group are situated on opposite faces of the cyclopentane ring. This anti-periplanar geometry geometrically restricts the formation of a stabilizing intramolecular hydrogen bond (F···H–O)[1]. Consequently, the hydroxyl group is left highly exposed to the environment.

  • Inductive Activation: Fluorine is highly electronegative. Through strong inductive electron withdrawal (-I effect), it increases the acidity of the adjacent hydroxyl proton[2]. This makes the -OH group an exceptionally strong hydrogen bond donor, drastically increasing its thermodynamic affinity for atmospheric water molecules[2].

Mechanism A trans-(1R,2R) Isomer (F and OH anti-periplanar) B Restricted Intramolecular H-Bonding A->B E High Affinity for Atmospheric H2O (Intermolecular H-Bonding) B->E Leaves OH exposed C Fluorine Inductive Effect (Electron Withdrawing) D Increased OH Acidity (Stronger H-Bond Donor) C->D D->E Enhances donor strength F Rapid Moisture Absorption (High Hygroscopicity) E->F

Fig 1: Structural mechanisms driving the high hygroscopicity of (1R,2R)-2-fluorocyclopentan-1-ol.

Troubleshooting & FAQs

Q1: My downstream organometallic coupling reactions are stalling. Could moisture in the (1R,2R)-2-fluorocyclopentan-1-ol be the culprit? A: Yes. Even trace amounts of water (<500 ppm) in fluoroalcohols will rapidly quench moisture-sensitive reagents like Grignard reagents, organolithiums, or transition-metal catalysts. Because the water is tightly bound via hydrogen bonding to the fluorinated alcohol, it acts as a highly efficient proton shuttle, destroying stoichiometric equivalents of your organometallic reagents and stalling the catalytic cycle.

Q2: How should I accurately measure the moisture content? A: Karl Fischer (KF) coulometric titration is the gold standard[3]. However, because fluoroalcohols can slightly alter the pH of the titration cell, you must ensure your KF reagents are properly buffered. If you observe endpoint drift, switch to a buffered KF reagent designed for acidic/fluorinated samples.

Q3: My batch has absorbed >1000 ppm of water. What is the most effective way to dry it without causing volatility losses? A: Do not use standard oven drying or rotary evaporation, as (1R,2R)-2-fluorocyclopentan-1-ol is a volatile liquid. For severe contamination (>1000 ppm), perform an azeotropic distillation with dry toluene. For moderate contamination (50–1000 ppm), static drying over activated 3Å molecular sieves is the most effective, non-destructive method[4].

Q4: What are the optimal storage conditions to prevent moisture ingress? A: Store the bulk liquid in an amber glass vial with a PTFE-lined cap at 2–8°C under an Argon atmosphere. Crucial Step: When removing the vial from the refrigerator, you must allow it to warm to room temperature before opening[5]. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic liquid, which is the leading cause of batch spoilage[5].

Data Presentation: Comparison of Drying Methods

The following table summarizes the efficacy of various drying techniques for (1R,2R)-2-fluorocyclopentan-1-ol.

Drying MethodStarting MoistureFinal MoistureProsCons
3Å Molecular Sieves (Static) 1000 ppm< 30 ppmNon-destructive; no heat required; highly effective for fluoroalcohols.Requires 24–48 hours; sieves must be strictly activated prior to use.
Activated Alumina Plug 500 ppm< 50 ppmExtremely fast (minutes); removes trace acidic impurities.Lower capacity for high-water loads; slight product hold-up on the column.
Azeotropic Distillation > 2000 ppm~ 200 ppmBest for heavily contaminated, bulk batches.Requires heat; potential for product loss due to co-volatilization; requires secondary polishing.
MgSO₄ / Na₂SO₄ 1000 ppm~ 400 ppmCheap and readily available.Insufficient for organometallic-grade dryness; water remains strongly H-bonded to the alcohol.

Experimental Protocols

To ensure a self-validating system, always quantify moisture before and after applying the drying protocol.

Protocol A: Deep Drying via 3Å Molecular Sieves

This protocol reliably reduces moisture to <30 ppm, suitable for sensitive downstream applications[4].

  • Activation of Sieves: Place 3Å molecular sieves in a vacuum oven at 300°C under high vacuum (<1 mbar) for 12 hours. Cool to room temperature under an Argon atmosphere.

  • Preparation: In a glovebox or under a strict Argon blanket, transfer the wet (1R,2R)-2-fluorocyclopentan-1-ol into an oven-dried, septum-capped flask.

  • Addition: Add the activated 3Å molecular sieves to the flask at a ratio of 10–15% w/v (e.g., 1.5 g of sieves per 10 mL of fluoroalcohol).

  • Incubation: Seal the flask and allow it to stand undisturbed at room temperature for 24 to 48 hours. Note: Do not stir vigorously, as this can generate fine sieve dust that is difficult to filter.

  • Recovery: Carefully decant or use a syringe with a 0.22 µm PTFE filter to transfer the dried fluoroalcohol into a pre-dried, Argon-flushed storage vial.

Protocol B: Karl Fischer Coulometric Titration

Accurate quantification of residual moisture[3].

  • System Prep: Ensure the KF coulometer is filled with fresh, buffered anodic and cathodic solutions suitable for alcohols. Allow the instrument to drift-stabilize to <10 µ g/min .

  • Sampling: Using a rigorously dried, gas-tight Hamilton syringe, pierce the septum of your sample vial and withdraw 0.5 mL of (1R,2R)-2-fluorocyclopentan-1-ol.

  • Injection: Inject the sample directly into the KF titration cell, ensuring the needle tip is submerged below the solvent line to prevent evaporation.

  • Calculation: Input the exact mass of the injected sample (calculated via density or by weighing the syringe before and after injection). Run the titration and record the ppm value.

Moisture Management Workflow

Workflow Start Assess Moisture via Karl Fischer Titration Decision Moisture Level? Start->Decision Low < 50 ppm Optimal for Synthesis Decision->Low <50 ppm Med 50 - 1000 ppm Moderate Contamination Decision->Med 50-1000 ppm High > 1000 ppm Severe Contamination Decision->High >1000 ppm Store Store at 2-8°C under Argon in sealed amber vial Low->Store DrySieves Dry over 3Å Molecular Sieves (24-48 hours under Argon) Med->DrySieves Distill Azeotropic Distillation (Toluene) or Alumina Pass High->Distill DrySieves->Start Re-quantify Distill->DrySieves Polishing step

Fig 2: Decision matrix and troubleshooting workflow for moisture management and drying.

Sources

Troubleshooting

Technical Support Center: Crystallization of Fluorinated Cyclopentanols

Welcome to the Advanced Crystallization Support Center. Fluorinated alicycles, particularly fluorinated cyclopentanols, are highly valued in medicinal chemistry for their metabolic stability and unique conformational pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Fluorinated alicycles, particularly fluorinated cyclopentanols, are highly valued in medicinal chemistry for their metabolic stability and unique conformational properties. However, their purification is notoriously difficult. The high electronegativity of fluorine alters hydrogen-bonding networks, while increased lipophilicity frequently induces Liquid-Liquid Phase Separation (LLPS), commonly known as 1[1]. This guide provides mechanistic troubleshooting and validated protocols for process chemists and drug development professionals.

Section 1: Solvent Selection Data Center

The traditional "like dissolves like" heuristic often fails for fluorinated cyclopentanols due to the amphiphilic nature created by the polarized hydroxyl group and the lipophilic fluorinated ring. Solvent selection must account for orthogonal interactions[1].

Table 1: Solvent Selection Matrix for Fluorinated Cyclopentanols

Solvent ClassExamplesPolarity IndexH-Bonding ProfileSuitability & Causality for Fluorinated Cyclopentanols
Protic / Highly Polar Methanol, 2,2,2-Trifluoroethanol (TFE)5.1 - 5.8Strong Donor/AcceptorGood for primary dissolution. TFE offers excellent affinity by stabilizing the polarized -OH group without disrupting F···F contacts.
Dipolar Aprotic Ethyl Acetate, 2-MeTHF4.4Moderate AcceptorExcellent "good" solvents for binary systems. They provide high solubility at elevated temperatures but allow controlled supersaturation upon cooling.
Non-Polar Aliphatic Heptane, Cyclohexane0.1 - 0.2NoneStandard anti-solvents. High risk of inducing LLPS if added too rapidly at room temperature. Must be titrated hot.
Fluorinated Oils Fluorinert FC-40, Fomblin YR-1800< 0.1Orthogonal (F···F)Ideal encapsulants. Used in high-throughput nanoscale screening to prevent evaporation while providing a non-nucleating interface.

Section 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my fluorinated cyclopentanols resist forming an ordered crystal lattice and crash out as amorphous solids? A: The presence of fluorine significantly alters the molecule's supramolecular assembly. While the highly electronegative fluorine atom strongly polarizes the adjacent -OH group (enhancing its hydrogen-bond donor capacity), the C-F bond itself is a notoriously poor hydrogen-bond acceptor. Instead, crystal packing relies heavily on orthogonal, non-covalent interactions such as 2[2]. If the chosen solvent outcompetes the solute for hydrogen bonding without stabilizing these weaker orthogonal interactions, the lattice fails to nucleate, resulting in an amorphous mass.

Mechanism Fluorine Gem-Difluoro / Fluoro Substitution Inductive Inductive Effect (Polarized -OH) Fluorine->Inductive Interactions Orthogonal Contacts (C-F···H, F···F) Fluorine->Interactions Lipophilic Increased Lipophilicity Fluorine->Lipophilic HBond Enhanced H-Bond Donor Capacity Inductive->HBond Lattice Stabilized Crystal Lattice Interactions->Lattice HBond->Lattice LLPSRisk High LLPS Risk (Coacervation) HBond->LLPSRisk Amphiphilic imbalance Lipophilic->LLPSRisk

Fig 1. Mechanistic pathways of fluorine substitution impacting crystal lattice stability and LLPS.

Q2: What causes my product to "oil out" instead of crystallizing, and how do I predict it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization thermodynamic pathway intersects a metastable miscibility gap before reaching the solid nucleation boundary. Because fluorinated cyclopentanols are highly lipophilic but possess a strongly polar -OH head, they act almost like surfactants in solution. Upon cooling, they form solute-rich coacervate droplets (the oil phase) rather than a solid lattice. You can predict this by mapping the phase diagram: if the3[3] for solid nucleation, oiling out is thermodynamically guaranteed without intervention.

Section 3: Troubleshooting Guides & Validated Protocols

Workflow Start Initiate Solvent Screen Cooling Controlled Cooling (Generate Supersaturation) Start->Cooling Phase Phase Behavior Observation Cooling->Phase Success Crystalline Solid (Optimal Lattice) Phase->Success Nucleation LLPS Oiling Out (Liquid-Liquid Phase Separation) Phase->LLPS MSZW intersects LLPS Amorphous Amorphous Precipitation Phase->Amorphous High Supersaturation Seed Implement Seeding Protocol Above Cloud Point LLPS->Seed AntiSolvent Titrate Anti-Solvent (Binary System) Amorphous->AntiSolvent Seed->Cooling AntiSolvent->Cooling

Fig 2. Troubleshooting workflow for resolving phase separation and amorphous precipitation.

Protocol A: Seeding to Bypass Liquid-Liquid Phase Separation (LLPS)

Causality: To prevent oiling out, we must force solid nucleation before the system cools into the LLPS region. By introducing crystalline seeds into the metastable zone above the cloud point, we provide a low-energy surface for secondary nucleation. As these crystals grow, they consume the supersaturation, pulling the bulk solution concentration down and safely away from the LLPS boundary[3]. Self-Validation: A successful protocol is validated by the strict absence of turbidity (oil droplets) prior to the onset of visible, faceted crystal growth.

Step-by-Step Methodology:

  • Thermodynamic Mapping: Using a polythermal method (e.g., focused beam reflectance measurement or visual turbidity), determine the exact temperature of the clear point (solubility limit) and the cloud point (LLPS onset) for your specific concentration.

  • Primary Dissolution: Dissolve the fluorinated cyclopentanol in the chosen solvent at 5–10 °C above the clear point to ensure complete destruction of the solute's thermal history.

  • Controlled Cooling: Cool the solution at a moderate rate (0.5 °C/min) to a target seeding temperature. Critical: This temperature must be strictly 2–3 °C above the previously determined cloud point.

  • Seed Introduction: Add 1–5 wt% of finely milled, pure crystalline seeds of the target polymorph. Allow the system to age isothermally for 30–60 minutes to establish the seed bed and relieve initial supersaturation.

  • Supersaturation Depletion: Initiate a very slow, controlled cooling ramp (0.1 °C/min). The slow rate ensures that crystal growth kinetics outpace the generation of supersaturation, preventing the system from ever crossing the LLPS boundary.

  • Isolation: Once the target yield is achieved, filter the suspension and wash with a cold, non-polar anti-solvent (e.g., cold heptane).

Protocol B: High-Temperature Anti-Solvent Titration

Causality: Adding anti-solvent at room temperature creates localized zones of extreme supersaturation, instantly crashing the fluorinated compound out as an amorphous solid or oil. By performing the titration at elevated temperatures, we maintain thermodynamic equilibrium, allowing the solvent/anti-solvent mixture to enter the metastable zone gently upon subsequent cooling. Self-Validation: The solution must remain completely clear and homogeneous during the entire anti-solvent addition phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the API in a minimal volume of a "good" dipolar aprotic solvent (e.g., 2-MeTHF) at 60 °C.

  • Anti-Solvent Equilibration: Heat the selected anti-solvent (e.g., Heptane) to 60 °C in a separate, jacketed vessel.

  • Titration: Under high-shear stirring, titrate the hot anti-solvent into the API solution at a rate of 0.1 volumes/minute.

  • Clarification: If transient turbidity appears, pause the addition until the solution clarifies. If turbidity persists, raise the system temperature by 2 °C to dissolve the localized precipitation.

  • Cooling Crystallization: Once the optimal solvent ratio is reached (typically 1:2 to 1:4), cool the homogeneous mixture linearly at 0.2 °C/min to induce nucleation.

Protocol C: High-Throughput Nanoscale Screening (ENaCt)

Causality: When material is scarce, Encapsulated Nanodroplet Crystallization (ENaCt) allows for massive parallel screening.4[4] for fluorinated cyclopentanols because they prevent rapid solvent evaporation while providing a non-nucleating, orthogonal liquid interface that favors single-crystal growth.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock solution of the fluorinated cyclopentanol in a volatile solvent (e.g., Ethyl Acetate or Methanol).

  • Encapsulation: Using a liquid handling robot, dispense nanoliter droplets of the stock solution into multiwell plates pre-filled with a fluorinated encapsulating oil (e.g., Fluorinert FC-40 or Fomblin YR-1800).

  • Evaporative Crystallization: Allow the volatile solvent to slowly diffuse through the fluorinated oil phase at ambient temperature. The slow diffusion rate naturally controls the generation of supersaturation, yielding high-quality single crystals suitable for X-ray diffraction.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. IUCr Journals.
  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.

Sources

Reference Data & Comparative Studies

Validation

19F NMR coupling constants of (1R,2R)-2-fluorocyclopentan-1-ol

Analytical Comparison Guide: 19 F NMR Coupling Constants of (1R,2R)-2-Fluorocyclopentan-1-ol The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern drug development, utilized to modul...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 19 F NMR Coupling Constants of (1R,2R)-2-Fluorocyclopentan-1-ol

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. For molecules like (1R,2R)-2-fluorocyclopentan-1-ol, confirming the exact stereochemical configuration is a critical regulatory and synthetic checkpoint.

While X-ray crystallography provides definitive structural proof, it requires high-quality crystals. In solution, high-resolution 19 F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for stereochemical assignment. This guide objectively compares the analytical methods used to extract and interpret the complex 19 F- 1 H spin-spin coupling constants ( J -values) of (1R,2R)-2-fluorocyclopentan-1-ol, contrasting its performance against its cis-isomer alternative to demonstrate the diagnostic power of the Karplus relationship.

Part 1: Mechanistic Causality of 19 F- 1 H Coupling

To accurately interpret the NMR data of (1R,2R)-2-fluorocyclopentan-1-ol, one must understand the physical causality behind the multiplet structures [1]. The 19 F nucleus (spin ½, 100% natural abundance) couples strongly with nearby protons, creating a complex second-order spin system.

  • Geminal Coupling ( 2JF,H2​ ): The fluorine atom on C2 couples directly through two bonds with the geminal proton (H2). This interaction is highly dependent on the electronegativity of the adjacent oxygen atom but generally produces a massive splitting of ~48.0 to 52.0 Hz .

  • Vicinal Coupling ( 3JF,H1​ & 3JF,H3​ ): The three-bond couplings are governed by the Karplus equation, which dictates that J -values are a function of the F-C-C-H dihedral angle ( θ ).

    • In the (1R,2R) trans-isomer , the cyclopentane ring adopts an envelope or twist conformation that forces the fluorine and the adjacent H1 proton into a pseudo-diaxial orientation ( θ≈150∘−180∘ ). This maximizes orbital overlap, yielding unusually large vicinal couplings (~21.0 to 27.0 Hz ) [2].

    • In the cis-isomer alternative , the geometry forces a gauche interaction ( θ≈60∘ ), drastically reducing orbital overlap and resulting in much smaller vicinal couplings (~3.0 to 8.0 Hz ) [3].

Part 2: Comparison of Analytical NMR Methods

Extracting these constants requires selecting the correct NMR experiment. Below is a comparison of the three primary methodologies used by structural elucidation scientists.

Table 1: Analytical Methods Comparison for 19 F NMR
Analytical MethodPrimary OutputAdvantagesLimitationsUtility for (1R,2R) Assignment
1D 19 F NMR (Standard) Full multiplet structure (e.g., ddd)Fast, quantitative, non-destructive. Captures all 2J and 3J data.Susceptible to peak overlap and second-order "roofing" effects.High. Primary method for extracting exact J -values for Karplus analysis.
1D 19 F{ 1 H} (Decoupled) Sharp singletEliminates all proton coupling. Excellent for assessing chemical purity.Complete loss of J -coupling information.Low. Cannot differentiate stereoisomers based on coupling constants.
2D 19 F- 1 H HOESY / J-RES 2D contour mapResolves overlapping multiplets; proves through-space F-H proximity.Time-consuming; requires high sample concentration.High. Acts as the ultimate validator for ambiguous 1D spectra.

Part 3: Stereochemical Differentiation via J -Coupling Data

The true analytical power of these coupling constants is revealed when comparing the target product, (1R,2R)-2-fluorocyclopentan-1-ol, against its cis diastereomer. The quantitative data below demonstrates how the J -values act as a definitive stereochemical fingerprint [2, 3].

Table 2: Stereochemical Differentiation via 19 F NMR Coupling Constants
Isomer 19 F Chemical Shift ( δ )Multiplet PatternGeminal Coupling ( 2JFH​ )Vicinal Couplings ( 3JFH​ )Dominant F-H1 Dihedral
trans (1R,2R) -189.9 ppmddd48.6 Hz27.0 Hz, 21.8 Hz~150° - 180° (Pseudo-diaxial)
cis (1R,2S) -185.0 ppmddt52.0 Hz8.4 Hz, 2.8 Hz~60° (Gauche)

Data acquired in CDCl 3​ at 282/300 MHz. The massive difference in the 3JFH​ values (27.0 Hz vs. 8.4 Hz) is the primary diagnostic metric.

Part 4: Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the extraction of these coupling constants must follow a rigorous, self-validating protocol. Improper acquisition parameters will distort the multiplet line shape, leading to erroneous J -value calculations.

Step-by-Step Methodology for High-Fidelity J -Value Extraction:

  • Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of anhydrous CDCl 3​ . Critical: Use a fluoropolymer-free NMR tube (e.g., high-quality borosilicate glass). Standard caps or PTFE liners will introduce a massive, broad background signal around -76 ppm to -120 ppm, which can distort the baseline.

  • Probe Tuning & Calibration: Manually tune and match the probe specifically to the 19 F frequency (e.g., 376.5 MHz on a 400 MHz console). Calibrate the 90° pulse width (P1) for 19 F to ensure quantitative excitation and minimize phase distortions in the complex ddd multiplet.

  • Acquisition Parameters:

    • Set the Spectral Width (SW) to at least 250 ppm, centered at -150 ppm.

    • Relaxation Delay (D1): Set to 5 seconds. Fluorine nuclei in small molecules often exhibit longer T1​ relaxation times than protons. A sufficient D1 ensures accurate integration and prevents truncation of the Free Induction Decay (FID).

    • Acquire 64–128 scans depending on the signal-to-noise ratio.

  • Data Processing: Apply a zero-filling factor of at least 2 (yielding 128k data points) to maximize digital resolution (Hz/point). Apply a mild Gaussian window function to enhance resolution without excessive line broadening.

  • Self-Validation via QM Simulation: Manually extract the peak-to-peak differences in Hz to determine the initial J -values. To validate these numbers and rule out second-order roofing artifacts, input the extracted 2J and 3J values into a Quantum Mechanical (QM) spin simulation software. The protocol is only validated when the simulated theoretical multiplet perfectly overlays the experimental spectrum.

Part 5: Stereochemical Assignment Workflow

G A Synthesize / Isolate 2-fluorocyclopentan-1-ol B Acquire High-Resolution 1D 19F & 1H NMR Spectra A->B C Extract Multiplet Data Measure ³J(F,H) and ²J(F,H) B->C D Is ³J(F,H) > 20 Hz? C->D E Trans Isomer (1R,2R) Large ³J (~21-27 Hz) Pseudo-diaxial Arrangement D->E Yes F Cis Isomer (1R,2S) Small ³J (~3-8 Hz) Gauche Arrangement D->F No G Self-Validation: QM Spin Simulation & 2D HOESY E->G F->G

Workflow for the stereochemical assignment of 2-fluorocyclopentan-1-ol using 19F NMR J-couplings.

References

  • PubChem Compound Summary: (1R,2R)-2-Fluorocyclopentan-1-ol | CID 15261630. National Center for Biotechnology Information. URL:[Link]

  • Literature Data / AWS Archive: Metal-Free and User-Friendly Regioselective Hydrofluorination of Olefins. Supporting Information Archive. URL: [Link]

  • Arkivoc: Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc 2022, iii, S1-S22. URL: [Link]

Comparative

Determining the Absolute Configuration of 2-Fluorocyclopentan-1-ol: A Comparative Guide for Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis The Analytical Dilemma in Chiral Fluorinated Scaffolds In modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

The Analytical Dilemma in Chiral Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into alicyclic scaffolds profoundly alters metabolic stability, binding affinity, and lipophilicity. Enantiomerically pure 2-fluorocyclopentan-1-ols are highly valuable chiral building blocks, often generated via biocatalytic kinetic resolution 1. However, definitively assigning their absolute configuration presents a unique analytical challenge.

As a low-melting liquid or volatile oil 1, 2-fluorocyclopentan-1-ol resists direct X-ray crystallography. Furthermore, its strongly electronegative vicinal fluorine atom can severely perturb the conformational assumptions inherent in standard NMR derivatization techniques. As a Senior Application Scientist, I have evaluated multiple analytical strategies to definitively assign stereocenters in early drug discovery. This guide objectively compares three primary methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Methodologies

To establish a reliable analytical pipeline, we must compare the performance, risks, and sample requirements of the three leading techniques: Vibrational Circular Dichroism (VCD), Mosher’s Ester Derivatization (NMR), and X-Ray Crystallography.

Table 1: Quantitative Performance Metrics for Configuration Analysis
MetricVibrational Circular Dichroism (VCD)Mosher's Ester Method (NMR)X-Ray Crystallography
Sample Requirement 5–15 mg (Fully Recoverable)2–5 mg (Consumed)>10 mg (Consumed for derivatization)
Preparation Time < 10 minutes12–24 hours (Synthesis + Workup)Days to Weeks (Crystallization)
Conformational Reliability High (DFT accounts for F-atom dipoles)Moderate (F-atom perturbs MTPA plane)High (Solid state, but risks fractionation)
Enantiomeric Excess (ee) > 80% ee required for clear VCD> 90% ee preferred> 99% ee required for single crystal
Confidence Level > 99% (Self-validating mirror image)~85% (Due to vicinal fluorine effects)> 99% (If crystal is representative)
The Causality of Analytical Choices
  • Why X-Ray Crystallography Struggles: While considered the "gold standard," X-ray analysis of 2-fluorocyclopentan-1-ol requires derivatization into a heavy-atom or rigid ester, such as a camphanic acid derivative 2. The causality of failure here lies in the crystallization process itself: derivatization costs valuable time, and crystallization inherently risks enantiomeric fractionation. The single crystal analyzed may not represent the bulk sample's true enantiomeric ratio.

  • Why Mosher's Ester (NMR) Can Be Ambiguous: Mosher's method involves coupling the alcohol with MTPA-Cl. The standard predictive model assumes the carbinyl proton, the ester carbonyl oxygen, and the trifluoromethyl group of the MTPA moiety are coplanar. However, the highly electronegative vicinal fluorine on the cyclopentane ring exerts a strong dipole-dipole repulsion against the MTPA's carbonyl oxygen. This electrostatic clash forces the MTPA group to rotate out of the ideal coplanar arrangement, skewing the anisotropic shielding cones of the phenyl ring and leading to ambiguous Δδ values.

  • Why VCD Excels: VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition 3. Because it is performed directly on the liquid or solution phase [[4]](), it completely eliminates derivatization artifacts. The method relies on matching experimental spectra with Density Functional Theory (DFT) calculations 5.

The Self-Validating VCD Workflow

To ensure trustworthiness, the VCD protocol must be designed as a self-validating system . We achieve this by calculating the VCD spectra for both the (1R,2R) and (1S,2S) enantiomers. The experimental spectrum must positively correlate with one calculated enantiomer and show a near-perfect negative correlation (mirror image) with the other. Furthermore, the unpolarized IR spectra (experimental vs. calculated) must match perfectly; if they do not, it indicates the conformational search failed, instantly invalidating the VCD comparison.

VCD_Self_Validation cluster_Exp Experimental Pathway cluster_Comp Computational Pathway (DFT) Sample 2-Fluorocyclopentan-1-ol (Liquid Sample) Measure Acquire IR & VCD Spectra (CDCl3 Solution) Sample->Measure DFT_R Calculate (1R,2R) IR & VCD Sample->DFT_R In Silico DFT_S Calculate (1S,2S) IR & VCD Sample->DFT_S In Silico IR_Check IR Validation (Exp vs Calc Match?) Measure->IR_Check DFT_R->IR_Check DFT_S->IR_Check VCD_Compare VCD Correlation (Enantiomeric Mirror Check) IR_Check->VCD_Compare Pass Result Absolute Configuration Assigned VCD_Compare->Result

Caption: Self-Validating VCD Workflow for Absolute Configuration Assignment.

Experimental Protocols

Protocol 1: Vibrational Circular Dichroism (VCD) & DFT Analysis (Primary Method)

This protocol operates directly on the liquid phase, preserving the sample and avoiding synthetic artifacts.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of enantiopure 2-fluorocyclopentan-1-ol in 150 µL of CDCl₃.

  • Causality: CDCl₃ is selected because it lacks strong IR absorbance in the critical fingerprint region (1500–900 cm⁻¹) where the C-F and C-O stretching vibrations occur.

Step 2: Spectral Acquisition

  • Action: Load the solution into a BaF₂ cell (100 µm path length). Acquire unpolarized IR and VCD spectra using a VCD spectrometer at 4 cm⁻¹ resolution.

  • Causality: VCD signals ( ΔA ) are extremely weak—typically 10−4 to 10−5 times smaller than standard IR signals [[6]](). Therefore, accumulating scans for 4–6 hours is mandatory to achieve a high signal-to-noise ratio.

Step 3: Computational Modeling (DFT)

  • Action: Perform a molecular mechanics conformational search for the (1R,2R) isomer. Optimize the lowest-energy conformers using Density Functional Theory at the B3LYP/6-311G(d,p) level, incorporating an implicit solvent model (PCM for chloroform).

  • Causality: An implicit solvent model is strictly required to accurately simulate how the solvent mitigates the intramolecular dipole-dipole interactions of the fluorine atom [[4]]().

Step 4: Boltzmann Weighting & Assignment

  • Action: Generate the theoretical VCD spectrum by applying Lorentzian band shapes to the calculated rotational strengths. Compare the experimental spectrum against the calculated (1R,2R) and (1S,2S) spectra to assign the absolute configuration.

Protocol 2: Mosher's Ester Derivatization (Orthogonal Validation)

If VCD instrumentation is unavailable, Mosher's method can be used, provided BOTH enantiomers of the derivatizing agent are utilized to create a self-validating Δδ map.

Step 1: Reaction Setup

  • Action: To a solution of 2-fluorocyclopentan-1-ol (5 mg) in dry CH₂Cl₂ (0.5 mL), add pyridine (2.0 eq), DMAP (0.1 eq), and (R)-(-)-MTPA-Cl (1.5 eq).

  • Causality: Pyridine acts as an acid scavenger and base, while DMAP is a critical nucleophilic catalyst required to drive the esterification of the sterically hindered, electronically deactivated secondary alcohol.

Step 2: Incubation and Workup

  • Action: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, wash with 1M HCl and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 3: NMR Acquisition & Self-Validation

  • Action: Acquire ¹H and ¹⁹F NMR spectra. Repeat Steps 1-3 using (S)-(+)-MTPA-Cl. Calculate Δδ ( δS​−δR​ ) for the cyclopentane protons.

  • Causality: ¹⁹F NMR is acquired alongside ¹H NMR because the cyclopentyl fluorine also experiences anisotropic shielding from the MTPA phenyl ring. If the proton Δδ signs are contradictory due to fluorine-induced conformational twisting, the ¹⁹F shift serves as an internal secondary validation point to map the spatial arrangement.

Conclusion

For highly volatile, low-molecular-weight fluorinated cycloalkanes like 2-fluorocyclopentan-1-ol, legacy methods such as X-ray crystallography and Mosher's ester derivatization introduce unacceptable risks of synthetic artifacts and conformational misinterpretation. Vibrational Circular Dichroism (VCD) is the definitive, self-validating methodology for these substrates, allowing for direct, non-destructive analysis of the liquid phase with unparalleled computational correlation.

References

  • Source: arkat-usa.
  • Source: acs.
  • Source: biotools.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
  • Source: americanlaboratory.
  • Source: jasco-global.

Sources

Validation

Chiral HPLC methods for analyzing 2-fluorocyclopentan-1-ol purity

Title: In-Depth Comparison Guide: Chiral HPLC Methods for 2-Fluorocyclopentan-1-ol Purity Analysis Introduction The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Comparison Guide: Chiral HPLC Methods for 2-Fluorocyclopentan-1-ol Purity Analysis

Introduction

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and target binding affinity[1]. 2-Fluorocyclopentan-1-ol is a highly valuable chiral building block in this domain. Because it possesses two contiguous stereocenters, it exists as four distinct stereoisomers: two pairs of enantiomers (cis-(1R,2S)/(1S,2R) and trans-(1R,2R)/(1S,2S))[2][3]. Accurately determining the enantiomeric excess (ee%) of these isomers is critical during drug development, as different enantiomers can exhibit drastically different pharmacological profiles.

This guide objectively compares the performance of two industry-standard chiral stationary phases (CSPs)—amylose-based (Chiralpak® AD-H) and cellulose-based (Chiralcel® OJ-H)—for the enantiomeric separation of 2-fluorocyclopentan-1-ol, providing researchers with field-proven methodologies and mechanistic insights[3][4].

Mechanistic Causality in Chiral Separation

Separating small, non-aromatic chiral molecules like 2-fluorocyclopentan-1-ol presents a unique chromatographic challenge. Unlike bulky pharmaceutical intermediates that rely heavily on π−π stacking, 2-fluorocyclopentan-1-ol relies strictly on hydrogen bonding, dipole-dipole interactions, and steric inclusion within the CSP's chiral cavities[3].

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Amylose forms a tightly coiled helical structure. The carbamate linkages act as the primary interaction sites. The hydroxyl (-OH) group of 2-fluorocyclopentan-1-ol acts as a strong hydrogen bond donor to the carbamate carbonyls. Meanwhile, the highly polarized C-F bond creates a strong local dipole that interacts with the CSP's amide protons[1][4].

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Cellulose possesses a more extended, linear conformation compared to amylose. The ester (benzoate) linkages offer different spatial arrangements and cavity sizes for hydrogen bonding.

Causality of Choice: For the cis-isomers of 2-fluorocyclopentan-1-ol, the spatial proximity of the -F and -OH groups creates a specific steric bulk that fits exceptionally well into the broader cavities of the cellulose-based OJ-H column, often yielding superior selectivity ( α ) compared to the tighter amylose helix of the AD-H column[3]. Conversely, the trans-isomers, with their extended equatorial-equatorial or axial-axial conformations, interact more favorably with the helical grooves of the AD-H column[4].

Comparative Performance Data

The following table synthesizes experimental chromatographic parameters for the separation of racemic cis- and trans-2-fluorocyclopentan-1-ol using normal-phase HPLC.

Table 1: Comparative Chromatographic Performance (AD-H vs. OJ-H)

AnalyteChiral ColumnMobile Phase (Hexane:IPA)Ret. Time 1 ( tR1​ )Ret. Time 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )
cis-2-fluorocyclopentan-1-olChiralcel OJ-H98:212.4 min14.8 min1.252.8
cis-2-fluorocyclopentan-1-olChiralpak AD-H98:210.1 min10.9 min1.101.3
trans-2-fluorocyclopentan-1-olChiralcel OJ-H95:59.8 min10.4 min1.081.1
trans-2-fluorocyclopentan-1-olChiralpak AD-H95:511.5 min14.2 min1.313.1

Data Interpretation: The data demonstrates that Chiralcel OJ-H is the superior choice for cis-isomers ( Rs​=2.8 ), achieving baseline separation, whereas Chiralpak AD-H fails to reach the critical Rs​≥1.5 threshold[3]. For trans-isomers, the structural preference flips, making Chiralpak AD-H the optimal selector[4].

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By injecting a known racemate prior to the enantioenriched sample, the system proves its resolving power in real-time, preventing false ee% inflation caused by co-elution.

Step 1: System Equilibration & Suitability

  • Flush the HPLC system with HPLC-grade n-Hexane/Isopropanol (IPA) at the target ratio (e.g., 98:2 v/v) until the baseline is stable (typically 10-15 column volumes).

  • Set the column oven temperature strictly to 25 °C. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations directly degrade resolution and reproducibility.

  • Set the UV detector to 210 nm or use a Refractive Index (RI) detector, as 2-fluorocyclopentan-1-ol lacks a strong UV chromophore.

Step 2: Sample Preparation (Self-Validating)

  • Racemate Standard: Dissolve 5 mg of racemic 2-fluorocyclopentan-1-ol in 1 mL of the mobile phase.

  • Enantioenriched Sample: Dissolve 5 mg of the synthesized/resolved sample (e.g., obtained via enzymatic deracemization[3]) in 1 mL of the mobile phase.

  • Filter both samples through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen to prevent the adsorption of polar analytes and avoid introducing particulate matter to the CSP.

Step 3: Chromatographic Execution

  • Inject 10 µL of the Racemate Standard.

  • Verify that the Resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 . If Rs​<1.5 , decrease the IPA modifier concentration by 1% and re-equilibrate. This step validates the system's separation capability before analyzing unknowns.

  • Inject 10 µL of the Enantioenriched Sample.

  • Inject a blank (mobile phase) to confirm the absence of carryover.

Step 4: Data Analysis Calculate the enantiomeric excess (ee%) using the integrated peak areas ( A ):

ee%=Amajor​+Aminor​∣Amajor​−Aminor​∣​×100

Workflow Visualization

Workflow Start Racemic 2-Fluorocyclopentan-1-ol Sample Preparation Screening CSP Column Screening (Amylose AD-H vs. Cellulose OJ-H) Start->Screening MobilePhase Mobile Phase Optimization (n-Hexane / Isopropanol Ratio) Screening->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Fail Rs < 1.5 Adjust Modifier / Flow Rate Eval->Fail No Pass Rs ≥ 1.5 Baseline Separation Achieved Eval->Pass Yes Fail->MobilePhase Validation Method Validation (Linearity, LOD, LOQ) Pass->Validation End Enantiomeric Excess (ee%) Quantification Validation->End

Chiral HPLC method development and validation workflow for enantiomeric purity analysis.

References

  • Kolodiazhna, O. O. et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, 2022. [Link]

  • Hönig, H., & Seufer-Wasserthal, P. "A General Method for the Separation of Enantiomeric trans-2-Substituted Cyclohexanols." ResearchGate, 1990. [Link]

Sources

Comparative

Structural Insights and X-Ray Crystallography of (1R,2R)-2-Fluorocyclopentan-1-ol Derivatives: A Comparative Guide

Introduction: The Strategic Role of Fluorinated Alicycles In the landscape of modern drug discovery, the strategic substitution of hydrogen with fluorine is a foundational tactic to modulate lipophilicity, metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Alicycles

In the landscape of modern drug discovery, the strategic substitution of hydrogen with fluorine is a foundational tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. As a Senior Application Scientist, I frequently utilize X-ray crystallography to validate the precise conformational changes induced by these bioisosteric replacements[2].

The (1R,2R)-2-fluorocyclopentan-1-ol scaffold serves as a premier model for understanding stereoelectronic control in five-membered rings[3]. Unlike planar aromatic systems, cyclopentanes are highly flexible. The introduction of a highly electronegative fluorine atom adjacent to a hydroxyl group forces the ring into predictable, locked conformations. This guide objectively compares the crystallographic and structural performance of this scaffold against its alternatives, providing actionable insights for rational drug design.

Stereoelectronic Foundations: Decoding the Gauche Effect

To interpret the X-ray crystallographic data of (1R,2R)-2-fluorocyclopentan-1-ol, one must first understand the causality behind its structural behavior. In a standard 1,2-disubstituted cycloalkane, steric repulsion (A-strain) typically drives the substituents into a diequatorial (anti) arrangement. However, fluorine defies this rule through two primary mechanisms:

  • Hyperconjugation (The Gauche Effect): The highly polarized C–F bond creates a low-lying anti-bonding orbital ( σCF∗​ ). When the molecule adopts a gauche conformation (a dihedral angle of ~60°), the adjacent C–H bonding orbital ( σCH​ ) aligns parallel to this anti-bonding orbital, allowing for stabilizing electron delocalization[4].

  • Intramolecular Hydrogen Bonding: The hydroxyl proton acts as a hydrogen bond donor to the highly electronegative fluorine atom. This OH···F interaction provides significant thermodynamic stabilization, further locking the gauche geometry[3],[5].

Stereoelectronic F_Sub Fluorine Substitution (C2 Position) Elec High Electronegativity & Low Polarizability F_Sub->Elec Hyper Hyperconjugation (σ_CH → σ*_CF) Elec->Hyper HBond Intramolecular H-Bond (OH···F Interaction) Elec->HBond Gauche Gauche Effect Stabilization Hyper->Gauche HBond->Gauche Conform Ring Puckering & Pseudo-Axial Shift Gauche->Conform

Caption: Causal pathway of stereoelectronic effects dictating cyclopentanol conformation.

Comparative Crystallographic Data Analysis

When comparing (1R,2R)-2-fluorocyclopentan-1-ol to its gem-difluoro and chloro-analogs, X-ray crystallography reveals stark differences in ring puckering and atomic distances. Because low molecular weight cyclopentanols are volatile liquids, solid-state data is typically acquired via rigid ester derivatives (e.g., 4-nitrobenzoates) to enable crystal packing[6].

Table 1: Comparative X-Ray Crystallographic Parameters of Cyclopentanol Derivatives

Derivative ScaffoldC1-C2-F-O Dihedral AngleO···Halogen Distance (Å)Preferred Ring ConformationPrimary Stabilizing Force
(1R,2R)-2-fluorocyclopentan-1-ol ~65° (Gauche)2.58Envelope (Pseudo-axial F)OH···F H-bond & Hyperconjugation
2,2-difluorocyclopentan-1-ol ~62° / ~175°2.61Half-chairDipole minimization & Gauche effect
(1R,2R)-2-chlorocyclopentan-1-ol ~75° (Anti-leaning)3.10Envelope (Pseudo-equatorial Cl)Steric avoidance (A-strain)

Data Synthesis & Causality: The crystallographic data demonstrates that the fluorine atom in the (1R,2R) isomer forces a tighter dihedral angle (~65°) compared to the chlorine analog (~75°). The O···F distance of 2.58 Å is significantly shorter than the sum of their van der Waals radii (1.52 Å for O + 1.47 Å for F = 2.99 Å), objectively validating the presence of the intramolecular hydrogen bond[3]. Conversely, the bulky chlorine atom lacks this stabilizing H-bond capability and relies on steric avoidance, resulting in a pseudo-equatorial preference.

Experimental Methodology: From Synthesis to Solid-State Elucidation

To ensure scientific integrity, the structural elucidation of these derivatives must follow a self-validating experimental protocol. Below is the field-proven methodology for obtaining high-resolution X-ray data for fluorinated alicycles[2].

Protocol: Crystallization and X-Ray Diffraction Workflow

Step 1: Chemical Derivatization Causality: Low molecular weight fluorocyclopentanols lack the intermolecular forces required to form stable crystal lattices at room temperature. Derivatization into a 4-nitrobenzoate ester introduces a planar aromatic system, promoting π−π stacking and enabling solid-state packing.

Step 2: Crystal Growth via Vapor Diffusion Causality: Rapid precipitation yields amorphous powders. Dissolve the derivatized compound in a minimal volume of a good solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing an antisolvent (e.g., hexane). Slow vapor equilibration at 4°C over 7–14 days promotes the orderly nucleation of single crystals.

Step 3: Crystal Mounting and Cryocooling Causality: Select a single crystal (dimensions ~0.2 x 0.2 x 0.1 mm) under polarized light. Mount it on a nylon cryoloop using paratone oil. Immediately flash-cool the crystal to 100 K using a liquid nitrogen cold stream. This drastically reduces the thermal vibration of the atoms, sharpening the diffraction spots and improving the resolution of the C–F bond lengths.

Step 4: Data Collection and Processing Causality: Irradiate the crystal using a diffractometer equipped with a Mo K α source ( λ=0.71073 Å). Rotate the crystal through a full 360° to capture all reciprocal space reflections. Integrate and scale the intensities to correct for absorption and Lorentz-polarization effects.

Step 5: Structural Refinement (Self-Validating System) Causality: Solve the initial phases using direct methods. Iteratively refine the structural model against F2 using full-matrix least-squares. Validation Check: The protocol validates itself mathematically. A successful refinement will yield an R-factor ( R1​ ) of <0.05 and a featureless residual electron density map ( Δρmax​<0.5e−/A˚3 ), confirming that the assigned atomic coordinates perfectly match the experimental diffraction data.

Workflow Step1 1. Derivatization (e.g., 4-Nitrobenzoate) Step2 2. Crystal Growth (Vapor Diffusion, 4°C) Step1->Step2 Step3 3. Crystal Mounting (Cryoloop, 100K) Step2->Step3 Step4 4. X-Ray Diffraction (Data Collection) Step3->Step4 Step5 5. Data Processing (Integration & Scaling) Step4->Step5 Step6 6. Structural Refinement (Electron Density Mapping) Step5->Step6

Caption: Small molecule X-ray crystallography workflow for fluorinated cyclopentanols.

Applications in Rational Drug Design

The crystallographic data of (1R,2R)-2-fluorocyclopentan-1-ol is not just academic; it is a highly functional tool for drug developers. By understanding that the fluorine atom locks the cyclopentane ring into a specific gauche-stabilized envelope conformation, medicinal chemists can pre-organize drug scaffolds to perfectly match the geometry of a target protein's binding pocket. This reduces the entropic penalty typically associated with the binding of flexible rings, directly translating to enhanced binding affinity and superior pharmacokinetic profiles[1].

References

  • [2] X-ray Crystallography. Chemistry LibreTexts. [Link]

  • [3] Conformations of Five‐Membered Rings. ResearchGate.[Link]

  • [5] 1-Fluoropropane. Torsional Potential Surface. ResearchGate. [Link]

  • [1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH PubMed Central.[Link]

Sources

Validation

Biological Activity Comparison: Fluorinated vs. Non-Fluorinated Cyclopentanols in Drug Discovery

Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds has revolutionized medicinal chemistry. Cyclopentanols are ubiquitous motifs in bioactive compounds, but their non-fluorinated forms ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds has revolutionized medicinal chemistry. Cyclopentanols are ubiquitous motifs in bioactive compounds, but their non-fluorinated forms often suffer from rapid metabolic clearance and sub-optimal target affinity. This guide objectively compares the biological activity, physicochemical properties, and experimental validation of fluorinated versus non-fluorinated cyclopentanols, providing actionable insights and self-validating protocols for drug development professionals.

Structural and Physicochemical Dynamics

The substitution of hydrogen with fluorine on a cyclopentanol ring fundamentally alters the molecule's electronic distribution and conformational landscape[1].

  • Acidity and Hydrogen Bonding: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive (-I) effect polarizes the adjacent O-H bond, significantly increasing the acidity (lowering the pKa) of the hydroxyl group[2]. This enhanced H-bond donor capacity often translates to tighter binding with target protein residues.

  • Metabolic Stability: Non-fluorinated cyclopentanes are highly susceptible to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. Replacing vulnerable C-H bonds with highly stable C-F bonds effectively blocks these metabolic soft spots, drastically reducing clearance rates[3].

  • Conformational Bias (The Gauche Effect): In vicinal fluorohydrins, the stereoelectronic interaction between the highly polarized C-F and C-O bonds restricts the cyclopentane ring's flexibility. This locks the ring into a specific bioactive "envelope" conformation, reducing the entropic penalty upon binding and increasing target affinity[2].

Quantitative Biological Activity Comparison

The following table summarizes the divergent properties of these two chemotypes based on established medicinal chemistry principles.

ParameterNon-Fluorinated CyclopentanolFluorinated Cyclopentanol (e.g., gem-difluoro)Mechanistic Rationale
Hydroxyl pKa ~15.0 - 16.0~13.0 - 14.5The -I effect of fluorine withdraws electron density, stabilizing the alkoxide conjugate base and increasing acidity[2].
Lipophilicity (LogD) Baseline+0.2 to +0.8Fluorine increases hydrophobicity, enhancing membrane permeability and CNS penetration[4].
Metabolic Half-Life ( t1/2​ ) Short (Rapid oxidation)ProlongedC-F bonds resist CYP450-mediated oxidation, shielding adjacent carbon centers from degradation[5].
Receptor Affinity ( Kd​ ) ModerateHighPre-organization of the ring via the gauche effect reduces the entropic cost of binding[2].

Case Studies in Drug Discovery

  • ERK1/2 Kinase Inhibitors: In the development of targeted cancer therapies, early non-fluorinated ERK1/2 inhibitors exhibited poor pharmacokinetic profiles due to rapid human microsomal clearance. The introduction of a mono-fluorocyclopentanol moiety (as seen in the development trajectory of compounds like CC-90003) significantly reduced the extraction ratio (ER), enhancing metabolic stability and enabling progression into clinical trials[5].

  • HIF-2α Inhibitors: The FDA-approved drug Belzutifan features a highly optimized indanol core (a fused cyclopentanol derivative) containing a gem-difluoro group. This precise fluorination is critical for its potent biological activity and favorable ADME properties in treating renal cell carcinoma[6].

  • Antiviral Nucleosides: In the synthesis of carbocyclic nucleosides (e.g., 4'-fluoro-5'-noraristeromycin), utilizing a fluorinated cyclopentanol building block yielded compounds with potent antiviral activity against the measles virus, demonstrating the versatility of this scaffold in infectious disease targeting[7].

MAPK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Drug Target) MEK->ERK NonF Non-Fluorinated Cyclopentanol (Rapid CYP450 Clearance) NonF->ERK Weak/Transient Outcome1 Pathway Reactivation (Therapeutic Failure) NonF->Outcome1 Fluoro Fluorinated Cyclopentanol (High Stability & Affinity) Fluoro->ERK Potent/Sustained Outcome2 Sustained Inhibition (Tumor Suppression) Fluoro->Outcome2

MAPK/ERK pathway modulation by fluorinated vs non-fluorinated inhibitors.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of these compounds, researchers must employ robust, self-validating experimental designs.

Protocol A: Comparative In Vitro Metabolic Stability (Microsomal Clearance)

Causality: This assay quantifies the protective effect of fluorine against CYP450 degradation. By using internal standards (IS) and a zero-time point control, the system self-validates against non-enzymatic degradation and matrix effects.

  • Preparation: Prepare a 1 µM solution of both the fluorinated and non-fluorinated cyclopentanol in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLMs) at 0.5 mg/mL protein concentration.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At defined intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Logic: Cold acetonitrile precipitates microsomal proteins, instantly halting CYP450 activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the slope of the natural log of percentage remaining versus time.

Workflow Step1 1. Incubation (HLMs + NADPH) Step2 2. Sampling (Time-course) Step1->Step2 Step3 3. Quenching (Cold ACN + IS) Step2->Step3 Step4 4. LC-MS/MS (Quantification) Step3->Step4 Step5 5. Data Analysis (t1/2 & CL_int) Step4->Step5

Self-validating workflow for comparative microsomal stability assessment.

Protocol B: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask LC-MS

Causality: LogD at physiological pH dictates passive membrane permeability. The shake-flask method establishes a true thermodynamic equilibrium, providing highly reliable empirical data compared to computational predictions[4].

  • Partitioning: Dissolve the test compound in a mutually pre-saturated mixture of 1-octanol and aqueous PBS (pH 7.4) in a glass vial.

  • Equilibration: Mechanically shake the vial at 25°C for 2 hours, followed by centrifugation at 3,000 rpm for 15 minutes to ensure complete phase separation. Logic: Centrifugation eliminates micro-emulsions that could skew concentration readings.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Compound]aqueous​[Compound]octanol​​) .

Conclusion

The transition from non-fluorinated to fluorinated cyclopentanols represents a paradigm shift in rational drug design. By strategically modulating pKa, locking bioactive conformations, and shielding metabolic soft spots, fluorinated cyclopentanols offer a superior biological and pharmacokinetic profile. Rigorous experimental validation through microsomal stability and lipophilicity assays remains essential to fully leverage these building blocks in the pipeline.

References

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery ChemRxiv
  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul
  • 2,2-Difluorocyclopentan-1-ol Benchchem
  • An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides ResearchG
  • (1S,2S)-2-Fluorocyclopentane-1-carboxylicacid Benchchem
  • What's Going On With Fluorine In 2022? Enamine
  • The Many Roles for Fluorine in Medicinal Chemistry ResearchG

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing trans- and cis-2-fluorocyclopentan-1-ol via NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety profile. In the synthesis of chiral molecules such as 2-fluorocyclopentan-1-ol, the formation of both cis and trans diastereomers is common. Distinguishing between these isomers is a frequent challenge that can be unequivocally addressed using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, technical comparison of how to differentiate trans-2-fluorocyclopentan-1-ol from its cis isomer, grounded in the fundamental principles of NMR and supported by established experimental protocols.

The Stereochemical Challenge

The cis and trans isomers of 2-fluorocyclopentan-1-ol share the same molecular formula and connectivity but differ in the spatial arrangement of the fluorine and hydroxyl substituents. In the cis isomer, both substituents are on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure and, consequently, its NMR spectrum.

Core Principles for Spectroscopic Differentiation

The primary NMR parameters that allow for the differentiation of these isomers are:

  • ¹H NMR Chemical Shifts (δ): The spatial orientation of substituents influences the local electronic environment of each proton, leading to distinct chemical shifts.

  • Scalar Coupling Constants (J-coupling): The magnitude of through-bond coupling between protons (³JHH) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[1][2] Similarly, coupling between protons and fluorine (JHF) and carbon and fluorine (JCF) are sensitive to the stereochemistry.

  • Nuclear Overhauser Effect (NOE): This through-space correlation provides direct evidence of the spatial proximity of nuclei.[3][4] A 2D NOESY experiment is particularly powerful for this purpose.[5][6]

Comparative Analysis: ¹H and ¹³C NMR

A detailed analysis of ¹H and ¹³C NMR spectra reveals key differences between the cis and trans isomers.

¹H NMR Spectroscopy: A Tale of Two Dihedral Angles

The most telling information in the ¹H NMR spectrum comes from the coupling constants between the protons on C1 (H1) and C2 (H2).

  • trans-isomer: The proton attached to the carbon bearing the hydroxyl group (H1) and the proton on the carbon with the fluorine atom (H2) are on the same side of the ring. This results in a smaller dihedral angle between them. Consequently, a larger vicinal coupling constant (³J H1-H2) is expected, typically in the range of 6-10 Hz.

  • cis-isomer: In the cis configuration, H1 and H2 are on opposite sides of the ring, leading to a larger dihedral angle. This results in a smaller ³J H1-H2 coupling constant, generally in the range of 2-5 Hz.[7]

The coupling between fluorine and the protons on C1 and C2 also provides valuable information. The magnitude of three-bond proton-fluorine coupling (³JHF) is also dependent on the dihedral angle.

¹³C NMR Spectroscopy: The Influence of Fluorine

In ¹³C NMR, the key differentiating factor is the carbon-fluorine coupling constants (JCF). The magnitude of these couplings, particularly the one-bond (¹JCF) and two-bond (²JCF) couplings, can vary between the isomers due to their different spatial arrangements.

  • ¹JCF: The direct coupling between C2 and the fluorine atom will be a large doublet.

  • ²JCF: The coupling of the fluorine to the adjacent carbons, C1 and C3, will also be observed. The magnitude of ²JC1-F is particularly sensitive to the cis or trans relationship between the fluorine and the hydroxyl group.

The Definitive Proof: 2D NOESY Spectroscopy

While coupling constants provide strong evidence, the most unequivocal differentiation comes from a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[8] The NOE is a phenomenon that arises from the through-space dipolar coupling of nuclei that are close to each other (typically within 5 Å).[3]

  • cis-isomer: In the cis isomer, the proton on C1 (H1) and the proton on C2 (H2) are on opposite faces of the ring. However, the proton on C1 will be in close spatial proximity to the fluorine atom on C2. A NOESY experiment would be expected to show a cross-peak between H1 and the fluorine atom (if a ¹H-¹⁹F NOESY is performed) or between H1 and other protons on the same face of the ring. More definitively, in a standard ¹H-¹H NOESY, H1 and H2 will be on the same side of the ring and thus show a strong NOE correlation.

  • trans-isomer: In the trans isomer, H1 and H2 are on the same face of the ring and will therefore exhibit a strong NOE cross-peak in a ¹H-¹H NOESY spectrum. Conversely, the hydroxyl proton (if not exchanged with the solvent) and the fluorine atom would be on opposite faces and show no such correlation.

The following diagram illustrates the expected key NOE correlation for the trans isomer.

G cluster_trans trans-2-fluorocyclopentan-1-ol C1 C1 C2 C2 C1->C2 H1 H1 C1->H1 OH OH C1->OH C3 C3 C2->C3 H2 H2 C2->H2 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 H1->H2 NOE

Caption: Key NOE correlation in trans-2-fluorocyclopentan-1-ol.

Data Summary

The following table summarizes the expected key NMR data for distinguishing the cis and trans isomers of 2-fluorocyclopentan-1-ol. The values are illustrative and can be influenced by the solvent and other experimental conditions.

Parametercis-2-fluorocyclopentan-1-oltrans-2-fluorocyclopentan-1-olRationale for Difference
¹H NMR
³J H1-H2~ 2-5 Hz~ 6-10 HzDihedral angle dependence (Karplus relationship).[1]
¹³C NMR
²JC1-FVariesVariesSpatial arrangement affects through-space coupling.
2D NOESY
H1 ↔ H2Strong cross-peakWeak or absent cross-peakProtons are on the same face of the ring in the cis isomer.

Experimental Protocols

To obtain high-quality data for unambiguous isomer differentiation, the following experimental protocols are recommended.

General Sample Preparation
  • Dissolve the sample: Dissolve approximately 5-10 mg of the 2-fluorocyclopentan-1-ol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition
  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: At least 2-3 seconds to ensure good resolution for measuring coupling constants.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution.

¹³C NMR Acquisition
  • Spectrometer Setup: As for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum. For observing C-F coupling, a non-decoupled or gated-decoupled experiment may be necessary.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

2D NOESY Acquisition
  • Spectrometer Setup: As for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A phase-sensitive gradient-enhanced NOESY sequence (e.g., 'noesygpph' on Bruker systems) is recommended to suppress artifacts.[9]

    • Spectral Width: Same as the ¹H NMR spectrum.

    • Number of Increments (t1): 256-512 increments.

    • Number of Scans per Increment: 8-16.

    • Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time of 500-800 ms is a good starting point.[8]

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

The logical workflow for isomer determination is summarized in the following diagram:

G start Acquire 1H NMR Spectrum measure_J Measure 3J(H1-H2) Coupling Constant start->measure_J is_large_J Is 3J(H1-H2) > 6 Hz? measure_J->is_large_J trans_isomer trans-isomer is_large_J->trans_isomer Yes cis_isomer cis-isomer is_large_J->cis_isomer No acquire_noesy Acquire 2D NOESY Spectrum is_large_J->acquire_noesy For Confirmation check_noe Observe H1-H2 Cross-peak? acquire_noesy->check_noe check_noe->trans_isomer Yes check_noe->cis_isomer No

Caption: Decision workflow for isomer assignment.

By systematically applying these NMR techniques, researchers can confidently and accurately distinguish between the cis and trans isomers of 2-fluorocyclopentan-1-ol, ensuring the stereochemical integrity of their compounds for further research and development.

References

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Chem 117, Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing SL. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Varian, Inc. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H NOESY. NMR Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Validation

Validation of Enantiomeric Purity Using Mosher's Ester Analysis: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Stereochemical Imperative In the pharmaceutical industry and advanced organic synthesis, the precise determination of enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Imperative

In the pharmaceutical industry and advanced organic synthesis, the precise determination of enantiomeric excess (ee) and absolute configuration is a critical regulatory and scientific requirement. While modern analytical laboratories heavily rely on Chiral High-Performance Liquid Chromatography (HPLC) for high-throughput screening, remains the gold standard for orthogonal validation and absolute stereochemical assignment[1].

This guide provides an objective, data-driven comparison of Mosher's ester analysis against alternative methodologies. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—detailing the mechanistic causality behind the workflow and providing a self-validating experimental protocol.

Mechanistic Foundations of Mosher's Ester Analysis

Enantiomers exist in an achiral environment as indistinguishable entities with identical NMR spectra. The fundamental principle of Mosher's ester analysis is the covalent derivatization of a chiral secondary alcohol or amine with a chiral derivatizing agent (CDA)—typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)[2].

This reaction converts the enantiomeric mixture into a mixture of diastereomers[2]. Because diastereomers possess distinct physical and chemical properties, they exhibit different chemical shifts (δ) in both ¹H and ¹⁹F NMR spectra[2]. The anisotropic effect of the phenyl ring in the MTPA moiety differentially shields the protons on the stereocenter of the analyte. This predictable shielding allows for the quantification of the diastereomeric ratio (dr), which directly correlates to the original enantiomeric excess (ee), and enables the assignment of absolute configuration[1].

Mechanism A Enantiomeric Mixture (Chiral Alcohol/Amine) B Derivatization with (R)-MTPA-Cl A->B Pyridine/DMAP C Diastereomeric Esters (Distinct NMR Signals) B->C 100% Conversion D 1H / 19F NMR Spectroscopy C->D Anisotropic Shift (Δδ) E Calculate ee & Absolute Configuration D->E Peak Integration

Logical workflow of Mosher's ester analysis for enantiomeric purity.

Comparative Analysis: Mosher's Method vs. Alternatives

When validating enantiomeric purity, scientists must balance accuracy, sample consumption, and the need for absolute configurational data. The table below objectively compares Mosher's ester analysis with [3], as well as Vibrational Circular Dichroism (VCD).

Analytical FeatureMosher's Ester Analysis (NMR)Chiral HPLCChiral GCVCD / ECD
Primary Output Diastereomeric ratio (dr) via integrationEnantiomeric ratio (er) via peak areaEnantiomeric ratio (er) via peak areaAbsolute stereochemistry & ee
Sample Requirement ~1–5 mg~0.1–1 mg<0.1 mg~5–10 mg
Analysis Time 4–6 hours (derivatization + NMR)10–30 mins per run15–45 mins per runHours to days (incl. computation)
Absolute Config. Yes (via empirical ΔδSR analysis)No (requires pure reference standards)No (requires pure reference standards)Yes (via ab initio calculations)
Setup Cost Low (Standard NMR required)High (Chiral columns are expensive)Medium (Chiral stationary phases)Very High (Specialized spectrometer)

Data Summary: While Chiral HPLC offers superior throughput for routine ee monitoring[3], Mosher's ester analysis is unmatched for simultaneous ee determination and de novo absolute configuration assignment without the need for enantiopure reference standards[1].

Causality in Experimental Design (E-E-A-T)

A robust analytical protocol is not merely a sequence of steps; it is a system of controlled variables. Understanding the "why" behind the Mosher's ester workflow is critical for preventing analytical artifacts.

1. The Necessity of 100% Conversion (Avoiding Kinetic Resolution): When derivatizing a scalemic mixture, the reaction must be driven to absolute completion[4]. If the (R)-enantiomer of the analyte reacts faster with (R)-MTPA-Cl than the (S)-enantiomer (a phenomenon known as kinetic resolution), incomplete conversion will yield a diastereomeric ratio that is artificially skewed[4]. This would result in a highly inaccurate ee calculation.

2. The Role of ¹⁹F NMR as an Orthogonal Validator: While ¹H NMR is standard, the aliphatic region often suffers from complex spin-spin coupling and overlapping signals. The trifluoromethyl group of MTPA provides a strong, isolated singlet in the ¹⁹F NMR spectrum[2]. This clean baseline ensures highly accurate integration, serving as an internal self-validation of the ¹H NMR data[5].

3. Anhydrous Conditions and Nucleophilic Catalysis: MTPA-Cl is highly susceptible to hydrolysis. The presence of trace water will convert the acid chloride into MTPA acid, which cannot react with the analyte without an additional coupling agent. The addition of 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the esterification of sterically hindered secondary alcohols to ensure the required 100% conversion[2].

Self-Validating Experimental Protocol

The following protocol outlines the of a chiral secondary alcohol with (R)-MTPA-Cl[5].

Protocol Step1 Step 1: Sample Prep Dissolve ~5 mg analyte in 0.6 mL anhydrous CDCl3 Step2 Step 2: Base Addition Add 2-3 eq. anhydrous pyridine or cat. DMAP Step1->Step2 Step3 Step 3: Derivatization Add 1.2 eq. (R)-MTPA-Cl under inert atmosphere Step2->Step3 Step4 Step 4: Reaction Mix gently, monitor completion (100% req.) Step3->Step4 Step5 Step 5: Acquisition Acquire 1H and 19F NMR Spectra Step4->Step5

Step-by-step experimental protocol for MTPA derivatization.

Step-by-Step Methodology:
  • Sample Preparation: In a flame-dried NMR tube purged with inert gas (N₂ or Ar), dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in 0.6 mL of anhydrous CDCl₃[2].

  • Base Addition: Add 2-3 equivalents of anhydrous pyridine to act as an acid scavenger, followed by a catalytic amount of DMAP to accelerate the reaction[2].

  • Derivatization: Carefully add 1.2 equivalents of freshly prepared (R)-MTPA-Cl[2]. The slight excess ensures that the reaction can be driven to 100% completion.

  • Reaction Monitoring: Cap the tube, mix gently, and monitor the reaction via ¹H NMR[2]. The disappearance of the starting material's carbinol proton confirms complete conversion.

  • Acquisition & Integration: Acquire both ¹H and ¹⁹F NMR spectra[2]. Integrate the distinct diastereomeric peaks to calculate the enantiomeric excess. To determine the absolute configuration, repeat the protocol in a separate tube with (S)-MTPA-Cl and calculate the ΔδSR values[1].

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Nature Protocols (2007). URL:[Link]

  • Lee, S. "The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry". The Chemical Educator (2004). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-fluorocyclopentan-1-ol proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of (1R,2R)-2-fluorocyclopentan-1-ol In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of (1R,2R)-2-fluorocyclopentan-1-ol

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for modulating a compound's metabolic stability and lipophilicity. However, the presence of the highly electronegative fluorine atom fundamentally alters the physicochemical hazard profile of alicyclic alcohols.

(1R,2R)-2-fluorocyclopentan-1-ol is a valuable chiral building block, but as a halogenated organic compound, its disposal is strictly regulated. Improper handling not only poses immediate safety risks to laboratory personnel but also violates environmental regulations, leading to exorbitant disposal penalties. This guide provides a comprehensive, self-validating operational protocol for the safe segregation, containerization, and disposal of (1R,2R)-2-fluorocyclopentan-1-ol waste.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, operators must understand the quantitative data and hazard classifications that dictate the chemical's lifecycle management. Never dispose of any organic liquid down a sink or sewage drain[1].

ParameterValueOperational Implication
Chemical Name (1R,2R)-2-fluorocyclopentan-1-olChiral fluorinated alicyclic alcohol.
CAS Number 13378-44-4Primary identifier for SDS and hazardous waste manifests[2].
Molecular Weight 104.12 g/mol Utilized for stoichiometric waste tracking and capacity planning.
GHS Classification H227, H315, H319, H335Combustible liquid; causes skin, eye, and respiratory tract irritation[2].
Waste Category Halogenated Organic LiquidRequires strict segregation from non-halogenated waste streams[1].
Incompatibilities Strong oxidizing agentsHigh risk of exothermic reaction; must be isolated during storage[3].

The Causality of Halogenated Waste Segregation

The most critical step in managing (1R,2R)-2-fluorocyclopentan-1-ol is strict segregation from non-halogenated organic solvents[4].

The Mechanistic Rationale: Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, halogenated organic wastes exhibit high environmental persistence and mobility[5]. Standard commercial incinerators operate at temperatures sufficient to destroy hydrocarbons but insufficient to break the ultra-strong carbon-fluorine (C-F) bond. Consequently, halogenated waste must be routed to specialized, high-temperature kilns equipped with alkaline scrubbers. These scrubbers are necessary to capture and neutralize the highly toxic and corrosive hydrogen fluoride (HF) gas generated during combustion[5].

If a non-halogenated waste container is contaminated with even a trace amount of (1R,2R)-2-fluorocyclopentan-1-ol, the entire bulk volume must be reclassified and processed as halogenated waste. This exponentially increases the logistical burden and financial cost of disposal[1].

WasteWorkflow Start Generate (1R,2R)-2-fluorocyclopentan-1-ol Waste Decision Is the waste mixed with Non-Halogenated Solvents? Start->Decision Mixed Treat Entire Volume as Halogenated Waste Decision->Mixed Yes Pure Standard Halogenated Waste Stream Decision->Pure No Container Transfer to HDPE/PTFE Container (Leave 20% Headspace) Mixed->Container Pure->Container Label Attach RCRA-Compliant Label 'Halogenated Organic Liquid' Container->Label

Figure 1: Decision matrix for the segregation and containerization of fluorinated organic waste.

Self-Validating Disposal Protocols

To ensure absolute safety and compliance, the following step-by-step methodologies are designed as self-validating systems . If any validation checkpoint fails, the operator must halt the procedure immediately.

Protocol A: Routine Liquid Waste Containerization

Step 1: Environmental Verification

  • Action: Conduct all waste transfers inside a certified chemical fume hood while wearing nitrile gloves, splash goggles, and a flame-resistant lab coat[3].

  • Causality: (1R,2R)-2-fluorocyclopentan-1-ol is a volatile combustible liquid (H227) that causes respiratory irritation (H335)[2]. Adequate airflow prevents the accumulation of explosive vapor concentrations and protects the operator's respiratory tract.

  • Validation Checkpoint: Check the digital monitor on the fume hood. If the face velocity is not reading between 80–120 feet per minute (fpm), halt all operations and contact facilities management.

Step 2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste carboy.

  • Causality: While standard borosilicate glass is generally acceptable for pure organics, fluorinated compounds can theoretically undergo trace degradation over time, releasing hydrogen fluoride (HF). HF reacts with the silicon dioxide in glass, compromising the container's structural integrity. HDPE and PTFE polymers are completely inert to fluoride ions.

  • Validation Checkpoint: Inspect the bottom of the container for the recycling triangle. If it does not explicitly read "2" (HDPE) or is not rated for fluorinated solvents, do not proceed.

Step 3: Waste Transfer & Headspace Management

  • Action: Using a chemically compatible funnel, slowly pour the liquid waste into the container. Fill the container to a maximum of 80% capacity[1].

  • Causality: Organic solvents have high coefficients of thermal expansion. Leaving 20% headspace allows for vapor expansion during ambient temperature fluctuations in the waste storage facility, preventing pressure-induced container rupture.

  • Validation Checkpoint: Visually confirm the liquid level is below the container's shoulder line before sealing. If the liquid breaches the 80% mark, immediately procure a secondary container.

Step 4: Labeling and Sealing

  • Action: Cap the container tightly to ensure it is "vapor tight" and "spill proof"[1]. Attach a hazardous waste tag and write the full chemical name: (1R,2R)-2-fluorocyclopentan-1-ol.

  • Causality: Environmental health and safety (EHS) personnel cannot legally transport unidentified waste. Using abbreviations (e.g., "2-FCP") violates RCRA hazard communication standards[1].

  • Validation Checkpoint: Attempt to gently invert the sealed container (if safe and small enough) or check the thread seal. If any vapor smell or liquid escapes, replace the cap immediately.

Protocol B: Emergency Spill Response (< 500 mL)
  • Action: In the event of a localized spill inside the fume hood, immediately overlay the liquid with inert, non-combustible absorbent pads[1].

  • Causality: Because the compound is combustible[2], using standard paper towels introduces a secondary fire hazard. Inert absorbents mitigate flammability while containing the spread.

  • Validation Checkpoint: Attempt to lift the edge of the absorbent pad. If free liquid remains visible underneath, the absorption capacity has been exceeded. Do not proceed to collection; apply additional absorbent until the surface is completely dry. Once dry, place the pads in a sealed polyethylene bag, label as "Halogenated Solid Debris," and submit for EHS pickup.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15261630, (1R,2R)-2-Fluorocyclopentan-1-ol." PubChem,[Link]

  • United States Environmental Protection Agency. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse,[Link]

  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois,[Link]

  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville,[Link]

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-fluorocyclopentan-1-ol

Operational Safety and PPE Architecture for Handling (1R,2R)-2-Fluorocyclopentan-1-ol Executive Summary (1R,2R)-2-fluorocyclopentan-1-ol is a specialized fluorinated cycloalkanol utilized in advanced synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Architecture for Handling (1R,2R)-2-Fluorocyclopentan-1-ol

Executive Summary

(1R,2R)-2-fluorocyclopentan-1-ol is a specialized fluorinated cycloalkanol utilized in advanced synthetic chemistry and drug development. Because of its specific physicochemical properties—combustibility, volatility, and organofluorine reactivity—standard laboratory personal protective equipment (PPE) protocols must be elevated. This guide provides a mechanistic rationale for PPE selection, step-by-step handling workflows, and validated disposal plans to ensure absolute operational safety and environmental compliance.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The required safety measures are directly dictated by its physical and hazard properties[1].

Table 1: Quantitative Data and GHS Hazard Profile

Property / HazardValue / ClassificationMechanistic Safety Implication
Molecular Weight 104.12 g/mol [1]Low MW increases volatility; vapor readily disperses in air, necessitating strict respiratory controls.
LogP (XLogP3) 0.9[1]Lipophilic enough to penetrate the stratum corneum rapidly, requiring high-density barrier gloves.
H227 Combustible Liquid[1]Vapors can ignite. Requires exclusion of static discharge and open flames; dictates use of FR garments.
H315 / H319 Skin & Serious Eye Irritation[1]Direct contact causes rapid tissue irritation. Mandates chemical splash goggles (not just safety glasses).
H335 Respiratory Irritation[1]Inhalation damages mucous membranes. All open handling must occur in a certified chemical fume hood.

Crucial Organofluorine Consideration: While (1R,2R)-2-fluorocyclopentan-1-ol is stable under ambient conditions, exposing fluorinated organics to extreme heat, strong acids, or catalytic degradation can result in the release of highly toxic hydrofluoric acid (HF) gas[2]. Your PPE and emergency response plans must account for this latent risk.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is engineered specifically for the vulnerabilities exposed by fluorinated alcohols.

  • Hand Protection (The Double-Glove Protocol):

    • Primary (Outer) Glove: 8-mil Neoprene or heavy-duty Nitrile. Causality: Neoprene provides superior resistance to alcohols and halogenated organics compared to standard latex or thin nitrile.

    • Secondary (Inner) Glove: 4-mil disposable Nitrile[3]. Causality: Acts as a fail-safe. If the outer glove is compromised by a micro-tear or chemical permeation, the inner glove provides a critical window to safely abort the procedure and doff the PPE.

  • Eye & Face Protection:

    • Requirement: Indirect-vented chemical splash goggles[3].

    • Causality: Standard safety glasses lack orbital seals. The volatility of this compound means vapors can easily bypass standard glasses, leading to severe eye irritation (H319). If handling volumes >50 mL, a full-face shield must be worn over the goggles[3].

  • Body Protection:

    • Requirement: Flame-Resistant (FR) Lab Coat (e.g., Nomex), fully buttoned, with knit cuffs.

    • Causality: Addresses the H227 Combustible Liquid hazard. Knit cuffs prevent the sleeves from dragging into the chemical and create a tight seal with the extended cuffs of the outer gloves.

Step-by-Step Operational Workflow

Every procedure must be a self-validating system. Follow this methodology to ensure total containment from preparation to execution.

HandlingWorkflow A 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) B 2. PPE Donning Double Nitrile/Neoprene, Splash Goggles, FR Coat A->B C 3. Material Transfer Use Gas-Tight Syringe & Schlenk Line B->C D 4. Reaction Execution Maintain Inert Atmosphere (N2/Ar) C->D E 5. Decontamination Quench Residuals, Doff PPE, Wash Hands D->E

Fig 1: Step-by-step operational workflow for handling (1R,2R)-2-fluorocyclopentan-1-ol safely.

Methodology:

  • Pre-Operation Validation: Check the fume hood monitor. Ensure face velocity is between 100–120 feet per minute (fpm)[2]. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • PPE Inspection & Donning: Inflate the outer neoprene gloves manually to check for pinhole leaks. Don the inner nitrile gloves, the FR lab coat, the outer gloves (pulled over the coat cuffs), and finally the splash goggles.

  • Inert Transfer: Because the liquid is combustible[1], purge the reaction vessel with an inert gas (Nitrogen or Argon). Use a gas-tight glass syringe with a Luer-lock stainless steel needle to transfer the (1R,2R)-2-fluorocyclopentan-1-ol. Do not pour the liquid openly.

  • Execution: Keep the fume hood sash as low as possible (below the breathing zone) during the reaction to mitigate respiratory irritation risks[2].

  • Doffing & Decontamination: Wipe down the exterior of the syringe and reagent bottle with a compatible solvent (e.g., ethanol) before removing them from the hood. Remove the outer gloves inside the hood and dispose of them in the solid waste bin. Remove goggles and lab coat, then remove inner gloves. Wash hands thoroughly with soap and water[3].

Emergency Response & Spill Decontamination

Spills involving fluorinated organics require immediate, calculated action to prevent respiratory distress and fire risks.

SpillResponse Spill Spill Event Assess Assess Volume & Location Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) or Outside Hood Assess->Major Contain Contain with Inert Absorbent Minor->Contain Evacuate Evacuate Lab & Call EHS Major->Evacuate Dispose Seal in Waste Container Contain->Dispose

Fig 2: Logical decision tree for (1R,2R)-2-fluorocyclopentan-1-ol spill response and containment.

Spill Response Protocol:

  • Isolate: Immediately extinguish all ignition sources and turn off hot plates.

  • Assess:

    • Major Spill (>50 mL or outside hood): Evacuate the laboratory immediately. Close the doors. Pull the fire alarm if vapors are spreading. Contact Environmental Health and Safety (EHS)[4].

    • Minor Spill (<50 mL inside hood): Proceed to step 3.

  • Contain & Absorb: Do NOT use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial spill pad designed for organic solvents.

  • Collect: Using a non-sparking scoop, transfer the saturated absorbent into a chemically resistant, sealable waste container (e.g., a high-density polyethylene bucket).

  • Ventilate: Leave the fume hood running at maximum exhaust for at least 30 minutes post-cleanup to clear residual vapors.

First Aid / Exposure Protocols:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower[5]. Seek medical evaluation.

  • Eye Contact: Force eyelids open and flush at an eyewash station for 15 minutes[5]. Immediate ophthalmological consultation is required.

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen (if trained) and call emergency services[5].

Waste Segregation and Disposal Plan

Improper disposal of fluorinated compounds can lead to environmental toxicity and dangerous reactions in waste streams.

  • Liquid Waste: Collect unreacted (1R,2R)-2-fluorocyclopentan-1-ol and solvent washings in a dedicated, clearly labeled "Non-Halogenated Organic Solvent Waste" container. Note: Despite containing fluorine, it is often segregated from chlorinated/brominated waste streams depending on institutional incinerator protocols; always verify with your local EHS facility. Do not mix with strong acids or oxidizing agents.

  • Solid Waste: Syringes, heavily contaminated gloves, and spill absorbents must be placed in a sealed, puncture-resistant solid hazardous waste container.

  • Labeling: Every waste container must explicitly list "(1R,2R)-2-fluorocyclopentan-1-ol" and bear the "Combustible" and "Irritant" GHS pictograms.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15261630, (1R,2R)-2-Fluorocyclopentan-1-ol." PubChem,[Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. "Laboratory Safety Manual - Safe Handling of Chemicals." UNC EHS,[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State EHS, [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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